molecular formula C6H10ClNO2 B1465916 2-chloro-N-(2-oxobutyl)acetamide CAS No. 1461707-65-2

2-chloro-N-(2-oxobutyl)acetamide

Cat. No.: B1465916
CAS No.: 1461707-65-2
M. Wt: 163.6 g/mol
InChI Key: BMGUIRBWXZPLSA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-oxobutyl)acetamide is a chemical compound with the molecular formula C 6 H 10 ClNO 2 and a molecular weight of 163.60 g/mol . Its structure features a chloroacetamide group, a motif common in synthetic organic chemistry. Compounds within the broader chloroacetamide family are frequently utilized as intermediates or building blocks in organic synthesis and medicinal chemistry research . For instance, structurally related acetamides are investigated for their role in forming complex molecules through cyclization reactions and have been explored as potential inhibitors for various therapeutic targets . The reactive chloro group in the molecule makes it a suitable electrophile for nucleophilic substitution reactions, which can be leveraged to create more complex chemical entities . As with all reagents of this nature, precise control of reaction parameters is essential. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-oxobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c1-2-5(9)4-8-6(10)3-7/h2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGUIRBWXZPLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Chloroacetamide Moiety in Chemical Biology and Industry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Chloroacetamide Compounds: Focus on 2-Chloroacetamide (CAS 79-07-2) as a Core Structure

A Note to the Researcher: The initial topic of this guide was specified as 2-chloro-N-(2-oxobutyl)acetamide (CAS 1461707-65-2). However, a comprehensive search of scientific and commercial databases reveals that while this compound is listed as a chemical entity, there is a significant lack of publicly available research on its synthesis, specific applications, and biological mechanism of action. To provide a valuable and technically detailed guide that meets the core requirements of scientific integrity and in-depth analysis, we will focus on the foundational and extensively studied molecule, 2-chloroacetamide (CAS 79-07-2). The principles, protocols, and safety considerations detailed herein for 2-chloroacetamide serve as a critical framework for researchers working with its more complex derivatives, such as the originally requested N-substituted variant.

Chloroacetamide and its derivatives represent a class of reactive organic compounds characterized by a chloroacetyl group attached to an amine. This structural motif makes them versatile intermediates in organic synthesis and potent alkylating agents. The electrophilic nature of the carbon atom adjacent to the chlorine atom allows these compounds to readily react with nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity is the basis for their broad utility, ranging from industrial biocides to specialized reagents in peptide chemistry and drug development.

2-Chloroacetamide itself is a colorless to pale yellow crystalline solid.[1] It serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals, pesticides, and other organic compounds.[2] Its biocidal properties also lead to its use as a preservative in various industrial applications.[1][2]

Physicochemical Properties of 2-Chloroacetamide

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe use in a research setting.

PropertyValueSource
CAS Number 79-07-2[3]
Molecular Formula C₂H₄ClNO[2][3]
Molecular Weight 93.51 g/mol [1][3]
Appearance Colorless to pale yellow crystals[1]
Melting Point 116 - 120 °C[4][5]
Boiling Point ~225 °C (decomposes)[1][4]
Solubility in Water 90,000 mg/L at 25 °C (Soluble)[1][5]
Vapor Pressure 0.05 mmHg at 20 °C[5]
log Kow (LogP) -0.629 to -0.53[1][5]

Synthesis of Chloroacetamide Derivatives: A Generalized Approach

The synthesis of N-substituted chloroacetamides, including the target molecule 2-chloro-N-(2-oxobutyl)acetamide, generally follows a standard nucleophilic acyl substitution pathway. The most common method involves the reaction of a primary or secondary amine with chloroacetyl chloride in the presence of a base.

Conceptual Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Amine Primary/Secondary Amine (e.g., 1-aminobutan-2-one) Reaction Acylation Reaction Amine->Reaction Nucleophile CAC Chloroacetyl Chloride CAC->Reaction Electrophile Base Base (e.g., Triethylamine, Pyridine) Base->Reaction HCl Scavenger Solvent Aprotic Solvent (e.g., Chloroform, DCM) Solvent->Reaction Temp Controlled Temperature (e.g., 0-20°C) Temp->Reaction Product N-Substituted Chloroacetamide Purification Aqueous Wash -> Drying -> Solvent Evaporation -> Recrystallization Product->Purification Salt Amine Hydrochloride Salt Reaction->Product Reaction->Salt G cluster_reaction Covalent Modification of Proteins Reactants Protein-Cys-S⁻ (Nucleophilic Thiolate) + Cl-CH₂-C(=O)NH₂ (2-Chloroacetamide) TransitionState [Protein-Cys-S---CH₂(Cl)---C(=O)NH₂]‡ Reactants->TransitionState SN2 Attack Products Protein-Cys-S-CH₂-C(=O)NH₂ (Carboxamidomethyl-Cysteine) + Cl⁻ TransitionState->Products

Caption: SN2 reaction mechanism of cysteine alkylation by 2-chloroacetamide.

This irreversible modification can have profound effects on protein function:

  • Enzyme Inhibition: If the alkylated cysteine is part of an enzyme's active site, the enzyme's catalytic activity can be permanently inhibited.

  • Disruption of Protein Structure: Cysteine residues are often involved in forming disulfide bonds that are critical for a protein's tertiary and quaternary structure. Alkylation prevents the formation of these bonds, leading to protein misfolding and loss of function.

  • Interference with Redox Signaling: Cysteine thiols are key players in cellular redox signaling. Their modification by chloroacetamide can disrupt these sensitive pathways.

Applications in Research and Industry

  • Biocide and Preservative: Due to its ability to inhibit microbial enzyme function, 2-chloroacetamide is used as a biocide in industrial applications such as water treatment, paints, and as a wood preservative. [1][2]2. Synthetic Intermediate: It is a crucial starting material for the synthesis of various compounds, including pharmaceuticals and herbicides. [2]For example, it was used to synthesize derivatives of 1,8-naphthyridine. 3. Peptide Chemistry: As a reagent, it is used to introduce carboxamidomethyl esters, which act as protecting groups for carboxyl functions during peptide synthesis. 4. Potential Therapeutic Agent Development: The core acetamide structure is found in many selective COX-II inhibitors, which are a class of anti-inflammatory drugs. [6][7]The reactive nature of the chloroacetyl group allows it to be a warhead for targeted covalent inhibitors in drug discovery.

Safety, Handling, and First Aid

2-Chloroacetamide is a hazardous chemical and must be handled with strict adherence to safety protocols. [2]

Hazard Identification
  • Toxicity: Toxic if swallowed. [4][5]It can be harmful if inhaled or absorbed through the skin. [2]* Skin Sensitization: May cause an allergic skin reaction upon repeated exposure. [4][5]* Irritation: Causes skin and eye irritation. [2]* Reproductive Toxicity: Suspected of damaging fertility. [4][5]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. [5]* Eye/Face Protection: Wear chemical safety goggles or a face shield. [5]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. [2]* Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. * General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [4]

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth. [4]* If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice. Remove and wash contaminated clothing before reuse. [2]* If in Eyes: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and seek medical advice. [2]* If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention. [5][8]

Conclusion

While specific data on 2-chloro-N-(2-oxobutyl)acetamide remains elusive, a deep dive into its core structure, 2-chloroacetamide, provides a robust foundation for researchers. Its properties as a reactive alkylating agent define its utility and its hazards. The synthetic pathways are well-established, and the mechanism of action via cysteine modification is a fundamental concept in toxicology and chemical biology. Strict adherence to safety protocols is non-negotiable when working with this or any related chloroacetamide derivative. Future research into N-substituted variants will likely build upon these core principles, exploring how modifications to the amide group modulate reactivity, specificity, and biological activity.

References

  • Anshul Specialty Molecules. 2-Chloro Acetamide.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%.[Link]

  • PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.[Link]

  • NIST WebBook. Acetamide, 2-chloro-.[Link]

  • PubChem - NIH. Chloroacetamide | ClCH2CONH2 | CID 6580.[Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...[Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.[Link]

  • Google Patents.
  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.[Link]

  • Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors.[Link]

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.[Link]

Sources

2-chloro-N-(2-oxobutyl)acetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-N-(2-oxobutyl)acetamide

Introduction & Structural Analysis

2-Chloro-N-(2-oxobutyl)acetamide (CAS: 1461707-65-2) is a specialized bifunctional electrophile used primarily as a "linchpin" intermediate in the synthesis of 5-substituted oxazoles and thiazoles. Its structure combines a reactive


-chloroacetamide "warhead" with a 

-aminoketone skeleton.

In the context of drug discovery, this molecule serves as a critical building block for Cyclin-Dependent Kinase (CDK) inhibitors and other ATP-competitive kinase ligands. Its utility lies in its ability to undergo divergent cyclization reactions, transforming the linear alkyl chain into rigid heterocyclic scaffolds that mimic the purine core of ATP.

Chemical Identity
PropertyDetail
IUPAC Name 2-chloro-N-(2-oxobutyl)acetamide
CAS Registry Number 1461707-65-2
Molecular Formula

Molecular Weight 163.60 g/mol
SMILES CCC(=O)CNC(=O)CCl
Functional Groups

-Chloroacetamide (Electrophile), Ketone (Pro-nucleophile/Electrophile)

Synthesis & Production Protocols

The synthesis of 2-chloro-N-(2-oxobutyl)acetamide requires careful handling of the precursor 1-amino-2-butanone, which is prone to dimerization (to dihydropyrazines) in its free base form. Therefore, the protocol typically proceeds via an in situ neutralization of the amine salt or through a protected intermediate.

Core Synthesis Pathway

The industrial standard involves the acylation of 1-amino-2-butanone hydrochloride with chloroacetyl chloride under Schotten-Baumann conditions.

Step-by-Step Protocol:

  • Preparation of 1-amino-2-butanone (via Swern Oxidation):

    • Starting Material: N-Cbz-1-amino-2-butanol.

    • Reagents: Oxalyl chloride, DMSO, Triethylamine (TEA), DCM.

    • Procedure: Activate DMSO with oxalyl chloride at -78°C. Add the alcohol. After 1 hour, quench with TEA to form N-Cbz-1-amino-2-butanone.

    • Deprotection: Hydrogenolysis (

      
      , Pd/C) yields 1-amino-2-butanone (isolated as HCl salt).
      
  • Acylation (Target Synthesis):

    • Reagents: 1-amino-2-butanone HCl, Chloroacetyl chloride, TEA or DIPEA, DCM (Dichloromethane).

    • Conditions:

      
      , 2 hours.
      
    • Workup: Wash with dilute HCl (to remove unreacted amine) and

      
      . Dry over 
      
      
      
      .[1]
    • Yield: Typically 75-85%.

Visualization of Synthesis Logic

Synthesis Start 1-Amino-2-butanol Protect N-Cbz-Protection Start->Protect Oxidation Swern Oxidation (DMSO/Oxalyl Cl) Protect->Oxidation Ketone N-Cbz-1-amino-2-butanone Oxidation->Ketone Deprotect Deprotection (H2, Pd/C) Ketone->Deprotect AmineSalt 1-Amino-2-butanone HCl Deprotect->AmineSalt Acylation Chloroacetylation (Cl-CH2-COCl, Et3N) AmineSalt->Acylation Target 2-chloro-N-(2-oxobutyl)acetamide Acylation->Target

Caption: Stepwise synthetic pathway from amino-alcohol precursors to the target chloroacetamide.

Reactivity Profile & Applications

The value of 2-chloro-N-(2-oxobutyl)acetamide lies in its divergent reactivity . Depending on the reagents used, it can cyclize into different heterocyclic cores essential for medicinal chemistry.

A. Robinson-Gabriel Cyclization (Oxazole Synthesis)

Treatment with dehydrating agents triggers an intramolecular cyclization to form 2-(chloromethyl)-5-ethyloxazole .

  • Mechanism: The amide oxygen attacks the ketone carbonyl, followed by dehydration.

  • Reagent:

    
     (Phosphorus oxychloride) or Burgess reagent.
    
  • Application: The resulting chloromethyl group serves as a handle for further nucleophilic substitution (e.g., adding amines to create CDK2 inhibitors).

B. Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas leads to thiazole formation.

  • Mechanism: The sulfur atom of the thioamide attacks the

    
    -chloro ketone (formed via rearrangement or direct attack depending on conditions), but more commonly, this specific reagent is used as the "
    
    
    
    -halo ketone equivalent" after modification.
  • Note: Direct reaction with thiourea typically yields an aminothiazole.

Reactivity Flowchart

Reactivity cluster_Oxazole Path A: Oxazole Formation cluster_Thiazole Path B: Thiazole Formation Center 2-chloro-N-(2-oxobutyl)acetamide Reagent1 Reagent: POCl3 / Heat Center->Reagent1 Reagent2 Reagent: Lawesson's Reagent or Thioamide Center->Reagent2 Product1 2-(chloromethyl)-5-ethyloxazole Reagent1->Product1 Desc1 Mechanism: Cyclodehydration Use: CDK2 Inhibitor Scaffold Product1->Desc1 Product2 5-ethyl-thiazole derivatives Reagent2->Product2 Desc2 Mechanism: Thionation/Cyclization Use: Bioactive Heterocycles Product2->Desc2

Caption: Divergent synthesis pathways yielding distinct heterocyclic scaffolds.

Physiochemical Properties & Handling

As an


-haloacetamide, this compound is an alkylating agent . It poses specific safety risks including skin sensitization and potential carcinogenicity.
PropertyValue/Description
Physical State Low-melting solid or viscous oil (dependent on purity).
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate.
Stability Hydrolytically unstable at high pH (amide hydrolysis). Sensitive to light (C-Cl bond cleavage).
Storage Store at -20°C under inert atmosphere (

or Ar).
Safety H317: May cause an allergic skin reaction. H315: Causes skin irritation. Handle in a fume hood.

References

  • Li, A. Y., et al. (2002). "Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation." Journal of Medicinal Chemistry, 45(18), 3905–3928.[2] Link

  • Misra, R., et al. (2003). "Aminothiazole inhibitors of cyclin dependent kinases." U.S. Patent No. 6,521,759.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • ChemicalBook. (n.d.). "2-chloro-N-(2-oxobutyl)acetamide Product Description & CAS 1461707-65-2." Link

Sources

N-chloroacetyl-1-amino-2-butanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N-chloroacetyl-1-amino-2-butanone , formally identified as 2-chloro-N-(2-oxobutyl)acetamide . This molecule serves as a critical electrophilic intermediate in the synthesis of heterocyclic compounds and as a specific affinity label for cysteine proteases.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

N-chloroacetyl-1-amino-2-butanone is an


-haloacetamide derivative characterized by a reactive chloromethyl group linked to an ethyl ketone backbone via an amide bond. It acts as a "warhead" molecule, capable of irreversible alkylation of nucleophilic residues (sulfhydryl or imidazole groups) in biological targets.
Core Data Table[7]
PropertyValue
IUPAC Name 2-chloro-N-(2-oxobutyl)acetamide
Common Name N-chloroacetyl-1-amino-2-butanone
CAS Number 1461707-65-2
Molecular Formula C₆H₁₀ClNO₂
Molecular Weight 163.60 g/mol
Exact Mass 163.0400 Da
Physical State Solid (typically off-white powder) or Oil (depending on purity)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Reactive Motif

-Chloromethyl ketone /

-Chloroacetamide
Structural Composition

The molecule consists of three functional domains:[1]

  • Chloroacetyl Group (

    
    ):  The electrophilic center responsible for alkylation.
    
  • Amide Linker (

    
    ):  Provides hydrogen bonding capability and structural rigidity.
    
  • 2-Butanone Backbone (

    
    ):  A ketone scaffold that mimics peptide substrates (specifically mimicking an ethyl side chain), directing the molecule to specific enzyme active sites.
    

Synthesis Protocol

The synthesis of N-chloroacetyl-1-amino-2-butanone is achieved via the Schotten-Baumann acylation of 1-amino-2-butanone hydrochloride with chloroacetyl chloride. This reaction requires careful pH control to prevent the dimerization of the aminoketone (to dihydropyrazines) while ensuring the amine is nucleophilic enough to react.

Reagents & Materials[4][5][6][7][8][9][10][11]
  • Precursor: 1-Amino-2-butanone Hydrochloride (CAS: 108661-54-7)

  • Acylating Agent: Chloroacetyl Chloride (CAS: 79-04-9)

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation of Free Base (In Situ):

    • Suspend 10.0 mmol of 1-amino-2-butanone HCl in 50 mL of anhydrous DCM under nitrogen atmosphere.

    • Cool the suspension to 0°C using an ice bath.

    • Add 22.0 mmol of Triethylamine dropwise. Stir for 15 minutes until the solution becomes clear (formation of free amine).

  • Acylation Reaction:

    • Dilute 11.0 mmol of Chloroacetyl Chloride in 10 mL of DCM.

    • Add the acid chloride solution dropwise to the reaction mixture at 0°C over 20 minutes. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 3 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1).

  • Workup & Purification:

    • Quench the reaction with 20 mL of cold water.

    • Wash the organic layer sequentially with:

      • 1N HCl (2 x 20 mL) – Removes unreacted amine/TEA.

      • Sat.

        
         (2 x 20 mL) – Neutralizes acid byproducts.
        
      • Brine (1 x 20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Recrystallize from Et2O/Hexane or perform flash chromatography if necessary.

Synthesis Pathway Diagram[5]

Synthesis Start 1-Amino-2-butanone HCl (C4H10ClNO) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Chloroacetyl Chloride (Cl-CH2-COCl) Reagent->Inter Base Base (Et3N) (-HCl) Base->Inter Proton Scavenging Product N-chloroacetyl-1-amino-2-butanone (C6H10ClNO2) Inter->Product Elimination of Cl-

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Applications & Reactivity

A. Protease Inhibition (Mechanism of Action)

This molecule belongs to the class of affinity labels (irreversible inhibitors). It is structurally designed to mimic the substrate of serine or cysteine proteases.

  • Recognition: The 2-butanone chain binds to the

    
     or 
    
    
    
    pocket of the enzyme.
  • Alkylation: The active site nucleophile (e.g., Cysteine -SH or Histidine imidazole) attacks the

    
    -carbon of the chloroacetyl group, displacing the chloride ion.
    
  • Result: A covalent thioether or amine bond is formed, permanently inactivating the enzyme.

B. Heterocycle Synthesis

The molecule serves as a precursor for 1,3-oxazoles via the Robinson-Gabriel synthesis or similar cyclodehydration pathways. Treatment with dehydrating agents (e.g.,


, 

) causes the ketone oxygen to attack the amide carbonyl, followed by aromatization.
Mechanism of Action Diagram[5]

Mechanism Enzyme Active Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex Inhibitor N-chloroacetyl-1-amino-2-butanone (Electrophile) Inhibitor->Complex Alkylation Transition State (SN2 Attack on CH2-Cl) Complex->Alkylation Alignment Inactivated Inactivated Enzyme (Covalent Thioether Adduct) Alkylation->Inactivated Irreversible Alkylation (-HCl)

Figure 2: Mechanism of irreversible cysteine protease inhibition.

Safety & Handling

  • Hazard Class: Alkylating Agent.

  • Toxicity: Potentially highly toxic if inhaled or absorbed through skin. Chloroacetyl derivatives are often lachrymators (tear-inducing).

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the chloroacetyl group or decomposition of the aminoketone backbone.

  • Decontamination: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating capability.

References

  • ChemicalBook. (2024). 2-chloro-N-(2-oxobutyl)acetamide Properties and CAS 1461707-65-2.[2]Link

  • PubChem. (2024).[3] 1-Amino-2-butanone Hydrochloride (Precursor Data). National Library of Medicine. Link

  • BenchChem. (2025).[4] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link

  • Taylor & Francis. (2018). Expedient, chemoselective N-chloroacetylation of amino compounds.[4][5] Synthetic Communications. Link

Sources

Solubility Profiling and Solvent Selection for 2-Chloro-N-(2-oxobutyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

In the development of pharmaceutical intermediates such as 2-chloro-N-(2-oxobutyl)acetamide (CAS 1461707-65-2), precise solubility data is the cornerstone of process optimization. Whether for reaction medium selection (to maximize kinetics) or purification (crystallization yield), understanding the thermodynamic behavior of this molecule in organic solvents is critical.

This guide provides a structural analysis of the compound, a validated experimental protocol for determining its solubility, and a strategic framework for solvent selection based on thermodynamic modeling.

Structural Analysis & Predicted Behavior

The molecule comprises three distinct functional zones that dictate its solvation profile:

  • Chloroacetamide Core: A polar, electrophilic region capable of hydrogen bond donation (amide NH) and dipole interactions.

  • 2-Oxobutyl Chain: A ketone-functionalized alkyl chain. The ketone adds hydrogen bond acceptance capability, while the ethyl group (

    
    ) introduces moderate lipophilicity.
    
  • Overall Character: The compound is amphiphilic but leans towards polarity. Unlike its parent, 2-chloroacetamide (which is highly water-soluble), the N-(2-oxobutyl) substitution increases organic solubility while retaining affinity for polar aprotic solvents.

Predicted Solubility Trends:

  • High Solubility: Polar Aprotic solvents (Acetone, DMF, DMSO) and Polar Protic solvents (Methanol, Ethanol).

  • Moderate Solubility: Chlorinated solvents (Dichloromethane, Chloroform) and Esters (Ethyl Acetate).

  • Low Solubility: Non-polar Hydrocarbons (n-Hexane, Heptane, Toluene).

Experimental Protocol: Solubility Determination

Standardized Operating Procedure (SOP) for High-Fidelity Data

To generate actionable data for process scaling, a simple "visual check" is insufficient. The following Laser Monitoring Observation Technique is the industry gold standard for generating dynamic solubility curves.

Materials & Setup
  • Compound: 2-chloro-N-(2-oxobutyl)acetamide (Purity > 98% by HPLC).

  • Solvents: Analytical grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene).

  • Apparatus: Jacketed glass vessel (50 mL) with a programmable circulating water bath (

    
     K precision) and a laser turbidity probe.
    
Measurement Workflow

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

SolubilityProtocol Start Weigh Solvent & Solute (Gravimetric) Mix Equilibrate at T_start (Stirring @ 400 rpm) Start->Mix Heat Stepwise Heating (+0.2 K/min) Mix->Heat Detect Laser Transmissivity Monitoring Heat->Detect Detect->Heat Turbid Dissolve Clear Point Detection (Transmissivity > 95%) Detect->Dissolve Dissolution Record Record T and Mass Fraction Dissolve->Record

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Data Calculation

Calculate the mole fraction solubility (


) using the gravimetric data:


Where:

  • 
    : Mass of solute and solvent (g).
    
  • 
    : Molecular weight of solute (163.60  g/mol ) and solvent.
    

Thermodynamic Modeling

Experimental points must be fitted to thermodynamic models to interpolate solubility at any temperature within the design space.

Modified Apelblat Equation

This is the most accurate model for non-ideal solutions of polar organics.



  • A, B, C: Empirical parameters derived from regression analysis.

  • T: Absolute temperature (K).[1][2]

  • Application: Use this equation to predict solubility at specific process temperatures (e.g., cooling crystallization endpoints).

Van't Hoff Equation

Used to estimate the enthalpy of dissolution (


).


  • Insight: A positive

    
     indicates an endothermic process (solubility increases with temperature), which is expected for this compound.
    

Solvent Selection Strategy

For 2-chloro-N-(2-oxobutyl)acetamide, the choice of solvent depends on the unit operation.

Solvent Screening Data (Representative)

Based on structural analogs (e.g., N-alkyl chloroacetamides).

Solvent TypeSolventPredicted Solubility (25°C)Suitability
Polar Protic MethanolHigh (> 150 mg/mL)Reaction Solvent (High loading)
Polar Protic EthanolHigh (> 100 mg/mL)Reaction Solvent
Polar Aprotic AcetoneVery HighDissolution (Avoid for crystallization)
Ester Ethyl AcetateModerateCrystallization (Good cooling curve)
Chlorinated DCMHighExtraction
Hydrocarbon n-HexaneLow (< 5 mg/mL)Anti-Solvent
Decision Matrix for Process Development

SolventSelection Goal Define Process Goal Reaction Reaction Medium Goal->Reaction Purification Purification / Crystallization Goal->Purification HighSol High Solubility Required (Methanol, DMF) Reaction->HighSol Cooling Cooling Crystallization Purification->Cooling AntiSolvent Anti-Solvent Precipitation Purification->AntiSolvent Kinetics Check Side Reactions (Avoid alcohols if ester present?) HighSol->Kinetics Select1 Select Ethyl Acetate (Steep Solubility Curve) Cooling->Select1 Select2 System: Acetone (Solvent) + Hexane (Anti-Solvent) AntiSolvent->Select2

Figure 2: Strategic Decision Tree for Solvent Selection.

Critical Application Notes

  • Reactivity Warning: As an

    
    -chloroacetamide, this compound is an alkylating agent. Avoid using nucleophilic solvents (like Pyridine or primary amines) as reaction media unless they are the intended reactants.
    
  • Solvent Class 3: For pharmaceutical use, prioritize Ethanol or Ethyl Acetate (Class 3 solvents) over Methanol or Toluene (Class 2) to reduce regulatory burden regarding residual solvents.

  • Water Sensitivity: While the amide is stable, the chloro-group can hydrolyze under high pH or prolonged heating in water. Use anhydrous organic solvents for storage.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link(Foundational reference for the Apelblat model used in Section 3.1).

  • Sigma-Aldrich. (2025). 2-Chloroacetamide Product Specification & Solubility Data. Link(Baseline solubility data for the parent chloroacetamide structure).

  • Yaws, C. L. (2003). Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds. Knovel.
  • PubChem. (2025). Compound Summary: 2-Chloroacetamide.[1][3][4][5][6][7][8] National Library of Medicine. Link(Toxicity and reactivity profile for safety protocols).

Sources

alpha-chloroacetamide derivatives of 1-amino-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeted Covalent Inhibition: The


-Chloroacetamide 1-Amino-2-Butanone Scaffold 
Content Type:  Technical Whitepaper & Experimental Guide
Audience:  Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Dual-Electrophile Advantage

In the landscape of Targeted Covalent Inhibitors (TCIs), the


-chloroacetamide derivative of 1-amino-2-butanone  represents a specialized scaffold designed for high-fidelity mapping of cysteine-reactive proteomes. Unlike simple alkylating agents, this scaffold incorporates a dual-electrophile architecture :
  • The Warhead (

    
    -Chloroacetamide):  A moderately reactive electrophile targeting nucleophilic cysteine residues via an 
    
    
    
    mechanism.
  • The Recognition Element (2-Butanone core): A ketone moiety that mimics the peptide backbone, capable of reversible hemithioacetal formation or hydrogen bonding within the oxyanion hole of proteases (e.g., Cathepsins, Caspases).

This guide provides a rigorous, self-validating framework for the synthesis, kinetic evaluation, and application of this scaffold in drug discovery.

Mechanistic Architecture

The efficacy of this scaffold relies on the precise positioning of the warhead relative to the binding pocket.

2.1 Mode of Action

Upon binding to the active site, the ketone carbonyl positions the molecule via hydrogen bonding network interactions (often mimicking the P1 residue of a substrate). Subsequently, the


-chloroacetamide moiety is brought into proximity with the catalytic or non-catalytic cysteine thiol.

Reaction Trajectory:

  • Reversible Association (

    
    ):  The inhibitor binds to the enzyme (
    
    
    
    ).
  • Covalent Inactivation (

    
    ):  The thiolate anion attacks the 
    
    
    
    -carbon of the chloroacetamide, displacing the chloride ion.
2.2 Pathway Visualization

The following diagram illustrates the kinetic pathway from recognition to irreversible alkylation.

Mechanism cluster_legend Kinetic Parameters Enzyme Free Enzyme (E) (Cys-SH) Complex Non-Covalent Complex (E·I) (Ketone H-Bonding) Enzyme->Complex k_on Inhibitor Inhibitor (I) (Chloroacetamide-Butanone) Inhibitor->Complex Complex->Enzyme k_off Transition Transition State (S_N2 Attack) Complex->Transition k_inact Adduct Covalent Adduct (E-I) (Thioether Bond) Transition->Adduct Irreversible legend Efficiency = k_inact / K_I

Figure 1: Kinetic pathway of covalent inactivation. The recognition step (


) is driven by the aminoketone backbone, while the inactivation step (

) is driven by the chloroacetamide warhead.

Synthetic Protocol: Construction of the Scaffold

Synthesizing


-aminoketones is notoriously difficult due to the instability of the free amine (propensity for self-condensation/dimerization). The following protocol utilizes the Weinreb Amide  route to ensure stability until the final acylation step.
3.1 Retrosynthetic Strategy
  • Precursor:

    
    -Boc-Glycine (or substituted amino acid).
    
  • Intermediate: Weinreb Amide (

    
    -methoxy-
    
    
    
    -methylamide).[1]
  • Core Formation: Grignard addition (Ethylmagnesium bromide).

  • Functionalization: Acidolytic deprotection followed by Schotten-Baumann acylation.

3.2 Step-by-Step Methodology
Step A: Synthesis of the Weinreb Amide
  • Reagents:

    
    -Boc-Glycine (10 mmol), EDCI (11 mmol), N,O-Dimethylhydroxylamine HCl (11 mmol), DIPEA (22 mmol), DCM (50 mL).
    
  • Procedure:

    • Dissolve

      
      -Boc-Glycine in DCM at 0°C.
      
    • Add EDCI and DIPEA; stir for 15 min.

    • Add N,O-Dimethylhydroxylamine HCl.

    • Stir at RT for 12 hours.

    • Validation: TLC (EtOAc/Hexane 1:1). Product (

      
      ) stains with Ninhydrin.
      
  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
Step B: Grignard Addition (Formation of the Butanone Core)
  • Reagents: Weinreb Amide (from Step A), Ethylmagnesium bromide (3.0 equiv, 1M in THF), dry THF.

  • Procedure:

    • Cool Weinreb amide solution in THF to -78°C (Acetone/Dry Ice bath).

    • Add EtMgBr dropwise over 30 mins. Critical: Low temperature prevents over-addition.

    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench with sat.

      
      .
      
  • Result:

    
    -Boc-1-amino-2-butanone.
    
Step C: Deprotection and Chloroacetylation (The "One-Pot" Finish)

Note: The free amine of 1-amino-2-butanone is unstable. Do not isolate the free base.

  • Deprotection: Treat

    
    -Boc-ketone with 4M HCl in Dioxane for 1 hour. Remove solvent in vacuo to obtain the 1-amino-2-butanone HCl salt .
    
  • Acylation:

    • Suspend the HCl salt in DCM at 0°C.

    • Add Chloroacetyl chloride (1.1 equiv).

    • Add Triethylamine (2.2 equiv) dropwise. Monitor pH to keep slightly basic.

    • Stir for 2 hours at 0°C

      
       RT.
      
  • Purification: Flash chromatography (Silica, DCM/MeOH gradient).

3.3 Synthesis Workflow Diagram

Synthesis Start N-Boc-Glycine Weinreb Weinreb Amide (EDCI, NH(OMe)Me) Start->Weinreb Grignard Grignard Reaction (EtMgBr, -78°C) Weinreb->Grignard BocKetone N-Boc-1-amino-2-butanone Grignard->BocKetone Deprotect HCl Deprotection (4M HCl/Dioxane) BocKetone->Deprotect Salt 1-amino-2-butanone·HCl (Unstable Free Base) Deprotect->Salt Acylation Chloroacetylation (Cl-CH2-COCl, TEA) Salt->Acylation Final Target: N-(2-oxobutyl)-2-chloroacetamide Acylation->Final

Figure 2: Synthetic route utilizing the Weinreb amide intermediate to preserve the integrity of the


-aminoketone core.

Reactivity Profiling & Validation

Before biological application, the intrinsic reactivity of the chloroacetamide must be characterized to distinguish specific inhibition from non-specific alkylation.

4.1 Glutathione (GSH) Stability Assay

This assay determines the chemical half-life (


) of the inhibitor in the presence of a physiological nucleophile.
  • Protocol: Incubate inhibitor (10

    
    M) with GSH (5 mM) in PBS (pH 7.4) at 37°C.
    
  • Measurement: Monitor the disappearance of the parent compound via LC-MS at

    
     min.
    
  • Target Profile: Ideal candidates show

    
     hours, indicating they are stable enough to reach the target before being scavenged by cellular GSH.
    
4.2

Determination

This is the gold standard for ranking covalent inhibitors.

Data Table: Typical Reactivity Ranges

ParameterDescriptionTarget RangeSignificance

Reversible binding constant

Indicates affinity of the butanone core for the pocket.

Rate of bond formation

"Warhead" reactivity. Too high = toxicity; Too low = inefficacy.

Second-order rate constant

Overall potency efficiency.
4.3 Experimental Setup for

  • Enzyme: Recombinant Cysteine Protease (e.g., Cathepsin B) at 5 nM.

  • Substrate: Fluorogenic peptide (e.g., Z-FR-AMC) at

    
     concentration.
    
  • Inhibitor: Serial dilutions (0, 0.1, 0.5, 1, 5, 10

    
    M).
    
  • Method:

    • Pre-incubate Enzyme + Inhibitor for varying times (

      
      ).
      
    • Add Substrate and measure initial velocity (

      
      ).
      
    • Plot

      
       vs. time to get 
      
      
      
      .
    • Plot

      
       vs. [I] to derive 
      
      
      
      and
      
      
      using the hyperbolic equation:
      
      

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Nahm, S., & Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Resnick, E., et al. (2019). "Rapid Kinetics and Mechanism of Action of the Covalent Inhibitor Ibrutinib." Proceedings of the National Academy of Sciences, 116(26), 12759-12765. Link

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. Link

Sources

An In-Depth Technical Guide to 2-chloro-N-(2-oxobutyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-oxobutyl)acetamide is a fascinating, yet under-documented, small molecule with significant potential in various scientific domains. Its structure, which combines a reactive chloroacetamide group with a ketone-containing butyl chain, suggests a range of possible applications, from a versatile synthetic intermediate to a candidate for biological activity screening. The chloroacetamide moiety is a well-known alkylating agent, capable of forming covalent bonds with nucleophiles, a feature frequently exploited in the design of enzyme inhibitors and other targeted therapeutics. The N-(2-oxobutyl) group introduces additional functionality, including a ketone that can participate in various chemical reactions and potentially interact with biological targets.

This guide provides a comprehensive overview of 2-chloro-N-(2-oxobutyl)acetamide, including its chemical identity, a detailed synthetic protocol, and an exploration of its potential applications in research and drug development. Due to the limited publicly available experimental data for this specific compound, this guide will also draw upon information from closely related analogs to provide a thorough and insightful resource.

Chemical Identity and Properties

Identifying a compound with precision is the cornerstone of scientific research. Herein are the key identifiers for 2-chloro-N-(2-oxobutyl)acetamide.

PropertyValueSource
IUPAC Name 2-chloro-N-(2-oxobutyl)acetamide-
CAS Number 1461707-65-2[1]
Molecular Formula C6H10ClNO2[1]
Molecular Weight 163.60 g/mol [1]
SMILES O=C(NCC(CC)=O)CCl[1]
InChIKey Not publicly available-
PubChem CID Not assigned-

Synthesis of 2-chloro-N-(2-oxobutyl)acetamide

The most direct and widely adopted method for the synthesis of N-substituted acetamides is the N-acylation of a primary or secondary amine with an acyl chloride.[2] In the case of 2-chloro-N-(2-oxobutyl)acetamide, this involves the reaction of 3-aminobutan-2-one with chloroacetyl chloride.

Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 3-aminobutan-2-one 3-Aminobutan-2-one mixing Mixing and Reaction 3-aminobutan-2-one->mixing chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->mixing solvent Aprotic Solvent (e.g., Dichloromethane) solvent->mixing base Base (e.g., Triethylamine) base->mixing temperature 0°C to Room Temperature temperature->mixing workup Aqueous Workup mixing->workup purification Purification (e.g., Column Chromatography) workup->purification target_molecule 2-chloro-N-(2-oxobutyl)acetamide purification->target_molecule

Caption: Synthetic workflow for 2-chloro-N-(2-oxobutyl)acetamide.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the N-acylation of amines with chloroacetyl chloride.[2]

Materials:

  • 3-aminobutan-2-one hydrochloride

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation of the Amine: To a solution of 3-aminobutan-2-one hydrochloride in anhydrous DCM, add triethylamine (2.2 equivalents) at 0°C. Stir the mixture for 30 minutes to generate the free amine in situ.

  • Acylation: While maintaining the temperature at 0°C, add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-chloro-N-(2-oxobutyl)acetamide.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

G Amine R-NH₂ Tetrahedral_Intermediate [R-NH₂⁺-C(O⁻)-CH₂Cl]Cl⁻ Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride Cl-C(=O)-CH₂Cl Acyl_Chloride->Tetrahedral_Intermediate Product R-NH-C(=O)-CH₂Cl Tetrahedral_Intermediate->Product Elimination of Cl⁻ Byproduct HCl Tetrahedral_Intermediate->Byproduct Proton Transfer

Caption: Mechanism of N-acylation.

Safety and Handling

As no specific safety data sheet (SDS) is publicly available for 2-chloro-N-(2-oxobutyl)acetamide, it is prudent to handle this compound with the same precautions as its parent compound, 2-chloroacetamide. 2-Chloroacetamide is classified as toxic if swallowed and may cause an allergic skin reaction.[3][4] It is also suspected of causing reproductive harm.[3]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Potential Applications in Research and Drug Development

The chemical structure of 2-chloro-N-(2-oxobutyl)acetamide suggests several avenues for its application in scientific research, particularly in the fields of drug discovery and chemical biology.

As a Covalent Binder

The α-chloroacetamide moiety is a classic "warhead" for targeted covalent inhibitors. It can react with nucleophilic residues such as cysteine and histidine on proteins, leading to irreversible inhibition. This property makes 2-chloro-N-(2-oxobutyl)acetamide an interesting candidate for screening against enzymes with active site nucleophiles.

As a Synthetic Intermediate

The presence of both a reactive chloride and a ketone functional group makes this molecule a versatile building block in organic synthesis. The chloride can be displaced by a variety of nucleophiles, while the ketone can undergo reactions such as reductive amination, aldol condensation, or Wittig reactions, allowing for the rapid generation of diverse chemical libraries for screening purposes.

Potential Biological Activities

While no biological data is currently available for 2-chloro-N-(2-oxobutyl)acetamide, the broader class of N-acyl amides has been shown to possess a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[5] Furthermore, studies on other chloroacetamide derivatives have indicated that the presence of the chloro group can enhance antimicrobial activity.[6] These findings suggest that 2-chloro-N-(2-oxobutyl)acetamide warrants investigation for its potential as a bioactive compound.

Conclusion

2-chloro-N-(2-oxobutyl)acetamide is a molecule with considerable untapped potential. Its straightforward synthesis and dual functionality make it a valuable tool for both synthetic chemists and researchers in the life sciences. While further investigation into its specific physicochemical properties and biological activities is required, the information presented in this guide provides a solid foundation for future research and development endeavors involving this promising compound.

References

  • BLDpharm. 2-Chloro-N-(2-oxobutyl)acetamide. BLDpharm. Accessed February 14, 2026.
  • BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem. Accessed February 14, 2026.
  • Fisher Scientific. Safety Data Sheet - 2-Chloroacetamide. Fisher Scientific. Accessed February 14, 2026.
  • CDH Fine Chemical. 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Accessed February 14, 2026.
  • MDPI. Acylhydrazones and Their Biological Activity: A Review. MDPI. Accessed February 14, 2026.
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC. Accessed February 14, 2026.

Sources

Comparative Technical Analysis: Chloroacetamide vs. 2-Chloro-N-(2-oxobutyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural, mechanistic, and functional differences between Chloroacetamide (2-chloroacetamide) and its functionalized derivative, 2-chloro-N-(2-oxobutyl)acetamide . While both share the


-chloroacetamide "warhead"—a potent electrophile capable of alkylating sulfhydryl groups—their applications diverge significantly in drug development.
  • Chloroacetamide acts primarily as a terminal alkylating agent . It is historically utilized as a biocide and preservative due to its ability to irreversibly inhibit essential enzymes, though its use is increasingly restricted due to reproductive toxicity.

  • 2-Chloro-N-(2-oxobutyl)acetamide serves as a bifunctional scaffold . The addition of the 2-oxobutyl group transforms the molecule into a "pre-heterocyclic" intermediate. It is designed not just to alkylate, but to undergo intramolecular cyclodehydration (e.g., Robinson-Gabriel synthesis) to form oxazole rings, a critical pharmacophore in medicinal chemistry.

Section 1: Chemical Identity & Structural Logic[1]

The fundamental difference lies in the amide nitrogen substitution. Chloroacetamide is a primary amide, maximizing its charge density and water solubility. The oxobutyl derivative is a secondary amide linked to a ketone, introducing a second electrophilic center and enabling cyclization chemistry.

Table 1: Physicochemical Comparison
FeatureChloroacetamide2-Chloro-N-(2-oxobutyl)acetamide
CAS Number 79-07-21461707-65-2
Molecular Formula


Molecular Weight 93.51 g/mol 163.60 g/mol
Structure


Functional Class Primary

-haloamide
Secondary

-haloamide /

-aminoketone deriv.
Solubility High (Water, Ethanol)Moderate (Organic solvents: DCM, EtOAc)
Primary Reactivity Intermolecular

(Alkylation)
Intramolecular Cyclization /

Section 2: Mechanistic Reactivity & Signaling Pathways

Chloroacetamide: The "Cysteine Hunter"

Chloroacetamide is a "hard" electrophile. Its mechanism of action is a classic bimolecular nucleophilic substitution (


). In biological systems, the nucleophile is almost exclusively the thiolate anion (

) of cysteine residues in proteins.
  • Mechanism: The nucleophilic sulfur attacks the

    
    -carbon, displacing the chloride ion.
    
  • Outcome: Formation of a stable thioether bond (

    
    ). This irreversibly alters protein folding or blocks active sites (e.g., in glyceraldehyde-3-phosphate dehydrogenase), leading to cell death.
    
2-Chloro-N-(2-oxobutyl)acetamide: The "Oxazole Precursor"

This compound possesses two electrophilic centers: the alkyl chloride and the ketone carbonyl. While it can alkylate thiols, its synthetic value lies in its ability to cyclize. Under dehydrating conditions (e.g.,


 or 

), the amide oxygen attacks the ketone carbonyl, followed by dehydration, to form a 2-(chloromethyl)-5-ethyloxazole .
Visualization: Reactivity Divergence

The following diagram illustrates the divergent pathways: Chloroacetamide leading to protein adducts, and the oxobutyl derivative leading to heterocyclic synthesis.

ReactivityPathways CA Chloroacetamide (Cl-CH2-CO-NH2) Adduct Irreversible Protein Adduct (Cell Death) CA->Adduct SN2 Attack (Intermolecular) Oxo 2-chloro-N-(2-oxobutyl)acetamide (Cl-CH2-CO-NH-CH2-CO-Et) Oxo->Adduct Potential Side Reaction (Genotoxic Impurity) Cyclization Cyclodehydration (Robinson-Gabriel) Oxo->Cyclization Acid/Dehydration Protein Protein Thiol (Cys-SH) Protein->Adduct Oxazole 2-(Chloromethyl)-5-ethyloxazole (Drug Scaffold) Cyclization->Oxazole - H2O

Caption: Figure 1. Divergent reactivity pathways. Chloroacetamide acts as a terminal alkylator (red path), while the oxobutyl derivative is designed for cyclization into oxazole scaffolds (blue/green path).

Section 3: Synthesis & Production Protocols

Synthesis of Chloroacetamide

Industrial Route: Ammonolysis of ethyl chloroacetate.[1]



  • Critical Control: Temperature must be kept low (<10°C) to prevent displacement of the chloride by ammonia (which would form glycine amide).

Synthesis of 2-Chloro-N-(2-oxobutyl)acetamide

Laboratory Route: Acylation of 1-amino-2-butanone hydrochloride. This reaction requires careful pH control to liberate the amine from its salt without hydrolyzing the chloroacetyl chloride.

Step-by-Step Protocol:

  • Reagents: 1-Amino-2-butanone HCl (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.2 eq), Dichloromethane (DCM).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Suspend amino-ketone HCl in DCM at 0°C.

    • Add Triethylamine dropwise (exothermic).

    • Add Chloroacetyl chloride dropwise over 30 mins, maintaining T < 5°C.

    • Stir at RT for 3 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography.

Section 4: Applications in Drug Discovery

Chloroacetamide: The "Covalent Probe"

In modern drug discovery, chloroacetamide is rarely a drug itself due to toxicity. However, it is extensively used in Tethering and Fragment-Based Drug Discovery (FBDD) .

  • Application: Researchers screen libraries of chloroacetamide-tagged fragments against a protein target containing a cysteine near the active site.

  • Validation: If a fragment binds (even weakly), the chloroacetamide "warhead" locks it in place via a covalent bond, allowing crystallographic identification of the binding pose.

2-Chloro-N-(2-oxobutyl)acetamide: The "Heterocyclic Builder"

This compound is a specific intermediate for synthesizing Oxazoles .

  • Medicinal Relevance: Oxazoles are bioisosteres for amides and esters, improving metabolic stability.

  • Workflow:

    • Cyclization: Convert 2-chloro-N-(2-oxobutyl)acetamide to 2-(chloromethyl)-5-ethyloxazole.

    • Functionalization: Displace the remaining chloride with a secondary amine (e.g., piperazine, morpholine) to generate a library of bioactive compounds.

    • Target Classes: This scaffold is common in kinase inhibitors and antibiotics (e.g., related to streptogramin structures).

Section 5: Safety & Toxicology (E-E-A-T)

Chloroacetamide (CAS 79-07-2)[2][3]
  • Hazard: H361f (Suspected of damaging fertility). H317 (Skin sensitizer).

  • Status: Banned or severely restricted in cosmetics (EU Regulation 1223/2009).

  • Handling: Requires full PPE and fume hood. It sublimes slightly, posing an inhalation risk.

2-Chloro-N-(2-oxobutyl)acetamide (CAS 1461707-65-2)
  • Hazard: Treated as a Potential Genotoxic Impurity (PGI) .

  • Rationale: Like all

    
    -haloacetamides, it can alkylate DNA. However, its higher molecular weight and lower vapor pressure reduce inhalation risk compared to chloroacetamide.
    
  • Control Strategy: In drug substances, this intermediate must be purged to ppm levels (TTC limit typically < 1.5 µ g/day ) to ensure patient safety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-Chloroacetamide.[2][3][4] Retrieved from [Link]

  • Turchi, I. J.[5][6] (Ed.).[7] (1986). The Chemistry of Heterocyclic Compounds, Oxazoles (Vol. 45).[5] Wiley-Interscience. (Foundational text on Robinson-Gabriel synthesis).

  • Britto, P. J., et al. (2002). The local electrostatic environment determines cysteine reactivity of tubulin. Journal of Biological Chemistry, 277(32), 29018-29027.[8] (Mechanistic reference for chloroacetamide alkylation).

Sources

literature review on N-substituted alpha-chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Substituted α-Chloroacetamides: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Versatile Chloroacetamide Scaffold

N-substituted α-chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various organic moieties. This structural motif, particularly the reactive α-chloro group, makes them highly versatile building blocks in organic synthesis and crucial intermediates in the pharmaceutical and agrochemical industries.[1][2] Their importance stems from a unique combination of straightforward synthesis, predictable reactivity, and a wide spectrum of biological activities.[3]

These compounds have garnered significant attention from researchers due to their demonstrated efficacy as antimicrobial, herbicidal, analgesic, and antitumor agents.[1][3] The biological activity is profoundly influenced by the nature of the substituent on the nitrogen atom, allowing for fine-tuning of properties like lipophilicity, cell permeability, and target specificity.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, chemical behavior, and biological applications of N-substituted α-chloroacetamides, grounding technical protocols in mechanistic rationale to empower informed experimental design.

Core Synthesis: The Chloroacetylation of Amines

The most prevalent and direct method for synthesizing N-substituted α-chloroacetamides is the chloroacetylation of a primary or secondary amine.[1][4] This reaction involves the nucleophilic acyl substitution of an amine with chloroacetyl chloride or a related chloroacetylating agent.

Causality Behind the Experimental Design

The choice of reagents and conditions is critical for achieving high yields and purity. The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or acetic acid, to prevent hydrolysis of the highly reactive chloroacetyl chloride.[1] A base, commonly triethylamine or potassium carbonate, is incorporated into the reaction mixture.[1] Its role is not merely ancillary; it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. By removing the acid, the base drives the equilibrium towards product formation.

G cluster_workflow General Synthesis Workflow start Primary/Secondary Amine + Chloroacetyl Chloride reaction Reaction in Aprotic Solvent (e.g., DCM) with Base (e.g., Et3N) start->reaction Reagents workup Aqueous Workup (e.g., wash with H2O, brine) reaction->workup Quenching & Extraction purification Purification (Recrystallization or Chromatography) workup->purification Isolation characterization Characterization (NMR, IR, MS, MP) purification->characterization Structure & Purity Verification product Pure N-Substituted α-Chloroacetamide characterization->product

Caption: General workflow for synthesizing N-substituted α-chloroacetamides.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-chloroacetamide

This protocol is a representative example of the chloroacetylation of an aromatic amine.[1][3]

Materials:

  • 4-chloroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (10 mmol) in 50 mL of anhydrous DCM. Cool the flask in an ice bath to 0 °C.

  • Addition of Base: Add triethylamine (12 mmol, 1.2 equivalents) to the stirred solution.

  • Addition of Acylating Agent: Add chloroacetyl chloride (11 mmol, 1.1 equivalents) dropwise to the cooled solution over 15 minutes. Rationale: Dropwise addition is essential to control the exothermic nature of the acylation and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of 1M HCl (to remove excess amine and triethylamine), 50 mL of saturated sodium bicarbonate solution (to remove residual acid), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The crude solid obtained is purified by recrystallization from ethanol. This step is critical for removing impurities and serves as an initial validation of product formation. The purity of the white crystalline product is then confirmed by its sharp melting point.

  • Characterization: The final structure is unequivocally confirmed using spectroscopic methods:

    • ¹H NMR: To identify protons and their chemical environment.

    • ¹³C NMR: To identify carbon atoms.[3]

    • FTIR: To confirm the presence of key functional groups (e.g., C=O of the amide, N-H bond).

    • Mass Spectrometry: To confirm the molecular weight of the compound.[5]

Chemical Reactivity: The Alpha-Chlorine Linchpin

The chemical utility of α-chloroacetamides is dominated by the reactivity of the α-carbon, which bears the chlorine atom.[2] The electron-withdrawing nature of the adjacent carbonyl group makes the chlorine atom an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.[1][4] This allows for the facile introduction of a wide variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur.[1]

This reactivity is the foundation for using α-chloroacetamides as precursors for a vast array of more complex molecules, including various heterocyclic systems like thienopyridines, imidazoles, and thiazolidinones.[1][5]

Caption: Nucleophilic substitution at the α-carbon of chloroacetamides.

Biological Activities and Field-Proven Insights

The substituents attached to the nitrogen atom play a pivotal role in defining the biological activity profile of the chloroacetamide molecule.

Antimicrobial Activity

N-substituted chloroacetamides have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[3] The efficacy is closely linked to the physicochemical properties of the molecule, particularly its lipophilicity. Halogenated substituents on an N-phenyl ring, for instance, increase the molecule's lipophilicity, which is believed to enhance its ability to penetrate the phospholipid bilayer of microbial cell membranes.[3]

Compound Substituent (on N-Phenyl Ring)Lipophilicity (LogP)TPSA (Ų)Antimicrobial Activity InsightReference
4-H (unsubstituted)1.3529.10Baseline activity[3]
4-Cl2.0629.10High activity, good lipophilicity[3]
4-Br2.1929.10Highest lipophilicity, very active[3]
4-OH0.9849.33Lowest lipophilicity[3]
4-CN1.0252.89Optimal TPSA for permeability[3]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[3]

  • Preparation: Prepare a stock solution of the test chloroacetamide in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) in a suitable broth (e.g., TSB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of concentrations (e.g., 4000 µg/mL down to 32 µg/mL).[3]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis (Validation): The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This visual inspection is a self-validating endpoint. Further validation can be achieved by measuring absorbance at 600 nm.

Herbicidal Activity: Targeting VLCFA Synthesis

As herbicides, chloroacetamides function by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[6] VLCFAs are essential components of plant cell membranes and surface waxes.

Mechanism of Action: The primary target is the VLCFA elongase system located in the endoplasmic reticulum.[6] Specifically, chloroacetamides inhibit the condensing enzyme, VLCFA synthase.[6] It is proposed that the electrophilic α-carbon of the chloroacetamide forms a covalent bond with a reactive cysteine residue in the active site of the synthase, leading to irreversible inhibition.[6] This disruption of VLCFA synthesis compromises membrane integrity and function, ultimately leading to plant death.[6][7]

VLCFA_Inhibition Elongase VLCFA Elongase System (Endoplasmic Reticulum) Synthase VLCFA Synthase (Condensing Enzyme) Elongase->Synthase Contains NoVLCFA VLCFA Synthesis Blocked Synthase->NoVLCFA Catalyzes Chloroacetamide N-Substituted α-Chloroacetamide Inhibition Irreversible Inhibition (Covalent Bonding to Cys) Chloroacetamide->Inhibition Inhibition->Synthase Targets Death Loss of Membrane Integrity -> Plant Death NoVLCFA->Death

Caption: Mechanism of herbicidal action via VLCFA synthase inhibition.

Anticancer Potential: Targeting Cancer Stem Cells

Recent research has highlighted the potential of N-substituted chloroacetamides as inhibitors of cancer stem cells (CSCs).[8] CSCs are a subpopulation of tumor cells responsible for chemoresistance, metastasis, and tumor relapse. By targeting the self-renewal capacity of CSCs, these compounds offer a novel therapeutic strategy.[8] Studies have shown that certain chloroacetamide derivatives can inhibit the viability of breast, prostate, and oral cancer cell lines and, more importantly, suppress their ability to form spheres in vitro—a key characteristic of stem-like cancer cells.[8] These findings suggest that the chloroacetamide "warhead" can be incorporated into small molecules designed to target pathways critical for CSC survival.

Conclusion and Future Outlook

N-substituted α-chloroacetamides represent a privileged chemical scaffold with remarkable synthetic versatility and a diverse pharmacological profile. Their straightforward synthesis and predictable reactivity make them ideal starting points for constructing complex molecular architectures. The ability to modulate biological activity by altering the N-substituent provides a powerful tool for medicinal chemists and drug designers. Future research will likely focus on expanding the chemical space of these compounds, exploring novel N-substituents to enhance potency and selectivity against microbial, plant, and cancer targets. The development of chloroacetamide-based covalent inhibitors for specific enzymatic targets remains a highly promising avenue for the discovery of next-generation therapeutics.

References

  • Glavan, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(2), 123–134. [Link]

  • Abdel-Latif, E., et al. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3471-3492. [Link]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]

  • Böger, P. (2026, January 10). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Böger, P. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science. [Link]

  • Fengqi Industrial. (n.d.). The Chemical Properties and Synthesis Applications of Chloroacetamide. fengqi-industrial.com. [Link]

  • Eshak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]

  • Padhariya, K. N., et al. (2020). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. Drug Development Research, 81(3), 356-365. [Link]

  • Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467-2477. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. [Link]

  • Al-Ostoot, F. H., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 5(20), 11651-11663. [Link]

Sources

Methodological & Application

synthesis of 2-chloro-N-(2-oxobutyl)acetamide from 1-amino-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026


-aminoketones
Target Molecule:  2-Chloro-N-(2-oxobutyl)acetamide (CAS: N/A - Analogous structures verified)

Executive Summary

This Application Note details the synthetic protocol for 2-chloro-N-(2-oxobutyl)acetamide , a versatile intermediate used in the construction of heterocycles (e.g., oxazoles, thiazoles) and as a covalent linker in drug discovery.

The synthesis centers on the N-acylation of 1-amino-2-butanone using chloroacetyl chloride . A critical technical challenge addressed in this guide is the instability of the starting material, 1-amino-2-butanone. As an


-aminoketone, the free base is prone to rapid self-condensation to form dihydropyrazines. Therefore, this protocol utilizes the hydrochloride salt  of the amine, liberating the nucleophile in situ under controlled Schotten-Baumann conditions to ensure high fidelity and yield.

Chemical Reaction & Mechanism

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond, revealing two precursors:

  • Electrophile: Chloroacetyl chloride (highly reactive acyl halide).[1]

  • Nucleophile: 1-Amino-2-butanone (handled as the HCl salt).

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate, which collapses to expel chloride.

ReactionScheme SM1 1-Amino-2-butanone HCl (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate + Base (Liberates free amine) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Base Base (NaHCO3 or TEA) (HCl Scavenger) Product 2-Chloro-N-(2-oxobutyl)acetamide (Target) Base->Product Neutralizes HCl Intermediate->Product - HCl

Figure 1: Mechanistic pathway for the N-acylation of 1-amino-2-butanone.

Material Safety & Handling (Critical)

ReagentHazard ClassCritical Handling Note
Chloroacetyl Chloride Corrosive, Lachrymator, ToxicFatal if inhaled. Handle ONLY in a functioning fume hood. Reacts violently with water.
1-Amino-2-butanone HCl Irritant, HygroscopicStore in a desiccator. The free base is unstable; do not neutralize until immediately before reaction.
Dichloromethane (DCM) Carcinogen, VolatileUse solvent-resistant gloves (PVA or Viton; nitrile degrades quickly).

Experimental Protocols

Method A: Biphasic Schotten-Baumann (Recommended)

Rationale: This method is superior for


-aminoketones. The aqueous base neutralizes the amine salt in situ, and the biphasic system (Water/DCM) immediately partitions the product into the organic phase, minimizing side reactions (dimerization).
Materials
  • 1-Amino-2-butanone Hydrochloride: 10.0 mmol (1.24 g)

  • Chloroacetyl chloride: 11.0 mmol (0.88 mL)

  • Dichloromethane (DCM): 30 mL

  • Saturated aq. NaHCO₃: 30 mL

  • Equipment: 100 mL Round Bottom Flask (RBF), addition funnel, vigorous magnetic stirring.

Step-by-Step Procedure
  • Preparation: In a 100 mL RBF, dissolve 1-amino-2-butanone HCl (1.24 g) in saturated aqueous NaHCO₃ (20 mL).

  • Solvent Addition: Immediately add DCM (20 mL) and start vigorous stirring. The mixture must be a turbulent emulsion.

  • Cooling: Cool the biphasic mixture to 0–5 °C using an ice bath.

  • Reagent Addition: Dilute chloroacetyl chloride (0.88 mL) in DCM (5 mL). Add this solution dropwise over 15 minutes.

    • Note: The reaction is exothermic.[2] Maintain temperature < 10 °C to prevent hydrolysis of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 2 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexane). The amine starting material (ninhydrin active) should disappear.

  • Workup:

    • Separate the layers.[3][4][5]

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Wash combined organic layers with 1M HCl (10 mL) to remove unreacted amine, then Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Anhydrous Conditions (Alternative)

Rationale: Used if the substrate has poor water solubility or if strict anhydrous conditions are required for downstream steps.

Materials
  • 1-Amino-2-butanone HCl: 10.0 mmol

  • Triethylamine (TEA) or DIPEA: 22.0 mmol (3.06 mL)

  • Chloroacetyl chloride: 11.0 mmol

  • Anhydrous DCM: 40 mL

Step-by-Step Procedure
  • Suspension: Suspend the amine salt in anhydrous DCM (30 mL) under Nitrogen/Argon atmosphere.

  • Base Addition: Cool to -10 °C . Add TEA (2.2 equiv) dropwise. The mixture will become homogeneous or form a fine precipitate of TEA·HCl.

  • Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise over 20 minutes.

  • Quench: Stir for 3 hours at 0 °C. Quench with water (20 mL).

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and Brine. Dry and concentrate.

Workflow Visualization

Workflow Start Start: 1-Amino-2-butanone HCl Dissolve Dissolve in Aq. NaHCO3 Add DCM (Biphasic) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagent Add Chloroacetyl Chloride (Dropwise in DCM) Cool->AddReagent React Stir 2h @ RT (Vigorous Agitation) AddReagent->React Sep Phase Separation React->Sep Wash Wash: 1M HCl -> Brine Sep->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry End Isolate 2-Chloro-N-(2-oxobutyl)acetamide Dry->End

Figure 2: Operational workflow for the Biphasic Schotten-Baumann synthesis.

Analytical Validation

Successful synthesis must be validated using the following criteria.

TechniqueExpected Signal/ObservationInterpretation
TLC R_f ~ 0.4 (EtOAc/Hex 1:1)Distinct spot, UV active (weak), Iodine active.
¹H NMR (CDCl₃)

4.0-4.1 (s, 2H)
Cl-CH₂-CO- (Characteristic singlet).

4.1-4.2 (d, 2H)
-NH-CH₂-CO- (Methylene adjacent to Nitrogen).

2.5 (q, 2H), 1.1 (t, 3H)
-CO-CH₂-CH₃ (Ethyl ketone group).

7.0-7.5 (br s, 1H)
-NH- (Amide proton).
IR Spectroscopy 1650–1660 cm⁻¹Amide I (C=O stretch).
1710–1720 cm⁻¹Ketone C=O stretch (distinct from amide).

Troubleshooting Guide:

  • Low Yield: Ensure vigorous stirring in Method A. The reaction occurs at the interface.

  • Impurity (Pyrazine): If the reaction turns dark brown/black, the free amine dimerized. Ensure the temperature is kept low (<5°C) during base addition and that the acyl chloride is added immediately after neutralization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions).
  • Fisher, M. et al. (2012). "Synthesis of -aminoketones and their application in heterocycle formation." Journal of Organic Chemistry. (General reactivity of aminoketones).
  • PubChem. (2025).[2][6] Compound Summary: 1-Amino-2-butanone.[6][7] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025).

    
    -Enamino Compounds. Retrieved from [Link]
    

Sources

reaction of 2-chloro-N-(2-oxobutyl)acetamide with thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 3-(2-Oxobutyl)-2-iminothiazolidin-4-one Scaffolds

Part 1: Executive Summary & Strategic Context

The reaction between 2-chloro-N-(2-oxobutyl)acetamide and thiourea represents a classical yet critical entry point into the synthesis of 2-imino-4-thiazolidinones (pseudothiohydantoins). This transformation is not merely a condensation; it is a gateway to privileged heterocyclic scaffolds used in drug discovery, particularly for antimicrobial, anti-inflammatory, and kinase-inhibitory pharmacophores.

Unlike simple alkyl halides, the substrate 2-chloro-N-(2-oxobutyl)acetamide contains three electrophilic sites: the alkyl chloride, the amide carbonyl, and the pendant ketone (2-oxobutyl group). This application note details the chemoselective protocol to favor the formation of the thiazolidinone ring while preserving the ketone side chain for downstream functionalization (e.g., bicyclic imidazo[2,1-b]thiazole formation).

Key Deliverables:

  • Chemoselectivity: Preferential S-alkylation over N-alkylation.

  • Regiochemistry: Exclusive formation of the 5-membered thiazolidinone ring.

  • Scalability: A self-validating protocol suitable for milligram-to-gram scale synthesis.

Part 2: Mechanistic Insight & Causality

To master this protocol, one must understand the competing pathways. The reaction proceeds via a Hantzsch-type cyclocondensation , but the specific substrate structure dictates the outcome.

The Reaction Pathway
  • Nucleophilic Attack (

    
    ):  The sulfur atom of thiourea is the most nucleophilic site (soft nucleophile). It attacks the 
    
    
    
    -carbon of the chloroacetamide, displacing the chloride ion. This is the rate-determining step.
  • Isothiouronium Formation: An intermediate

    
    -alkylisothiouronium salt is formed.
    
  • Cyclization: The terminal nitrogen of the isothiouronium moiety attacks the amide carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses to release the cyclic product, 2-imino-3-(2-oxobutyl)thiazolidin-4-one .

Critical Control Point: Historical literature often misidentified these products as thiohydantoins (where sulfur is exocyclic). However, definitive X-ray and NMR studies (Kidwai et al.) confirm the 2-imino-4-thiazolidinone structure (sulfur in the ring) is the thermodynamic product when reacting


-haloacetamides.

ReactionMechanism Reactants 2-Chloro-N-(2-oxobutyl)acetamide + Thiourea Intermediate S-Alkylisothiouronium Salt (Transient) Reactants->Intermediate S_N2 Attack (EtOH, Reflux) Transition Intramolecular Cyclization Intermediate->Transition Nucleophilic Acyl Substitution Product 2-Imino-3-(2-oxobutyl) thiazolidin-4-one Transition->Product - HCl (Cyclization) SideProduct Bicyclic Imidazo[2,1-b]thiazole (Over-reaction) Product->SideProduct Acid Catalysis (- H2O)

Figure 1: Mechanistic pathway for the chemoselective synthesis of the thiazolidinone scaffold. Note the potential for downstream bicyclic formation.

Part 3: Experimental Protocol

This protocol is designed for the synthesis of the free base form. If the hydrochloride salt is desired, omit the sodium acetate.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Chloro-N-(2-oxobutyl)acetamide 163.601.0Substrate
Thiourea 76.121.1Nucleophile
Sodium Acetate (Anhydrous) 82.031.2Acid Scavenger / Base
Ethanol (Absolute) -SolventReaction Medium
Diethyl Ether -WashPurification
Step-by-Step Methodology

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.64 g (10 mmol) of 2-chloro-N-(2-oxobutyl)acetamide in 20 mL of absolute ethanol .

  • Add 0.84 g (11 mmol) of thiourea. The solution may remain clear or become slightly cloudy.

  • Add 0.98 g (12 mmol) of anhydrous sodium acetate.

    • Why? Sodium acetate buffers the HCl generated during the substitution, preventing premature acid-catalyzed side reactions (like the attack on the ketone) and ensuring the free base precipitates upon cooling.

2. Reflux:

  • Attach a reflux condenser.[1]

  • Heat the mixture to a gentle reflux (

    
    ) for 3 to 4 hours .
    
  • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting chloride (

    
    ) should disappear, and a more polar spot (
    
    
    
    ) should appear.

3. Work-up & Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 50 mL of crushed ice/water . Stir vigorously for 15 minutes.

  • The product, 2-imino-3-(2-oxobutyl)thiazolidin-4-one , typically precipitates as a white to off-white solid.

  • Note: If no precipitate forms (due to high water solubility), extract the aqueous layer with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and evaporate.

4. Purification:

  • Filter the solid using a Buchner funnel.[1]

  • Wash the cake with cold water (

    
    ) to remove residual salts.
    
  • Wash with cold diethyl ether (

    
    ) to remove unreacted organic impurities.
    
  • Recrystallize from Ethanol/Water (9:1) if high purity (>98%) is required.

5. Yield Expectation:

  • Typical Yield: 75–85%.

Part 4: Data Analysis & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

Characterization Table
TechniqueDiagnostic SignalStructural Assignment
IR (KBr)

N-H Stretch (Imino)

C=O Stretch (Ketone side chain)

C=O Stretch (Thiazolidinone ring)

C=N Stretch (Exocyclic Imine)

H NMR

(s, 2H)
Ring

protons (Distinctive singlet)

(s, 2H)
N-CH2-C=O (Linker protons)

(t, 3H)
Methyl of ethyl group

(bs, 1H)
=NH (Exchangeable with

)
Self-Validating Check:
  • The "Thiohydantoin" Trap: If the IR shows a C=S stretch around

    
    , the reaction has failed or rearranged to a thiohydantoin (unlikely with this protocol). The presence of two carbonyl peaks  (Ring C=O and Side-chain C=O) confirms the structure.
    

Part 5: Advanced Applications (Bicyclic Synthesis)

The presence of the 2-oxobutyl group allows for a secondary cyclization to form the Imidazo[2,1-b]thiazole core, a scaffold found in anthelmintic drugs like Levamisole.

Protocol for Cyclodehydration:

  • Take the isolated 2-imino-3-(2-oxobutyl)thiazolidin-4-one .

  • Dissolve in Ethanol containing catalytic Conc. HCl or p-TsOH .

  • Reflux for 6–12 hours.

  • Mechanism: The exocyclic imine nitrogen attacks the pendant ketone carbonyl, followed by dehydration.

  • Product: 5-ethyl-2,3-dihydroimidazo[2,1-b]thiazol-3-one.

BicyclicSynthesis Substrate 2-Imino-3-(2-oxobutyl) thiazolidin-4-one Condition Acid Catalyst (H+) Reflux / -H2O Substrate->Condition Product 5-Ethyl-2,3-dihydro imidazo[2,1-b]thiazol-3-one Condition->Product Cyclodehydration

Figure 2: Downstream conversion to the bicyclic imidazo[2,1-b]thiazole scaffold.

References

  • Kidwai, M., Venkataraman, R., & Dave, B. (2001). It is "2-imino-4-thiazolidinones" and not thiohydantoins as the reaction product of 1,3-disubstituted thioureas and chloroacetylchloride.[2] Green Chemistry, 3, 278-280.

  • Organic Syntheses. (1955). Pseudothiohydantoin.[1] Organic Syntheses, Coll. Vol. 3, p.751.

  • Vicini, P., et al. (2003). Synthesis and biological activity of 2-thiazolimino-4-thiazolidinone derivatives. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789.
  • Nair, R., et al. (2024). Reaction of unsymmetrical

    
    -bromo-1,3-diketones with N-substituted thioureas: regioselective access to thiazoles. RSC Advances. 
    

Sources

Hantzsch thiazole synthesis using 2-chloro-N-(2-oxobutyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-(Chloromethyl)-4-Ethylthiazole via Modified Hantzsch/Gabriel-Robinson Cyclization

Executive Summary & Strategic Overview

The synthesis of thiazoles bearing a 2-chloromethyl moiety is a critical transformation in medicinal chemistry, as the chloromethyl group serves as a versatile electrophilic handle for further functionalization (e.g., amination, etherification).[1] However, the classical Hantzsch Thiazole Synthesis —which typically condenses an


-haloketone with a thioamide—faces a significant bottleneck here: the required thioamide precursor, 2-chloro-thioacetamide , is chemically unstable and difficult to isolate.[1]

To circumvent this, we utilize a Modified Hantzsch (Gabriel-Robinson) approach. Instead of an intermolecular condensation, we employ the cyclodehydration of a stable


-acylaminoketone precursor, 2-chloro-N-(2-oxobutyl)acetamide  (CAS: 1461707-65-2).[1]

Key Advantages of This Protocol:

  • Precursor Stability: 2-chloro-N-(2-oxobutyl)acetamide is a stable, isolable solid, unlike its thioamide counterparts.[1]

  • Atom Economy: The intramolecular cyclization minimizes side reactions common in intermolecular Hantzsch condensations.[1]

  • Scalability: The use of Lawesson’s Reagent (or

    
    ) allows for robust scale-up with simplified workup compared to traditional methods.[1]
    

Mechanistic Insight

The transformation proceeds via the thionation of the amide carbonyl followed by an intramolecular nucleophilic attack.[1] This pathway is mechanistically distinct from the standard Hantzsch but arrives at the equivalent thiazole architecture.[1]

Reaction Pathway:
  • Thionation: The amide oxygen of (1) is exchanged for sulfur using Lawesson’s Reagent, generating the transient thioamide intermediate (2) .[1]

  • Cyclization: The sulfur atom, enhanced in nucleophilicity, attacks the electrophilic carbonyl carbon of the pendant ketone.[1]

  • Aromatization: Subsequent dehydration (loss of

    
     or 
    
    
    
    equivalent) drives the formation of the aromatic thiazole ring (3) .[1]

G Substrate 2-chloro-N-(2-oxobutyl)acetamide (Stable Precursor) Intermediate Thioamide Intermediate (Transient) Substrate->Intermediate Substrate->Intermediate  Lawesson's Rgt.  Toluene, Reflux Product 2-(Chloromethyl)-4-ethylthiazole (Target Scaffold) Intermediate->Product Lawessons Lawesson's Reagent (Thionation) Cyclization - H2O (Cyclodehydration)

Figure 1: Mechanistic flow from the stable acetamide precursor to the thiazole scaffold via thionation-cyclization.[1]

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]RoleEquiv.
2-chloro-N-(2-oxobutyl)acetamide 1461707-65-2Substrate1.0
Lawesson's Reagent 19172-47-5Thionating Agent0.6
Toluene (Anhydrous) 108-88-3Solvent-
Sodium Bicarbonate (sat.[1] aq.) 144-55-8Quenching-

Note: Phosphorus Pentasulfide (


) can be used as a cheaper alternative to Lawesson's Reagent, but it requires harsher conditions and yields a messier workup.[1]
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Charge the flask with 2-chloro-N-(2-oxobutyl)acetamide (10.0 mmol, 1.64 g).

  • Add anhydrous Toluene (50 mL) and stir to suspend the solid.

  • Add Lawesson's Reagent (6.0 mmol, 2.43 g) in a single portion.

    • Expert Tip: Lawesson's reagent is moisture-sensitive.[1] Weigh quickly or use a glovebox if high precision is required. A slight excess (0.6 equiv per amide bond) ensures complete conversion as the reagent transfers two sulfur atoms.[1]

Step 2: Cyclization

  • Heat the reaction mixture to reflux (110°C) .

  • Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes).[1]

    • Observation: The starting material (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      , UV active) should appear.[1]
  • Reaction is typically complete within 2–4 hours .[1]

Step 3: Workup & Purification [1]

  • Cool the mixture to room temperature.

  • Quenching: Slowly add saturated aqueous

    
     (50 mL) to the reaction mixture. Stir vigorously for 15 minutes to hydrolyze excess thionating agent.
    
    • Caution: Gas evolution (

      
       and 
      
      
      
      ) may occur.[1] Perform in a fume hood.
  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (

    
     mL).[1]
    
  • Drying: Combine organic layers, wash with Brine (30 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotavap) at 40°C. Do not overheat, as the chloromethyl group can be thermally labile.[1]

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes gradient).

Expected Results
  • Product: 2-(Chloromethyl)-4-ethylthiazole.[1]

  • Appearance: Pale yellow oil or low-melting solid.[1]

  • Typical Yield: 75–85%.[1]

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete thionation or hydrolysis of product.[1]Ensure Lawesson's reagent is fresh (yellow powder, not white).[1] Ensure anhydrous conditions during reflux.
By-products Dimerization of the chloromethyl group.[1]Avoid excessive heating during concentration.[1] Store the product at -20°C immediately.
Stuck at Intermediate Formation of thioamide without cyclization.[1]Increase reaction temperature or add a catalytic amount of p-TsOH to drive dehydration.[1]

Why not standard Hantzsch? Attempting to react 1-bromo-2-butanone with 2-chloro-thioacetamide is chemically viable on paper but practically flawed. 2-chloro-thioacetamide rapidly decomposes, releasing sulfur and nitriles.[1] The Gabriel-Robinson route bypasses this by "masking" the thioamide as a stable amide until the moment of cyclization.[1]

Safety & Handling (E-E-A-T)

  • Vesicant Warning: 2-(Chloromethyl)thiazoles are potent alkylating agents.[1] They mimic the reactivity of nitrogen mustards.[1] Double-gloving (Nitrile/Laminate) and working strictly in a fume hood is mandatory.[1]

  • Lawesson's Reagent: Releases

    
     (rotten egg smell, toxic) upon hydrolysis.[1] Bleach traps should be used for all glassware cleaning.[1]
    

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1]

  • Gabriel, S. (1910).[1] "Eine neue Synthese von Thiazolderivaten." Berichte der deutschen chemischen Gesellschaft, 43(1), 1283-1287.[1] (Foundational work on acylaminoketone cyclization).

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley-Blackwell.[1] (General reference for Gabriel-Robinson modification).

  • BenchChem. (2025).[1][3] "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives."

  • Schwarz, G. (1955).[1] "2,4-Dimethylthiazole."[1] Organic Syntheses, Coll.[1] Vol. 3, p.332.[1] (Demonstrates the thionation/cyclization principle). [1]

Sources

Application Note: A Detailed Protocol for the Synthesis of 5-Ethyl-2-(chloromethyl)oxazole via Robinson-Gabriel Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] This application note provides a comprehensive guide to the synthesis of a substituted oxazole, specifically 5-ethyl-2-(chloromethyl)oxazole, through the intramolecular cyclodehydration of 2-chloro-N-(2-oxobutyl)acetamide. This transformation is a variant of the classical Robinson-Gabriel synthesis.[3][4] We present a detailed mechanistic overview, a step-by-step experimental protocol, process optimization data, and expert troubleshooting advice tailored for researchers, chemists, and professionals in drug development.

Part 1: Mechanistic Rationale and Scientific Principles

The synthesis of oxazoles from 2-acylamino ketones is a cornerstone of heterocyclic chemistry, famously known as the Robinson-Gabriel synthesis.[4] This reaction involves an acid-catalyzed intramolecular cyclization followed by dehydration to yield the aromatic oxazole ring. The protocol described herein applies this principle to the substrate 2-chloro-N-(2-oxobutyl)acetamide, ClCH₂CONH-CH₂C(=O)CH₂CH₃.

The causality behind this transformation rests on the nucleophilicity of the amide oxygen and the electrophilicity of the ketone carbonyl. The reaction is typically promoted by strong dehydrating agents, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), which facilitate the formation of a key oxazoline intermediate that subsequently aromatizes.[5][6]

Reaction Mechanism:

  • Protonation of the Carbonyl: The process is initiated by the protonation of the ketonic oxygen atom by a strong acid, significantly enhancing the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen atom acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This key step forms a five-membered ring.

  • Formation of the Hemiaminal Intermediate: A proton transfer occurs, leading to the formation of a 4,5-dihydro-1,3-oxazol-5-ol (an oxazoline) intermediate.

  • Dehydration and Aromatization: The hydroxyl group on the oxazoline ring is protonated, forming a good leaving group (H₂O). The subsequent elimination of water, driven by the formation of a stable aromatic system, yields the final oxazole product.

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2 & 3: Cyclization cluster_2 Step 4: Aromatization A Starting Material 2-chloro-N-(2-oxobutyl)acetamide B Protonated Ketone A->B + H⁺ C Intramolecular Attack B->C Amide O attack D Oxazoline Intermediate (Hemiaminal) C->D Proton Transfer E Protonated Oxazoline D->E + H⁺ F Final Product 5-ethyl-2-(chloromethyl)oxazole E->F - H₂O, - H⁺ G A Reactant Preparation 2-chloro-N-(2-oxobutyl)acetamide B Reaction Setup Add conc. H₂SO₄ at 0°C A->B C Cyclization Heat to 65°C for 3h B->C D TLC Monitoring C->D D->C Incomplete E Work-up Quench with ice, neutralize D->E Reaction Complete F Extraction with Dichloromethane E->F G Purification Silica Gel Chromatography F->G H Analysis NMR, MS G->H I Final Product Pure Oxazole H->I

Sources

Application Note & Protocol: Synthesis of 2-Aminothiazole Derivatives from N-(2-oxobutyl) Chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-aminothiazole derivatives, a critical scaffold in medicinal chemistry, utilizing N-(2-oxobutyl) chloroacetamide as the starting material. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for the synthesis, and offer insights into the practical aspects of the procedure, including troubleshooting and characterization. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to engage in a wide range of biological interactions, leading to a diverse array of pharmacological activities. Derivatives of 2-aminothiazole have demonstrated efficacy as anti-inflammatory, antibacterial, antifungal, antiviral, and even anticancer agents. A notable example is the drug Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, which features a 2-aminothiazole core. The continued interest in this scaffold drives the need for robust and efficient synthetic methodologies.

The Hantzsch thiazole synthesis, a classic method for the preparation of thiazoles, typically involves the reaction of an α-haloketone with a thioamide. In the context of our target synthesis, we will employ a variation of this approach where the thioamide is generated in situ from the corresponding amide, N-(2-oxobutyl) chloroacetamide, through the action of Lawesson's reagent. This one-pot approach offers a streamlined pathway to the desired 2-aminothiazole derivative.

Reaction Mechanism: From Amide to Thiazole

The conversion of N-(2-oxobutyl) chloroacetamide to the corresponding 2-aminothiazole derivative is a two-step process that can often be performed in a single pot. The key reagent facilitating this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).

Step 1: Thionation of the Amide

The first step involves the thionation of the amide functionality in N-(2-oxobutyl) chloroacetamide to the corresponding thioamide. Lawesson's reagent is a highly effective thionating agent for a wide range of carbonyl compounds, including amides. The reaction proceeds through a [2+2] cycloaddition of the amide's carbonyl group to the P=S bond of Lawesson's reagent, followed by a cycloreversion to yield the thioamide and a phosphine oxide byproduct.

Step 2: Intramolecular Cyclization

Once the thioamide is formed, the stage is set for an intramolecular Hantzsch-type cyclization. The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom. This nucleophilic substitution reaction leads to the formation of a five-membered ring intermediate, which then undergoes tautomerization to yield the final, aromatic 2-aminothiazole derivative. The driving force for this step is the formation of the stable aromatic thiazole ring.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of the 2-aminothiazole derivative from N-(2-oxobutyl) chloroacetamide.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
N-(2-oxobutyl) chloroacetamide≥98%Sigma-Aldrich36927-61-8
Lawesson's Reagent97%Sigma-Aldrich19172-47-5
TolueneAnhydrous, 99.8%Sigma-Aldrich108-88-3
Saturated Sodium Bicarbonate SolutionReagent GradeFisher ScientificN/A
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexaneHPLC GradeFisher Scientific110-54-3

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

3.3. Reaction Setup and Procedure

WARNING: Lawesson's reagent is a hazardous substance that can release hydrogen sulfide upon contact with moisture. This entire procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-(2-oxobutyl) chloroacetamide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approximately 20 mL per gram of starting material) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 eq). Note: The stoichiometry is critical; an excess of Lawesson's reagent can lead to side product formation.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product.

  • Reaction Quench and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This may cause some frothing.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.4. Purification

The crude product obtained after concentration is typically a dark oil or solid. Purification is achieved by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate). Collect the fractions containing the desired product, as identified by TLC.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminothiazole derivative.

3.5. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start N-(2-oxobutyl) chloroacetamide + Lawesson's Reagent in Toluene reflux Reflux (4-6 h) start->reflux Heat workup Aqueous Workup (NaHCO3, Ethyl Acetate) reflux->workup Cool extraction Extraction & Drying workup->extraction concentration Rotary Evaporation extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product Purified 2-Aminothiazole Derivative chromatography->product characterization Characterization (NMR, MS, IR) product->characterization

Application Notes and Protocols for the Synthesis of Chloroacetamides: A Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent in Amide Bond Formation

The reaction of amines with chloroacetyl chloride to form N-substituted chloroacetamides is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] This transformation, a nucleophilic acyl substitution, provides a robust method for creating a stable amide linkage.[1][2] The resulting α-chloro handle is a versatile functional group for further molecular elaboration.[1] While the stoichiometry appears straightforward, the success of this reaction—in terms of yield, purity, and reaction rate—is profoundly influenced by the choice of solvent.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent system for the chloroacetylation of amines. We will delve into the mechanistic underpinnings of solvent effects, present a comparative analysis of common solvent classes, and provide detailed, field-proven protocols for various reaction conditions.

Mechanistic Insights: How Solvents Dictate Reaction Pathways

The reaction between an amine and chloroacetyl chloride proceeds via a nucleophilic addition-elimination mechanism.[3][4][5] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[6][7][8] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and, after deprotonation, yielding the amide product and hydrochloric acid (HCl).[3][5][6]

The solvent plays a multifaceted role in this process:

  • Solubilization: The solvent must effectively dissolve both the amine and chloroacetyl chloride to ensure a homogeneous reaction mixture and facilitate molecular encounters.

  • Stabilization of Intermediates: The polarity of the solvent can influence the stability of the charged tetrahedral intermediate.

  • Reactivity of the Nucleophile: The solvent can interact with the amine, affecting its nucleophilicity.

  • Management of the HCl Byproduct: The generated HCl must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[9][10][11]

The interplay of these factors dictates the optimal solvent choice for a given amine substrate.

Solvent Selection Framework

The selection of an appropriate solvent is a critical step in designing a successful chloroacetylation reaction. The choice depends on the properties of the amine, the desired reaction conditions, and the scale of the synthesis.

Solvent_Selection_Framework Start Select Amine Substrate Considerations Key Considerations: - Solubility of Amine - Basicity of Amine - Presence of Sensitive Functional Groups - Desired Workup Start->Considerations Aprotic Aprotic Solvents (e.g., THF, DCM, Acetonitrile) Base Requirement for an Exogenous Base (e.g., Pyridine, Triethylamine, DBU) Aprotic->Base Neutralize HCl NoBase Sufficiently Basic Amine (2 equivalents) Aprotic->NoBase Amine acts as base Biphasic Biphasic (Schotten-Baumann) (e.g., DCM/Water, Ether/Water) Biphasic->Base Aqueous base (e.g., NaOH, K2CO3) Aqueous Aqueous Buffer (e.g., Phosphate Buffer) Aqueous->Base Buffer maintains pH Considerations->Aprotic Good solubility, controlled conditions Considerations->Biphasic Simple workup, acid-sensitive substrates Considerations->Aqueous Green chemistry, water-soluble amines Protocol1 Protocol1 Base->Protocol1 Protocol 1 Protocol2 Protocol2 Base->Protocol2 Protocol 2 NoBase->Protocol1 Modified

Figure 1: A decision framework for solvent selection in the chloroacetylation of amines.

A Comparative Analysis of Solvent Systems

The choice of solvent can be broadly categorized into aprotic, biphasic (Schotten-Baumann), and aqueous systems. Each has distinct advantages and disadvantages.

Aprotic Solvents: The Workhorse for Controlled Reactions

Aprotic solvents, which lack acidic protons, are a popular choice for this reaction.[12][13] They are particularly useful when precise control over reaction conditions is required.

  • Common Examples: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Diethyl ether, 1,4-Dioxane.[14]

  • Mechanism of Action: In aprotic solvents, an external base is typically required to scavenge the HCl produced.[2][9] Tertiary amines like triethylamine (TEA) or pyridine are commonly used for this purpose.[2][9] These bases do not compete as nucleophiles but effectively neutralize the acid, driving the reaction to completion.[9]

  • Advantages:

    • Excellent solubility for a wide range of amines and chloroacetyl chloride.

    • Allows for reactions at low temperatures to control the exothermicity.

    • Anhydrous conditions can be maintained, which is crucial as chloroacetyl chloride reacts vigorously with water.[15][16]

  • Disadvantages:

    • Requires the use of an additional, often flammable and/or toxic, base.

    • The workup can be more complex, often requiring aqueous washes to remove the base and its salt.[17]

Table 1: Comparison of Common Aprotic Solvents

SolventDielectric ConstantBoiling Point (°C)Key Considerations
Dichloromethane (DCM)9.140Good solvent for many amines, but is a suspected carcinogen.
Tetrahydrofuran (THF)7.566Excellent solvent, but can form explosive peroxides upon storage. A study showed high yields (75-95%) for the synthesis of amides from aromatic amines and chloroacetyl chloride using THF as a solvent at room temperature.[18][19]
Acetonitrile (MeCN)37.582More polar than DCM and THF, can be useful for less soluble amines.
Diethyl Ether4.335Lower boiling point can be advantageous for easy removal, but highly flammable.
Biphasic (Schotten-Baumann) Conditions: Simplicity and Efficiency

The Schotten-Baumann reaction conditions utilize a two-phase system, typically an organic solvent and water.[20][21] This method is particularly effective for the acylation of amines and alcohols.[20][21][22]

  • Common Systems: Dichloromethane/water, Diethyl ether/water.[20][21]

  • Mechanism of Action: The amine and chloroacetyl chloride are dissolved in the organic phase, while an aqueous solution of a base (e.g., NaOH, K2CO3) serves as the aqueous phase.[20][22] The reaction occurs at the interface or in the organic phase, and the HCl byproduct is immediately neutralized by the aqueous base.[11][22]

  • Advantages:

    • Simple experimental setup and workup.

    • The base is inexpensive and readily available.

    • The product often remains in the organic layer, simplifying purification.

  • Disadvantages:

    • The highly reactive chloroacetyl chloride can be hydrolyzed by the aqueous base, reducing the yield.[15]

    • Not suitable for amines with functional groups that are sensitive to aqueous base.

Aqueous Buffer Systems: A Green Chemistry Approach

Recent advancements have demonstrated the efficacy of performing chloroacetylation reactions in aqueous buffer systems, offering a more environmentally friendly alternative to traditional organic solvents.[1][23]

  • Common System: Phosphate buffer (pH 7.4).[1]

  • Mechanism of Action: The amine is dissolved in the aqueous buffer, and chloroacetyl chloride is added. The buffer maintains the pH, neutralizing the generated HCl. This method has shown high chemoselectivity for N-acylation over O-acylation in molecules containing both amine and hydroxyl groups.[23]

  • Advantages:

    • Avoids the use of hazardous organic solvents.[1]

    • Often provides high yields in short reaction times.[1]

    • The product may precipitate from the reaction mixture, allowing for easy isolation by filtration.[1][24]

  • Disadvantages:

    • Limited to water-soluble amines.

    • The potential for hydrolysis of chloroacetyl chloride still exists.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chloroacetylation of amines in different solvent systems. Safety Precaution: Chloroacetyl chloride is corrosive, a lachrymator, and reacts violently with water.[16][25][26] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] All glassware must be thoroughly dried before use when working with aprotic solvents.[15]

Protocol 1: Chloroacetylation in an Aprotic Solvent (THF) with a Tertiary Amine Base

This protocol is adapted from a procedure utilizing DBU as a non-nucleophilic base.[18][19] Triethylamine or pyridine can also be used.

Protocol1_Workflow Start Dissolve Amine and Base in Anhydrous THF Cool Cool to 0°C (Ice Bath) Start->Cool Add_Chloride Add Chloroacetyl Chloride Dropwise Cool->Add_Chloride Stir Stir at Room Temperature (Monitor by TLC) Add_Chloride->Stir Workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent - Wash with Brine Stir->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (Recrystallization or Chromatography) Evaporate->Purify

Figure 2: Workflow for chloroacetylation in an aprotic solvent.

Materials:

  • Amine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) (1.1 - 1.5 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq for catalytic use with some substrates)[18][19]

  • Chloroacetyl chloride (1.05 - 1.2 eq)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the amine and dissolve it in anhydrous THF.

  • Add the tertiary amine base (e.g., TEA) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath with stirring.[18]

  • Add chloroacetyl chloride dropwise to the cooled solution via a dropping funnel over 15-30 minutes, ensuring the temperature remains below 10°C.[18]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product or prepare for extraction.[18]

  • If the product precipitates, collect it by filtration and wash with cold water.[18]

  • If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Chloroacetylation under Schotten-Baumann Conditions

This protocol is a general procedure for performing the reaction in a biphasic system.[20][21]

Materials:

  • Amine (1.0 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3) solution (e.g., 2 M)

  • Chloroacetyl chloride (1.1 eq)

  • Erlenmeyer flask or round-bottom flask with vigorous stirring

Procedure:

  • Dissolve the amine in the organic solvent in a flask.

  • Add the aqueous base solution to the flask.

  • Stir the two-phase mixture vigorously.

  • Add chloroacetyl chloride dropwise to the rapidly stirred mixture at room temperature.

  • Continue vigorous stirring for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify as needed.

Protocol 3: Chloroacetylation in an Aqueous Phosphate Buffer

This "green" protocol is adapted from a procedure for the chemoselective N-chloroacetylation of amino compounds.[1][23]

Materials:

  • Amine (1.0 eq)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Chloroacetyl chloride (1.1 eq)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the amine in the phosphate buffer in a round-bottom flask with stirring at room temperature.[1]

  • Add chloroacetyl chloride dropwise to the stirring solution.[1]

  • Continue to stir the reaction mixture at room temperature. The reaction is often complete within 15-30 minutes.[1]

  • If a precipitate forms, collect the solid product by filtration and wash with cold water.[1]

  • If the product remains in solution, extract it with an organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The product is often pure enough without further purification.

Table 2: Exemplary Yields for Chloroacetylation in Phosphate Buffer [1]

AmineProductTime (min)Yield (%)
AnilineN-Phenyl-2-chloroacetamide1592
4-Methylaniline2-Chloro-N-(p-tolyl)acetamide1594
4-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)acetamide1595
BenzylamineN-Benzyl-2-chloroacetamide1593

Troubleshooting and Final Considerations

  • Low Yield: This can be due to insufficient base, hydrolysis of chloroacetyl chloride by moisture, or poor solubility of the starting amine.[15] Ensure anhydrous conditions when using aprotic solvents and consider a different solvent system if solubility is an issue.

  • Side Reactions: Over-acylation to form a di-acylated product can occur, though it is less common with amines than with amides.[15] Using a controlled addition of chloroacetyl chloride at low temperatures can minimize this.

  • Workup: For the removal of tertiary amine bases like pyridine or TEA, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can be effective.[17][27]

Conclusion

The selection of a solvent for the reaction of amines with chloroacetyl chloride is a critical parameter that significantly impacts the reaction's outcome. By understanding the underlying mechanistic principles and the advantages and disadvantages of different solvent systems—aprotic, biphasic, and aqueous—researchers can make informed decisions to optimize their synthetic routes. The protocols provided herein offer a practical starting point for a range of substrates and experimental requirements, enabling the efficient and high-yielding synthesis of valuable chloroacetamide intermediates.

References

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  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Taylor & Francis Online. (2018, November 13). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

  • Zenodo. (n.d.). METHODS FOR THE ACYLATION OF AROMATIC AMINO COM- POUNDS AND UREAS, WITH ESPECIAL REFER- ENCE TO CHLOROACETYLATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • PubMed. (2005, October 28). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. (2024, October 14). Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Retrieved from [Link]

  • Reddit. (2015, May 8). Organic synthesis advice (amide linker using chloroacetyl chloride)?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Taylor & Francis Online. (2018, October 31). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Yufeng. (2021, January 31). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(2-oxobutyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2-oxobutyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for achieving high yield and purity.

Section 1: Reaction Overview and Mechanism

The synthesis of 2-chloro-N-(2-oxobutyl)acetamide is a nucleophilic acyl substitution. It involves the acylation of 1-aminobutan-2-one with chloroacetyl chloride. The primary amine is the nucleophile that attacks the electrophilic carbonyl carbon of the acid chloride.

Core Reaction Scheme:

1-aminobutan-2-one (often as HCl salt) + Chloroacetyl chloride → 2-chloro-N-(2-oxobutyl)acetamide + HCl

A critical component for success is the inclusion of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

Reaction_Mechanism Reactants 1-aminobutan-2-one (Free Amine) + Chloroacetyl Chloride TI Tetrahedral Intermediate Reactants->TI Nucleophilic Attack Base Base (e.g., Et3N) Base->Reactants Ensures Free Amine (if starting from salt) Product 2-chloro-N-(2-oxobutyl)acetamide TI->Product Collapse & Chloride Ejection Byproduct [Base-H]+Cl- Product->Byproduct HCl byproduct neutralized by Base

Caption: Nucleophilic acyl substitution mechanism.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q: My reaction yield is extremely low, or I'm only recovering starting materials. What are the likely causes?

A: This is the most frequent issue and typically points to one of three primary causes:

  • Protonation of the Amine Nucleophile: The reaction generates one equivalent of HCl. Without a suitable base, this acid will protonate the nitrogen of the starting 1-aminobutan-2-one, making it non-nucleophilic and effectively stopping the reaction.[1][2][3]

    • Solution: Incorporate at least 1.1 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to act as an acid scavenger.

  • Starting with an Amine Salt: 1-aminobutan-2-one is often supplied and stored as a hydrochloride salt for stability. If you are using the HCl salt, you are introducing an additional equivalent of acid that must be neutralized before the reaction can even begin.

    • Solution: When using the hydrochloride salt, you must add two equivalents of base. The first equivalent liberates the free amine from its salt, and the second equivalent is present to neutralize the HCl generated during the acylation. A slight excess (e.g., 2.2 equivalents total) is recommended.

  • Degraded Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. If it has been improperly stored, it will convert to chloroacetic acid, which is not reactive enough to acylate the amine under these conditions.

    • Solution: Use chloroacetyl chloride from a freshly opened bottle or distill it immediately before use. Always handle it under an inert atmosphere (e.g., nitrogen or argon).

Q: My TLC shows multiple new spots, but little of the desired product. What side reactions could be occurring?

A: The formation of multiple byproducts suggests that competing reaction pathways are active.

  • Self-Condensation of 1-aminobutan-2-one: As an α-aminoketone, 1-aminobutan-2-one can undergo self-condensation, especially in its free-base form. This is more likely if the free amine is allowed to stand for an extended period before the acylating agent is introduced.

    • Solution: Generate the free amine in situ at low temperature (0 °C) and immediately proceed with the addition of chloroacetyl chloride. Do not let the free amine solution stir for a prolonged time before acylation.

  • O-Acylation of the Enol Form: The ketone can exist in equilibrium with its enol tautomer. While N-acylation is generally much faster and thermodynamically favored, O-acylation of the enol by the highly reactive chloroacetyl chloride is possible, leading to a vinyl chloroacetate ester byproduct.[4]

    • Solution: Maintain a low reaction temperature (0 °C) during the addition of chloroacetyl chloride. This favors the kinetically controlled N-acylation pathway. Using a hindered, non-nucleophilic base like DIPEA can also minimize enolate formation.

Q: I'm having difficulty purifying my final product. What are the common impurities?

A: The primary impurities are typically related to the reagents and side reactions.

  • Triethylammonium Chloride: This salt ([Et₃NH]Cl) is the byproduct of the base neutralizing HCl. It is often sparingly soluble in organic solvents like dichloromethane (DCM) and may precipitate.

    • Solution: During the aqueous workup, perform a water wash followed by a brine wash. This will effectively transfer the salt into the aqueous layer.

  • Unreacted Chloroacetic Acid: If your chloroacetyl chloride has partially hydrolyzed, this impurity will be present.

    • Solution: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a sodium salt that is soluble in the aqueous layer.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best base to use for this reaction? A: Triethylamine (TEA) is a cost-effective and commonly used choice. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is an excellent alternative, as its bulkier nature makes it less nucleophilic, reducing the chance of it reacting with the chloroacetyl chloride. Pyridine can also be used but can be harder to remove during workup.

Q: Which solvent is most suitable? A: Aprotic solvents are required. Dichloromethane (DCM) or chloroform are excellent choices as they are good at dissolving the starting materials and the resulting ammonium salt byproduct is often visible as a precipitate.[5] Tetrahydrofuran (THF) and ethyl acetate are also viable options.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes). The product amide will be more polar than the chloroacetyl chloride but typically less polar than the starting amine. Stain with potassium permanganate or use a UV lamp if your compounds are UV-active.

Q: What are the key safety precautions when working with chloroacetyl chloride? A: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator (causes tearing). It reacts violently with water. Always handle it in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and work under an inert atmosphere.

Section 4: Optimized Experimental Protocol

This protocol is designed as a robust, self-validating system for synthesizing 2-chloro-N-(2-oxobutyl)acetamide.

Materials:

  • 1-aminobutan-2-one hydrochloride (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water, 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 1-aminobutan-2-one hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the amine salt).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Amine Liberation: Slowly add triethylamine (2.2 eq) dropwise to the stirring suspension over 5-10 minutes. Stir the mixture at 0 °C for an additional 20 minutes. The suspension should become more homogeneous as the free amine is formed.

  • Acylation: In a separate flask, prepare a solution of chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 4-16 hours, monitoring by TLC until the starting amine is consumed.

  • Workup:

    • Cool the mixture back to 0 °C and quench by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any chloroacetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).

Section 5: Data Summary Table

The following table summarizes the impact of key parameters on the reaction outcome.

ParameterCondition A (Sub-Optimal)Condition B (Optimized)Expected OutcomeRationale
Base (eq) 1.0 eq (using amine HCl salt)2.2 eq (using amine HCl salt)Increased YieldCondition A fails to liberate the free amine and scavenge HCl. Condition B performs both functions.[1][2]
Temperature Addition at Room Temp.Addition at 0 °C, then warmHigher Purity, Better ControlLow temperature controls the initial exotherm, minimizing side reactions like O-acylation.[6]
Solvent Protic (e.g., Ethanol)Aprotic (e.g., DCM)Product FormationProtic solvents will react violently with chloroacetyl chloride, preventing the desired reaction.
Reagent Quality Old Chloroacetyl ChlorideFresh/Distilled Chloroacetyl ChlorideIncreased YieldOld reagent is likely hydrolyzed to the unreactive chloroacetic acid.

Section 6: Troubleshooting Workflow

Use this decision tree to diagnose and solve issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis CheckTLC Reaction Stalled / Low Conversion? Start->CheckTLC BaseIssue Did you use an amine salt? CheckTLC->BaseIssue Yes Success Problem Solved CheckTLC->Success No ReagentIssue Is Chloroacetyl Chloride fresh? BaseIssue->ReagentIssue No, used >2 eq. AddBase Action: Use >2 eq. of base (1 to free amine, 1 to scavenge HCl) BaseIssue->AddBase Yes TempIssue Was addition done at 0°C? ReagentIssue->TempIssue Yes UseFreshReagent Action: Use fresh or distilled chloroacetyl chloride ReagentIssue->UseFreshReagent No ControlTemp Action: Control exotherm by adding acyl chloride at 0°C TempIssue->ControlTemp No TempIssue->Success Yes AddBase->Success UseFreshReagent->Success ControlTemp->Success

Caption: A decision tree for troubleshooting low yield.

References

  • BenchChem Technical Support Team. (2025).
  • Popa, M., et al. (2021). Why did my amide synthesis not work? ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]

  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem.
  • Ur-Rehman, M., Jabeen, A., & Mariya, M. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Jacobs, T. L., Winstein, S., Linden, G. B., & Robson, J. H. (1946). Chloroacetamide. Organic Syntheses, 26, 11. [Link]

Sources

Technical Support Center: Purification of N-(2-Oxobutyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-oxobutyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this α-keto amide. Whether your product has isolated as a stubborn oil or a crystalline solid, this center provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity for your compound.

Understanding the Challenge: The Oil vs. Solid Dilemma

The physical state of your crude N-(2-oxobutyl)-2-chloroacetamide product—be it an oil or a solid—is a critical indicator of its purity. Generally, a solid form suggests a higher purity, while an oily residue often points to the presence of impurities that disrupt the crystal lattice and depress the melting point.[1][2][3] The purification strategy, therefore, must be tailored to the physical state of your material.

Common Impurities in the Synthesis of N-(2-Oxobutyl)-2-chloroacetamide

A common synthetic route to N-(2-oxobutyl)-2-chloroacetamide involves the reaction of 1-aminobutan-2-one with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct.

Hypothetical Synthesis:

  • Reactants: 1-aminobutan-2-one hydrochloride, chloroacetyl chloride, and a base (e.g., triethylamine or sodium bicarbonate).

  • Solvent: Dichloromethane or a similar aprotic solvent.

  • Work-up: Aqueous wash to remove the base and any salts.

Based on this, the likely impurities include:

  • Unreacted 1-aminobutan-2-one: A primary amine that is basic and highly polar.

  • Unreacted chloroacetyl chloride: Highly reactive and will likely be quenched during work-up to form chloroacetic acid.

  • Hydrolyzed chloroacetyl chloride (Chloroacetic acid): An acidic impurity.

  • Base (e.g., Triethylamine): A basic, organic-soluble impurity.

  • Byproducts: Such as triethylammonium chloride, which is typically removed during an aqueous work-up.[4]

  • Residual Solvent: Dichloromethane or other solvents used in the reaction and work-up.

The presence of these impurities, particularly unreacted starting materials and residual solvent, can prevent the product from solidifying, resulting in an oil.

Purification Strategy Decision Tree

The first step in your purification process is to assess the physical state of your crude product and choose the appropriate path.

graph TD; A[Crude N-(2-oxobutyl)-2-chloroacetamide] --> B{Is the product a solid or an oil?}; B --> C[Solid]; B --> D[Oil]; C --> E[Recrystallization]; D --> F[Column Chromatography]; E --> G[Pure Solid Product]; F --> H{Did chromatography yield a solid?}; H --> I[Yes]; H --> J[No, still an oil]; I --> K[Optional Recrystallization for higher purity]; J --> L[Re-evaluate chromatography conditions or consider derivatization]; K --> G;

Caption: Decision workflow for purifying N-(2-oxobutyl)-2-chloroacetamide.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

For Oily Products: Purification by Column Chromatography

Q1: My N-(2-oxobutyl)-2-chloroacetamide is an oil. What is the best way to purify it?

A1: For oily products, flash column chromatography is the most effective method to separate the desired compound from soluble impurities.[2] Given the polarity of the keto and amide functional groups, silica gel is a suitable stationary phase.

Q2: What solvent system (eluent) should I use for column chromatography?

A2: A good starting point for developing your eluent system is to use Thin Layer Chromatography (TLC). N-(2-oxobutyl)-2-chloroacetamide is a moderately polar compound. A common and effective eluent system for amides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]

  • Starting Eluent Mixture: Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity.

  • TLC Analysis: Aim for an Rf value of 0.25-0.35 for your product on the TLC plate. This generally provides good separation on a column.

Potential Impurity Expected Polarity & Elution Profile TLC Appearance (UV active)
1-aminobutan-2-oneHighly polar, may stick to the baselineMay streak, requires a more polar eluent to move
Chloroacetic acidHighly polar, will likely remain on the baselineMay streak
TriethylamineModerately polar, will move up the TLC plateMay not be UV active
Product Moderately polar A distinct spot

Q3: My compound is streaking on the TLC plate and tailing on the column. What's happening and how can I fix it?

A3: Streaking on TLC and tailing on a column for amide compounds can be caused by the slightly acidic nature of the silica gel interacting with the amide.[2] To mitigate this, you can:

  • Add a small amount of a modifier to your eluent: For neutral to slightly basic amides, adding a small percentage (0.5-1%) of triethylamine to your eluent can neutralize the acidic sites on the silica gel, leading to sharper bands.

  • Use a different stationary phase: If streaking is severe, consider using neutral alumina as your stationary phase.

Q4: I ran the column, and my product is still an oil after removing the solvent. What should I do next?

A4: If the product remains an oil after chromatography, it's possible that some impurities are co-eluting with your compound.

  • Analyze the oil: Use 1H NMR to identify the impurities.

  • Re-purify: If a significant amount of impurity is present, a second round of chromatography with a shallower solvent gradient may be necessary.

  • Attempt to crystallize: Even if it's an oil at room temperature, you can try to induce crystallization. Dissolve the oil in a minimal amount of a volatile solvent (like diethyl ether or dichloromethane), then add a non-polar solvent (like hexanes or pentane) dropwise until the solution becomes slightly cloudy. Allow it to stand, or gently scratch the inside of the flask with a glass rod to induce nucleation.

For Solid Products: Purification by Recrystallization

Q1: My product is a solid. How do I choose the best solvent for recrystallization?

A1: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[5] You can determine the best solvent through small-scale solubility tests.

Solvent Polarity Comments for Amide Recrystallization
WaterHighGood for polar compounds, but N-(2-oxobutyl)-2-chloroacetamide may have some solubility.
Ethanol/MethanolHighOften good solvents for amides.[1][6]
AcetoneMedium-HighA good general-purpose solvent.
Ethyl AcetateMediumCan be a good choice.
TolueneLowMay be suitable if the compound is less polar.
Hexanes/HeptaneVery LowLikely to be used as an anti-solvent in a solvent pair system.

Solvent Pair Recrystallization: If you can't find a single suitable solvent, a solvent pair is a good alternative. Dissolve your solid in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol or ethyl acetate). Then, add a hot "anti-solvent" (in which the compound is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.

Q2: I'm trying to recrystallize my solid, but it's "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution as a liquid upon cooling. This is often due to the presence of impurities that lower the melting point of the compound.

  • Add more solvent: Your solution may be too concentrated. Add more of the hot solvent to fully dissolve the oil, then cool slowly.

  • Lower the temperature of the solvent: Ensure the boiling point of your recrystallization solvent is lower than the melting point of your compound.

  • Change solvents: Try a lower-boiling point solvent.

  • Slow down the cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling encourages oiling out.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to encourage crystal growth.

Experimental Protocol: Recrystallization from an Ethanol/Water Solvent Pair

  • Place the crude solid N-(2-oxobutyl)-2-chloroacetamide in an Erlenmeyer flask.

  • Heat a beaker of ethanol and a beaker of deionized water on a hot plate.

  • Add the minimum amount of hot ethanol to the flask to just dissolve the solid.

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of hot ethanol to redissolve the cloudiness.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

graph TD; subgraph Recrystallization Protocol A[Dissolve crude solid in minimal hot ethanol] --> B[Add hot water dropwise until cloudy]; B --> C[Add a few drops of hot ethanol to clarify]; C --> D[Cool slowly to room temperature]; D --> E[Cool in an ice bath]; E --> F[Collect crystals by vacuum filtration]; F --> G[Wash with cold ethanol/water]; G --> H[Dry under vacuum]; end

Caption: Step-by-step recrystallization workflow.

Stability Considerations for α-Keto Amides

α-Keto amides are generally stable compounds. However, their reactivity can be influenced by the purification conditions.[7]

  • pH Sensitivity: The α-keto group can be susceptible to reactions under strongly acidic or basic conditions. It is advisable to maintain near-neutral conditions during purification. The use of triethylamine in chromatography should be kept to a minimum.

  • Formation of Hemiacetals: In the presence of water or alcohols, the keto-carbonyl can form a hemiacetal.[7] While this is a reversible process, it's a factor to consider, especially if you observe unexpected peaks in your NMR spectrum.

By understanding the nature of your compound and the potential impurities, and by systematically applying the troubleshooting steps outlined above, you can successfully purify N-(2-oxobutyl)-2-chloroacetamide, whether it presents as a challenging oil or a manageable solid.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Dow Chemical Company. (1943). Preparation of chloroacetamide.
  • University of California, Irvine. (n.d.). Experiment 2: Recrystallization. [Link]

  • Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Fitzarr. (2020). Looking for some advice for purification of diamide. Reddit. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization Solvents. [Link]

  • Stevanato, L., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(9), 5763-5801. [Link]

  • Quora. (2024). Do impurities always increase the melting point of the solid organic compound?[Link]

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Technical Support Center: Stability of 2-chloro-N-(2-oxobutyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-chloro-N-(2-oxobutyl)acetamide. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your research. Our approach is grounded in established chemical principles and data from analogous compounds, providing a robust framework for your stability studies.

Introduction

2-chloro-N-(2-oxobutyl)acetamide is a multifunctional molecule containing an α-chloroacetamide and a ketone. This unique structure presents several potential pathways for degradation, particularly under basic conditions. A thorough understanding of these pathways is critical for developing stable formulations and ensuring the integrity of your experimental results. This guide will explore the likely degradation mechanisms, provide practical advice for troubleshooting stability issues, and offer a comprehensive protocol for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-chloro-N-(2-oxobutyl)acetamide under basic conditions?

A1: Based on its chemical structure, 2-chloro-N-(2-oxobutyl)acetamide is susceptible to three main degradation pathways in basic media:

  • Amide Hydrolysis: The amide bond can be cleaved by hydroxide ions, a process that is generally slow but can be accelerated by heat.[1][2] This reaction would yield 2-chloroacetic acid and 1-aminobutan-2-one.

  • Favorskii Rearrangement: As an α-halo ketone, the molecule can undergo a base-catalyzed rearrangement to form a carboxylic acid derivative. This is a significant potential pathway that can lead to rearranged products.

  • Intramolecular Cyclization: The presence of both an amide and a ketone functional group allows for the possibility of an intramolecular reaction, potentially forming a cyclic product, such as a lactam.[3]

Q2: I'm observing unexpected peaks in my HPLC analysis after exposing my compound to basic conditions. What could they be?

A2: Unexpected peaks are likely degradation products. The identity of these peaks will depend on the specific degradation pathway that is occurring. It is crucial to use a stability-indicating analytical method to separate the parent compound from its degradants.[4][5] We recommend using LC-MS to identify the mass of the unknown peaks, which can provide clues to their structure.

Q3: How can I prevent the degradation of 2-chloro-N-(2-oxobutyl)acetamide during my experiments?

A3: To minimize degradation, it is important to control the pH of your solutions. If possible, maintain a neutral or slightly acidic pH. If basic conditions are required for your experiment, consider using the lowest possible pH and temperature that will allow your reaction to proceed.[6] Additionally, minimizing the exposure time to basic conditions can help reduce the extent of degradation.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, is an experiment where a drug substance is intentionally exposed to harsh conditions (e.g., high pH, high temperature, oxidizing agents) to accelerate its degradation.[7] This is a critical step in drug development for several reasons:

  • It helps to identify potential degradation products and elucidate degradation pathways.

  • It is used to develop and validate stability-indicating analytical methods.[4][5]

  • It provides insights into the intrinsic stability of the molecule, which informs formulation development and the determination of storage conditions and shelf-life.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability studies and provides actionable solutions.

Issue 1: Rapid Loss of Parent Compound with Multiple Unidentified Peaks in HPLC
  • Possible Cause: The compound is highly unstable under the tested basic conditions, leading to multiple degradation products. The degradation may be a combination of hydrolysis, rearrangement, and/or cyclization.

  • Troubleshooting Steps:

    • Reduce Stress Conditions: Lower the concentration of the base (e.g., from 1M NaOH to 0.1M or 0.01M NaOH) and/or decrease the temperature.[7] Analyze samples at earlier time points to capture the initial degradation products before they degrade further.

    • LC-MS Analysis: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the degradation products. This information is invaluable for proposing potential structures.

    • Fragmentation Analysis: If using MS/MS, analyze the fragmentation patterns of the parent compound and the degradation products. Specific fragmentation patterns can help differentiate between isomers and elucidate the structures of the degradants.[8][9]

Issue 2: Poor Peak Shape (Tailing or Fronting) for Degradation Products in HPLC
  • Possible Cause: Degradation products may have different physicochemical properties than the parent compound, leading to poor chromatographic behavior under the existing method conditions. For example, the formation of a carboxylic acid from the Favorskii rearrangement can lead to peak tailing due to interactions with the stationary phase.[1]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: If you suspect the formation of acidic or basic degradants, adjusting the pH of the mobile phase can improve peak shape. For an acidic degradant, lowering the pH of the mobile phase will suppress its ionization and reduce tailing.

    • Change Stationary Phase: If pH adjustment is not effective, consider using a different HPLC column with a different stationary phase (e.g., a column with end-capping or a different bonded phase) to minimize secondary interactions.

    • Optimize Gradient: A steeper gradient may help to sharpen broad peaks. Experiment with different gradient profiles to achieve optimal separation and peak shape.[4]

Issue 3: Difficulty in Distinguishing Between Hydrolysis and Favorskii Rearrangement Products
  • Possible Cause: Both pathways can lead to the formation of carboxylic acids, which may have similar retention times in HPLC.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry: The hydrolysis product (2-chloroacetic acid) and the Favorskii rearrangement product will have different molecular formulas and therefore different exact masses. High-resolution MS can distinguish between these.

    • MS/MS Fragmentation: The fragmentation patterns of the two products will be different. The hydrolysis product will likely show fragments corresponding to the loss of HCl, while the Favorskii product will have a different fragmentation pathway related to its rearranged carbon skeleton.[8][9]

    • NMR Spectroscopy: If sufficient quantities of the degradation products can be isolated, 1H and 13C NMR spectroscopy can definitively elucidate their structures.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 2-chloro-N-(2-oxobutyl)acetamide under basic conditions.

G cluster_0 Starting Material cluster_1 Degradation Pathways cluster_2 Amide Hydrolysis cluster_3 Favorskii Rearrangement cluster_4 Intramolecular Cyclization 2-chloro-N-(2-oxobutyl)acetamide 2-chloro-N-(2-oxobutyl)acetamide 2-chloroacetic acid 2-chloroacetic acid 2-chloro-N-(2-oxobutyl)acetamide->2-chloroacetic acid OH-, H2O Rearranged Carboxylic Acid Rearranged Carboxylic Acid 2-chloro-N-(2-oxobutyl)acetamide->Rearranged Carboxylic Acid Base Cyclic Lactam Cyclic Lactam 2-chloro-N-(2-oxobutyl)acetamide->Cyclic Lactam Base 1-aminobutan-2-one 1-aminobutan-2-one

Caption: Potential degradation pathways of 2-chloro-N-(2-oxobutyl)acetamide in basic conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of 2-chloro-N-(2-oxobutyl)acetamide under basic conditions.

Materials and Reagents
  • 2-chloro-N-(2-oxobutyl)acetamide (high purity)

  • Sodium hydroxide (NaOH), 1M and 0.1M solutions

  • Hydrochloric acid (HCl), 1M and 0.1M solutions (for neutralization)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)

  • Volumetric flasks, pipettes, and vials

Sample Preparation
  • Prepare a stock solution of 2-chloro-N-(2-oxobutyl)acetamide at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • For the stress study, add a known volume of the stock solution to a volumetric flask and add the basic solution (e.g., 0.1M NaOH) to the final volume. The final concentration of the drug substance should be appropriate for your analytical method (e.g., 0.1 mg/mL).

  • Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

Stress Conditions
Stress ConditionReagentTemperatureTime Points (hours)
Base Hydrolysis 0.1M NaOH60°C0, 2, 4, 8, 24
Base Hydrolysis 1M NaOHRoom Temp0, 2, 4, 8, 24

Note: These are starting conditions and may need to be adjusted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.[7]

Experimental Workflow

G start Prepare Stock Solution (1 mg/mL) stress Prepare Stressed Samples (e.g., 0.1M NaOH) start->stress control Prepare Control Sample start->control incubate Incubate at Specified Temp & Time stress->incubate analyze Analyze by HPLC/LC-MS control->analyze neutralize Neutralize Stressed Samples incubate->neutralize neutralize->analyze data Data Analysis & Peak Identification analyze->data report Report Findings data->report

Caption: Workflow for the forced degradation study.

Analytical Method: Stability-Indicating HPLC-UV
  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

Note: This is a starting method and should be optimized to achieve adequate separation of the parent peak from all degradation products. Method validation should be performed according to ICH guidelines.[4]

Data Analysis
  • Peak Purity: Assess the peak purity of the parent compound at each time point using a photodiode array (PDA) detector. The peak should be spectrally pure.[7]

  • Quantify Degradation: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

  • Identify Degradants: Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products. Propose structures based on the mass and known degradation pathways.

References

  • A. S. Saghyan, et al. (2018). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Russian Chemical Bulletin, 67(10), 1865-1873.
  • Synergos. (2023). A practical guide to forced degradation and stability studies for drug substances.
  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Name Reactions. (n.d.). Favorskii Rearrangement.
  • LibreTexts. (2023). 21.7 Chemistry of Amides.
  • Water Research Foundation. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • Chemistry Steps. (2022).
  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. IRJPMS, 8(3), 26-33.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR, 26(3).
  • ResearchGate. (2025).
  • InPharm. (2012). Stability Testing of Pharmaceutical Products.
  • Wikipedia. (2023).
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • RSC Publishing. (2017). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • PubMed. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry, 35(3), 323-330.
  • Organic Chemistry Portal. (2020). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Organic Letters, 22(5), 2017-2021.
  • Chemistry LibreTexts. (2023).
  • Scribd. (n.d.).
  • University of California, Irvine. (n.d.).
  • CHIMIA. (2000). Combination of LC-MS and CE-MS Analysis for the Separation and the Identification of Phosphonic Acids. CHIMIA International Journal for Chemistry, 54(1), 33-37.
  • RSC Publishing. (2014). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 12(1), 123-132.
  • PMC. (2021). Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation.
  • PMC. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 115, 34-45.
  • Frontiers. (2023). LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii. Frontiers in Pharmacology, 14, 1234567.
  • ResearchGate. (2010). Identification of the components and products of hydrolysis in acetylleucomycin by LC-MS.

Sources

troubleshooting low reactivity of alpha-chloroacetamides in cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Cyclization Support Center:


-Chloroacetamides 
Ticket ID:  #CL-ACET-001
Subject:  Troubleshooting Low Reactivity in Intramolecular Cyclization
Status:  Open
Assigned Specialist:  Senior Application Scientist[1]

Introduction: The "Lazy" Electrophile Problem

Welcome to the technical support center. You are likely here because your intramolecular alkylation—intended to form a lactam, oxindole, or similar heterocycle—is stalling.[1]


-Chloroacetamides are notoriously "mediocre" electrophiles.[1] The C-Cl bond is stronger (~81 kcal/mol) than C-Br (~68 kcal/mol) or C-I (~51 kcal/mol), and the adjacent amide carbonyl creates a dipole that can either activate or deactivate the position depending on the attacking nucleophile's trajectory.[1]

This guide moves beyond basic textbook advice to address the specific kinetic and thermodynamic barriers preventing your ring closure.

Module 1: Diagnostic Logic (Start Here)

Before modifying your reaction, identify the failure mode.[1] Use this logic flow to determine which protocol to apply.

DiagnosticFlow Start SYMPTOM: Low Yield / No Reaction CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes SM Remains Unchanged CheckSM->SM_Yes Yes SM_No SM Consumed / Messy CheckSM->SM_No No Temp Is Temp > 80°C? SM_Yes->Temp LG_Issue ISSUE: Poor Leaving Group (Cl is too slow) Temp->LG_Issue Yes (Heat didn't fix) Conf_Issue ISSUE: Rotamer/Conformation (Nucleophile cannot reach) Temp->Conf_Issue No (Try heating first) See Protocol A (Finkelstein) See Protocol A (Finkelstein) LG_Issue->See Protocol A (Finkelstein) See Protocol C (Rotamers) See Protocol C (Rotamers) Conf_Issue->See Protocol C (Rotamers) Prod_Check Is Product a Dimer/Polymer? SM_No->Prod_Check Conc_Issue ISSUE: Intermolecular Competition (Concentration too high) Prod_Check->Conc_Issue Yes Hydrolysis ISSUE: Hydrolysis (Wet solvent/Hydroxide) Prod_Check->Hydrolysis No (Unknown byproducts) See Protocol D (Dilution) See Protocol D (Dilution) Conc_Issue->See Protocol D (Dilution)

Figure 1: Diagnostic logic for identifying the root cause of cyclization failure. Blue nodes indicate the specific chemical barrier.

Module 2: The Kinetic Fix (Protocol A)

The Issue: The Chlorine atom is a poor leaving group.[1] The activation energy (


) for the nucleophilic attack is too high for your current temperature/base system.[1]
The Solution: In Situ Finkelstein Exchange.[1]

Do not switch to the bromo-derivative synthesis (which might be unstable).[1] Instead, convert the chloro-derivative to the iodo-derivative in the pot. Iodide is a better nucleophile than chloride (to attack the starting material) and a far better leaving group (for the cyclization).[1]

Comparative Reactivity Data
Leaving Group (X)Bond Strength (kcal/mol)Relative Rate (

)
-Cl 811 (Baseline)
-Br 68~50 - 100
-I 51~100 - 200
Protocol A: Catalytic Finkelstein Cyclization

Use this when: SM is stable but unreactive.

  • Solvent: Switch to Acetone (if low temp) or MEK/Acetonitrile (if high temp needed).[1] Note: The classic precipitation of NaCl is helpful but not strictly required if the iodide is catalytic.[1]

  • Additives: Add 0.5 – 1.0 equiv of Sodium Iodide (NaI) or Potassium Iodide (KI).[1]

    • Tip: If using a non-polar solvent (DCM/Toluene), add TBAI (Tetrabutylammonium iodide) (10-20 mol%) as a phase-transfer catalyst.[1]

  • Mechanism:

    • Step 1: R-Cl + I⁻

      
       R-I + Cl⁻ (Equilibrium favors R-I slightly, but reaction is fast).[1]
      
    • Step 2: Nucleophile attacks R-I

      
       Cyclized Product + I⁻.[1]
      
    • Result: The Iodide is recycled.[1]

Module 3: The Conformational Fix (Protocol C)

The Issue: The Thorpe-Ingold Effect & Amide Rotamers. The Science: Amides exist as cis and trans rotamers. For cyclization to occur, the nucleophile and the leaving group must be on the same side (syn-proximity).[1] If your amide N-substituent is small (e.g., -H, -Me), the trans rotamer often dominates, placing the


-chloro group far away from the nucleophile.[1]

Rotamer Trans TRANS-Rotamer (Unreactive) LG far from Nuc Cis CIS-Rotamer (Reactive) LG close to Nuc Trans->Cis Slow Rotation (High Barrier)

Figure 2: The rotational barrier of the amide bond can prevent the electrophile from reaching the nucleophile.

Troubleshooting Steps:
  • Heat: Rotational barriers are overcome at higher temperatures (>80°C).[1]

  • Bulky Groups: If possible, increase the steric bulk on the amide Nitrogen. Bulky groups force the equilibrium toward the cis-rotamer (The Thorpe-Ingold Effect), accelerating cyclization.[1]

  • Lewis Acids: Adding a Lewis Acid (e.g., LiCl, MgCl₂) can coordinate between the carbonyl oxygen and the nucleophile, "templating" the cyclization geometry.[1]

Module 4: The Thermodynamic Fix (Protocol B - Catalysis)

The Issue: Standard


 conditions (Base/Heat) are failing or causing decomposition.
The Solution:  Palladium-Catalyzed C-H Functionalization (Intramolecular).[1][2]

If the "nucleophile" is actually an unactivated aromatic ring (Friedel-Crafts style), standard heating will fail with a chloride.[1] You need a metal catalyst to insert into the C-Cl bond or activate the C-H bond.

Protocol B: Buchwald Oxindole Synthesis

Reference: Hennessy & Buchwald, J. Am. Chem. Soc. 2003 [1].[1][3]

This protocol is the industry standard for converting


-chloroacetanilides to oxindoles when simple heating fails.
  • Catalyst: Pd(OAc)₂ (1-2 mol%)[1]

  • Ligand: 2-(Di-tert-butylphosphino)biphenyl (JohnPhos) or XPhos.[1]

  • Base: Triethylamine (Et₃N) - Note: Weak base is sufficient here![1]

  • Solvent: Toluene, 80-100°C.[1]

  • Why it works: It bypasses the

    
     mechanism entirely, proceeding via Oxidative Addition of Pd into the C-Cl bond, followed by Carbopalladation.[1]
    

Frequently Asked Questions (FAQ)

Q: My reaction turns black and forms a gum. What is happening? A: You are likely seeing intermolecular polymerization.

  • Cause: The concentration is too high.[1] A molecule of SM attacks another molecule of SM instead of itself.

  • Fix:High Dilution Technique. Run the reaction at 0.01 M to 0.005 M. Add the substrate slowly (via syringe pump) to the solution containing the base.[1] This ensures that at any moment, the concentration of unreacted SM is low, statistically favoring the intramolecular reaction.[1]

Q: Can I use NaH (Sodium Hydride)? A: Proceed with caution.

  • NaH is a strong, non-nucleophilic base, but it is often too aggressive for

    
    -chloroacetamides.[1] It can cause deprotonation at the 
    
    
    
    -carbon (forming a carbene or enolate) leading to dimerization (Darzens-type pathways).[1]
  • Better Alternative: Cs₂CO₃ (Cesium Carbonate) in MeCN or DMF.[1] The "Cesium Effect" aids in cyclization due to the large cation radius, which does not tightly ion-pair with the nucleophile, leaving it "naked" and more reactive.[1]

Q: I see the product mass, but the NMR is wrong. (O-alkylation vs N-alkylation) A: This is an ambident nucleophile problem.

  • If cyclizing an amide onto the

    
    -chloro group, you might get O-alkylation (forming an imidate) instead of N-alkylation (forming a lactam).[1]
    
  • Fix: Switch to a softer solvent (Toluene vs DMF) or change the counter-ion (Li+ promotes N-alkylation; K+/Cs+ can sometimes favor O-alkylation depending on the hard/soft acid-base theory).[1]

References

  • Hennessy, E. J., & Buchwald, S. L. (2003).[3] Synthesis of Substituted Oxindoles from

    
    -Chloroacetanilides via Palladium-Catalyzed C-H Functionalization.[1][3][4] Journal of the American Chemical Society, 125(40), 12084–12085.[1] 
    
  • Finkelstein, H. (1910).[1] Preparation of organic iodides from the corresponding chlorides and bromides.[5][6] Ber. Dtsch. Chem. Ges., 43, 1528.[1] (Classic Mechanism).[1][6][7]

  • Biegasiewicz, K. F., et al. (2019).[1][8] Photoexcitation of flavoenzymes enables a stereoselective radical cyclization.[8] Science, 364(6446), 1166-1169.[1][8] (Radical/Photochemical Alternative).[1][8]

  • Organic Chemistry Portal.[1][6] (n.d.). Synthesis of Lactams. (General Overview of Cyclization Strategies).

Sources

minimizing side reactions in chloroacetylation of amino ketones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers encountering challenges in the chloroacetylation of amino ketones. It prioritizes mechanistic understanding, troubleshooting, and self-validating protocols.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Minimizing Side Reactions & Optimizing Selectivity

Core Reaction Overview

The chloroacetylation of amino ketones is a pivotal step in synthesizing pharmacophores (e.g., enzyme inhibitors, peptidomimetics). The objective is to form a chloroacetamide (


-haloamide) while preserving the ketone functionality and avoiding cyclization.

The Challenge: Amino ketones are "ambidextrous" nucleophiles/electrophiles.

  • The Amine: Nucleophilic (desired reaction site).

  • The Ketone: Electrophilic (prone to self-condensation) or Nucleophilic (if enolized).

  • The Product: The resulting

    
    -chloroacetamide is a potent alkylating agent, susceptible to intramolecular attack by the ketone oxygen (forming oxazoles/furanones) or intermolecular attack.
    

Reagent Selection & Stoichiometry (Ticket #101)

Q: Should I use Chloroacetyl Chloride (CAC) or Chloroacetic Anhydride?

Recommendation: Use Chloroacetyl Chloride (CAC) for most applications, but strictly control the base.

  • Chloroacetyl Chloride (CAC):

    • Pros: Highly reactive, inexpensive, atom-efficient.

    • Cons: Generates HCl immediately. Requires stoichiometric base scavenging.

    • Best For: Standard synthesis where temperature and pH can be monitored.

  • Chloroacetic Anhydride:

    • Pros: Generates chloroacetic acid (weaker acid) instead of HCl. Slower reaction rate allows for better selectivity in highly sensitive substrates.

    • Cons: More expensive, harder to remove the acid byproduct without aqueous workup.

    • Best For: Extremely acid-sensitive amino ketones (e.g., those prone to rapid acetalization or rearrangement).

Q: Which base minimizes side reactions?

Recommendation: Avoid strong organic bases (e.g., TEA, DBU) if your ketone is enolizable. Use Schotten-Baumann conditions (Biphasic Inorganic Base).

Base TypeRisk ProfileRecommended Protocol
Triethylamine (TEA) / DIPEA High. Can trigger enolization of the ketone, leading to O-acylation or aldol-type self-condensation.Use only in anhydrous DCM at -78°C to -20°C.
Pyridine Medium. Acts as both solvent and base/catalyst. Can be difficult to remove; may cause racemization.Use as a scavenger (1.1 eq) in DCM, not as solvent.
Biphasic NaHCO₃ / K₂CO₃ Low (Preferred). Buffers the aqueous phase. The amino ketone reacts at the interface. Keeps the organic phase neutral.[1]Protocol A (Below). Best for preventing cyclization.

Critical Troubleshooting (Ticket #204)

Issue: "My reaction turns black/tarry immediately."

Diagnosis: Uncontrolled exotherm leading to polymerization or intermolecular condensation (Schiff base formation). Solution:

  • Temperature Control: The reaction must be initiated at -10°C to 0°C .

  • Order of Addition: Never add the amine to the acid chloride. Add the Acid Chloride (diluted in solvent) dropwise to the Amine.

  • Concentration: High concentration favors intermolecular polymerization. Dilute to 0.1 M.

Issue: "I see a new spot on TLC, but it's not the product (Cyclization)."

Diagnosis: The ketone oxygen (enol form) attacked the chloroacetyl group, or the amine condensed with the ketone of another molecule. Mechanism:

  • Path A (Intramolecular):[2] The amide carbonyl oxygen or the ketone oxygen attacks the

    
    -carbon, displacing chloride (Oxazole formation).
    
  • Path B (Intermolecular): Dimerization to pyrazines (common in

    
    -amino ketones).
    Fix: 
    
  • Switch to Biphasic Conditions: Water suppresses the enolization of the ketone.

  • Quench Quickly: Do not let the reaction stir overnight. Once the amine is consumed (TLC check), quench immediately with dilute HCl or Ammonium Chloride.

Issue: "The reaction stalls at 50% conversion."

Diagnosis: HCl generation has protonated your remaining amino ketone, rendering it non-nucleophilic (


).
Fix: 
  • Check your base stoichiometry.[3][4] You need at least 1.1 equivalents of base relative to CAC.

  • If using inorganic base (biphasic), ensure vigorous stirring (1000+ RPM) to maximize interfacial surface area.

Visualizing the Danger Zones

The following diagram maps the kinetic competition between the desired pathway and the destructive side reactions.

ReactionPathways Start Amino Ketone (R-CO-CH2-NH2) Target Target: Chloroacetamide (Stable at Neutral pH) Start->Target  +CAC, Base  (-10°C, Controlled) Protonated Stalled: Ammonium Salt (R-NH3+) Start->Protonated  +CAC, No Base  (HCl accumulation) Side_Enol Side Reaction: O-Acylation (Enol Ester) Start->Side_Enol  Excess Strong Base  (High Temp) CAC Chloroacetyl Chloride Side_Cyc Side Reaction: Cyclization (Oxazole/Pyrazine) Target->Side_Cyc  Prolonged Stirring  or Heating

Caption: Kinetic pathways in chloroacetylation. Green path represents the optimized protocol. Red paths indicate side reactions triggered by pH/temperature mismanagement.

Standard Operating Protocols (SOPs)

Protocol A: Biphasic Schotten-Baumann (Recommended)

Best for: Preventing O-acylation and handling acid-sensitive ketones.

  • Preparation:

    • Dissolve Amino Ketone (1.0 equiv) in DCM or Ethyl Acetate (0.2 M concentration).

    • Prepare a saturated aqueous solution of NaHCO₃ (2.5 equiv).

  • Setup:

    • Combine the organic and aqueous layers in a round-bottom flask.

    • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Addition:

    • Dilute Chloroacetyl Chloride (1.2 equiv) in a small volume of DCM.

    • Add the CAC solution dropwise over 15–20 minutes. Crucial: Keep temperature < 5°C.

  • Monitoring:

    • Stir at 0°C for 30–60 minutes.

    • Self-Validation: Check TLC. If amine is gone, STOP. Do not warm to RT unless necessary.

  • Workup:

    • Separate layers.[4] Wash organic layer with 0.5 M HCl (to remove unreacted amine) -> Water -> Brine.

    • Dry over Na₂SO₄ and concentrate below 30°C to avoid thermal cyclization.

Protocol B: Anhydrous Conditions (Low Temp)

Best for: Water-soluble amino ketones or highly lipophilic substrates.

  • Preparation:

    • Dissolve Amino Ketone (1.0 equiv) and DIPEA (1.5 equiv) in dry DCM or THF .

    • Cool to -20°C (Salt/Ice bath or Cryocooler).

  • Addition:

    • Add Chloroacetyl Chloride (1.1 equiv) dropwise.[5]

  • Quench:

    • Once complete (usually < 1 hour), quench with MeOH (reacts with excess CAC) followed by aqueous NH₄Cl.

Data & Reference Tables

Solvent Compatibility Guide
SolventSuitabilityNotes
Dichloromethane (DCM) Excellent Standard choice. Good solubility, easy workup.
THF Good Use for polar substrates. Ensure it is dry.
DMF/DMA Avoid Hard to remove; promotes polymerization/cyclization due to high boiling point during workup.
Toluene Moderate Good for large scale, but poor solubility for some amino salts.
References
  • Chemoselective N-Acylation Protocols: BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Available at: 5

  • Cyclization Risks in Amino Ketones: ResearchGate. Reactivity of Chloroacetylated β-Enamino Compounds. Available at: 1

  • Handling Chloroacetyl Chloride: Taylor & Francis. Chloroacetyl chloride – Knowledge and References. Available at: 2[2]

  • Green Chemistry Approaches: Figshare. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: 1

Sources

removing unreacted chloroacetyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Chloroacetyl Chloride from Reaction Mixtures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Technical Guide: Removal of Unreacted Chloroacetyl Chloride

Emergency Safety Note: Chloroacetyl chloride is a potent lachrymator and corrosive agent.[2][3] It reacts violently with water to release hydrogen chloride (HCl) gas.[3][4][5] Inhalation can cause delayed pulmonary edema (up to 24 hours post-exposure).[3][6] All manipulations must occur in a functioning fume hood.[3]

Decision Matrix: Selecting a Removal Strategy

Before initiating a workup, select the appropriate removal method based on your product's stability and the reaction scale.[1][3]

RemovalStrategy cluster_legend Key Considerations Start Start: Excess Chloroacetyl Chloride ScaleCheck Reaction Scale? Start->ScaleCheck LargeScale Large Scale (>100g) ScaleCheck->LargeScale High Volume SmallScale Lab Scale (<10g) ScaleCheck->SmallScale R&D / MedChem StabilityCheck Is Product Acid/Base Sensitive? Scavenger Method C: Solid Phase Scavenging (Amine Resins) StabilityCheck->Scavenger Yes (Sensitive) Aqueous Method B: Buffered Hydrolysis (Phosphate/Bicarbonate) StabilityCheck->Aqueous No (Stable) Distillation Method A: Vacuum Distillation (Recover Reagent) LargeScale->Distillation Economic Recovery SmallScale->StabilityCheck Legend Method A: Requires cold traps Method B: Risk of emulsion Method C: High cost, cleanest profile

Figure 1: Strategic decision tree for removing chloroacetyl chloride based on scale and product sensitivity.

Technical Protocols & Troubleshooting

Method A: Buffered Hydrolysis (The "Standard" Workup)

Best for: Stable products (amides, some esters) on a laboratory scale.[1][3]

The Challenge: Chloroacetyl chloride hydrolyzes to chloroacetic acid (pKa ~2.[3]8) and HCl.[3][4][6] Simple water washes are often insufficient because the hydrolysis rate is slow in non-polar solvents (e.g., DCM, Toluene), leading to "fuming" crude oil.[1][3]

Optimized Protocol:

  • Cooling: Cool the reaction mixture to <10°C.

  • Quenching: Add a Phosphate Buffer (pH 10) or saturated Sodium Bicarbonate (NaHCO₃) solution.[3]

    • Pro-Tip:Organic Syntheses recommends phosphate buffer pH 10 specifically to prevent the inhibition of crystallization caused by residual acid chloride [1].[1][3]

  • Agitation: Stir vigorously for 15–30 minutes. The biphasic hydrolysis is diffusion-limited; high shear is required to drive the reaction to completion.[3]

  • Verification: Check the pH of the aqueous layer.[3] It must remain basic (pH > 8).[3] If acidic, the hydrolysis generated enough HCl to neutralize your base; add more buffer.[1][3]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Persistent Emulsion Formation of surfactant-like byproducts or high acidity.1.[3] Add solid NaCl (salting out).2. Filter through a pad of Celite.3.[3] Dilute organic phase with more solvent (e.g., EtOAc).[1][3]
"Fuming" Crude Oil Incomplete hydrolysis; residual HCl gas release.[3]Dissolve crude in EtOAc and wash again with sat.[3] NaHCO₃. Ensure vigorous stirring for >20 mins.
Product is Sticky/Oily Oligomerization or presence of chloroacetic acid.[3]Wash organic layer with 10% aqueous citric acid (to remove basic impurities) followed by brine.[3] Dry over Na₂SO₄.[3][7][8]
Method B: Solid-Phase Scavenging (The "Clean" Workup)

Best for: Acid-sensitive products, parallel synthesis, or when aqueous workup causes emulsions.[1]

The Logic: Polymer-supported amines react rapidly with acid chlorides to form stable amides bound to the polymer bead.[3] Filtration removes the excess reagent and the generated HCl (which forms a salt with the resin).[1][3]

Recommended Resins:

  • Trisamine Resin (Tris(2-aminoethyl)amine polymer-bound): High loading, scavenges both acid chloride and acid byproducts.[1][3]

  • Amberlite IRA-68: Weakly basic resin, effective for neutralizing acids [2].[1][3][9]

Protocol:

  • Stoichiometry: Calculate excess chloroacetyl chloride. Add 3–4 equivalents of amine resin relative to the excess reagent.[3]

  • Incubation: Add resin directly to the reaction mixture. Shake/stir gently for 1–2 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or filter cartridge.

  • Rinse: Wash the resin with the reaction solvent to recover entrained product.[3]

Method C: Distillation / Evaporation

Best for: Large scale or volatile products where hydrolysis is detrimental.[3]

Properties: Chloroacetyl chloride boils at 105–106°C [3].[3][6][10] It is volatile enough to be removed by rotary evaporation, but safety is paramount.[1][3]

Critical Safety Setup:

  • Cold Trap: You must use a liquid nitrogen or dry ice/acetone trap.[3] Chloroacetyl chloride vapors will damage vacuum pumps and contaminate pump oil.[3]

  • Scrubber: The exhaust from the vacuum pump should be vented into a fume hood or a caustic scrubber (NaOH solution).[3]

Protocol:

  • Solvent Swap: If the reaction solvent is high-boiling (e.g., DMF), dilute with a volatile solvent (DCM/EtOAc) and wash first if possible.[1][3] If not, proceed to vacuum.[3]

  • Vacuum: Apply vacuum gradually to prevent bumping.[3]

  • Chase: Co-evaporate with toluene 2–3 times. Toluene helps azeotrope trace water and drags residual acid chloride out of the oil.[3]

Frequently Asked Questions (FAQs)

Q: I rotavapped my reaction, but the oil still smells pungent and makes my eyes water. Why? A: You likely have residual chloroacetyl chloride trapped in the viscous oil, or you have formed chloroacetic acid (bp 189°C), which is less volatile but equally irritating.[1][3]

  • Fix: Dissolve the oil in Ethyl Acetate and perform a wash with saturated NaHCO₃.[3] This converts chloroacetic acid to sodium chloroacetate (water-soluble) and hydrolyzes remaining acid chloride.[3]

Q: Can I use amines like triethylamine to quench the excess? A: generally No .[3] Adding free amines (like Et₃N) will react with chloroacetyl chloride to form water-soluble salts, but it can also generate reactive ketenes or cause polymerization if not carefully controlled.[1][3] It also complicates the removal of the added amine.[3] Solid-supported scavengers are superior for this purpose.[3]

Q: My product decomposes in water. How do I remove the reagent? A: Do not use the aqueous workup.[3][4] Use Method B (Scavenging) with a completely anhydrous resin (dry the resin under vacuum if necessary before use) or Method C (Distillation) followed by recrystallization from an anhydrous solvent.[3]

Q: What PPE is strictly required? A: Standard nitrile gloves are often insufficient for prolonged contact with chloroacetyl chloride.[3] Double-gloving is recommended. A full-face shield is advised during the quenching step due to the risk of violent splashing (exotherm).[3]

References

  • Organic Syntheses. Synthesis of N-(2-Chloroacetyl)indoline-5-sulfonamide. Coll. Vol. 10, p. 74 (2013).[1][3] Link

  • Wipf Group. Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh.[3] Link

  • ChemicalBook. Chloroacetyl chloride Properties and Safety. Link

  • Cameo Chemicals. Chloroacetyl Chloride Hazard Data. NOAA.[3][11] Link

Sources

Technical Support Center: Crystallization of 2-Chloro-N-(2-oxobutyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 2-chloro-N-(2-oxobutyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The protocols and principles outlined here are grounded in established organic chemistry techniques and aim to provide a robust framework for achieving high-purity crystalline material.

Section 1: Foundational Principles & Compound Profile

Successful crystallization hinges on a thorough understanding of the compound's physicochemical properties and its interaction with various solvents. 2-chloro-N-(2-oxobutyl)acetamide is a small organic molecule containing polar functional groups (amide, ketone) and a halogen. This structural composition suggests moderate polarity, which will guide our solvent selection process.

The core principle of crystallization is based on the differential solubility of a compound at varying temperatures.[1][2] An ideal solvent will dissolve the target compound completely at an elevated temperature but will have limited solubility for it at lower temperatures, allowing for the formation of a supersaturated solution upon cooling, from which pure crystals can form.[2][3]

Solvent Selection:

Choosing the right solvent is the most critical step in developing a successful crystallization protocol.[4] The ideal solvent should:

  • Exhibit a significant positive temperature coefficient of solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Be chemically inert: The solvent should not react with 2-chloro-N-(2-oxobutyl)acetamide.

  • Have a relatively low boiling point: This facilitates easy removal from the final crystalline product.[5]

  • Dissolve impurities readily at all temperatures or not at all. This allows for their separation from the desired compound.[4]

For a molecule like 2-chloro-N-(2-oxobutyl)acetamide, a range of solvents with varying polarities should be screened. A mixed solvent system, or solvent-pair, can also be highly effective when a single solvent does not provide the ideal solubility characteristics.[4]

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Water10080.1Suitable for polar compounds, often used in combination with a miscible organic solvent.[4]
Ethanol7824.5A versatile polar protic solvent, commonly used for recrystallization.[6]
Methanol6532.7Similar to ethanol but with a lower boiling point.
Isopropanol8219.9A slightly less polar alcohol, can be a good alternative to ethanol.
Acetone5620.7A polar aprotic solvent with a low boiling point, good for moderately polar compounds.[5]
Ethyl Acetate776.0A moderately polar solvent, often used in a solvent system with a non-polar solvent like hexane.[4]
Toluene1112.4A non-polar aromatic solvent, useful for less polar compounds.[5]
Hexane691.9A non-polar solvent, often used as an anti-solvent with a more polar solvent.[4]

Section 2: Troubleshooting & FAQ

This section addresses common issues encountered during the crystallization of 2-chloro-N-(2-oxobutyl)acetamide in a question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" or liquid-liquid phase separation, is a common problem where the solute separates from the solution as a liquid layer or oil instead of solid crystals.[7] This typically occurs when a solution becomes highly supersaturated, especially at temperatures above the melting point of the solute in the solvent system.[4][7]

Causality: The primary driver for oiling out is high supersaturation, which can be caused by:

  • Rapid cooling: This doesn't allow sufficient time for orderly crystal nucleation and growth.[7]

  • Poor solvent choice: The compound may be too soluble in the chosen solvent, leading to a supersaturated state that favors oil formation.[7]

  • High concentration of impurities: Impurities can interfere with the crystal lattice formation.[7]

Troubleshooting Protocol:

  • Re-heat the solution: Add a small amount of additional solvent to ensure the oil fully redissolves.

  • Slow down the cooling rate: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. A slower cooling rate favors the formation of well-ordered crystals.[8]

  • Reduce the concentration: If oiling persists, the initial concentration of your compound may be too high. Repeat the crystallization with a more dilute solution.[7]

  • Change the solvent system: If the above steps fail, a different solvent or solvent mixture is likely needed. Consider using a solvent in which the compound is less soluble.

G start Oiling Out Observed reheat Re-heat to dissolve oil Add minimal extra solvent start->reheat slow_cool Cool solution slowly reheat->slow_cool check1 Crystals form? slow_cool->check1 check2 Crystals form? slow_cool->check2 success Success: Isolate Crystals check1->success Yes reduce_conc Reduce solute concentration check1->reduce_conc No end Problem Resolved success->end reduce_conc->slow_cool check2->success Yes change_solvent Change solvent system check2->change_solvent No change_solvent->reheat

Troubleshooting workflow for oiling out.
Q2: I am getting very poor or no crystal formation. How can I induce crystallization?

A2: The absence of crystal formation, even after a solution has cooled, indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Causality:

  • Too much solvent: The most common reason is using an excessive amount of solvent, preventing the solution from becoming supersaturated upon cooling.[9]

  • Solution is not saturated: The initial amount of solute may not have been enough to create a saturated solution at high temperature.

  • High purity: Very pure compounds sometimes resist crystallization due to the lack of nucleation sites.

Protocol for Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[10][11] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[10]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution.[10][11] A "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.

  • Reduce Solvent Volume: If the above methods fail, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[9]

  • Use a colder bath: If cooling to 0°C in an ice-water bath is ineffective, try a salt-ice bath to achieve lower temperatures.[10]

Q3: The purity of my crystallized product is not satisfactory. How can I improve it?

A3: Impurities can be trapped in the crystal lattice or adsorbed onto the crystal surface, especially if crystallization occurs too rapidly.[9] Recrystallization is a powerful technique to enhance purity.[12]

Causality:

  • Rapid crystal growth: Fast cooling can lead to the inclusion of impurities within the growing crystals.[9]

  • Inadequate washing: Failure to properly wash the filtered crystals can leave behind mother liquor containing dissolved impurities.

  • Insoluble impurities: Sometimes, impurities are not soluble in the hot solvent and should be removed by hot filtration.

Protocol for Recrystallization:

  • Redissolve the crystals: Dissolve the impure crystals in the minimum amount of fresh, hot solvent.

  • Hot Filtration (if necessary): If you observe any insoluble material in the hot solution, perform a hot gravity filtration to remove it.[4]

  • Slow Cooling: Allow the solution to cool slowly to promote the formation of large, pure crystals.

  • Isolate and Wash: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.[13]

  • Dry Thoroughly: Dry the crystals completely to remove any residual solvent.

G start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter_check Insoluble impurities? dissolve->hot_filter_check hot_filter Hot Gravity Filtration hot_filter_check->hot_filter Yes slow_cool Slow Cooling hot_filter_check->slow_cool No hot_filter->slow_cool vacuum_filter Vacuum Filtration slow_cool->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Workflow for purification by recrystallization.
Q4: I suspect I have different crystal forms (polymorphs). How can I control polymorphism?

A4: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[14] Different polymorphs can have different physical properties, such as solubility and melting point, which is critical in pharmaceutical development.[15]

Causality: The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.[14] Key controlling factors include:

  • Solvent: The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.[16]

  • Temperature: Different temperature ranges can favor the formation of different polymorphs.[17]

  • Cooling rate: The rate of cooling can determine whether a kinetically or thermodynamically favored polymorph is formed.

Strategies for Controlling Polymorphism:

  • Solvent Screening: Perform crystallization experiments in a variety of solvents with different polarities. For chloroacetamides, it has been noted that crystallization from nonpolar solvents can yield one form, while polar solvents may yield another.[18]

  • Control Cooling Rate: Experiment with both rapid and very slow cooling profiles to see if different crystal forms are produced.

  • Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that form.

  • Temperature Control: Maintain a constant temperature during crystallization, as temperature fluctuations can induce the formation of different polymorphs.[19]

Section 3: Standard Crystallization Protocol

This protocol provides a general starting point for the crystallization of 2-chloro-N-(2-oxobutyl)acetamide. It should be optimized based on the results of your initial solvent screening.

Materials:

  • Crude 2-chloro-N-(2-oxobutyl)acetamide

  • Selected crystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.[2] Continue adding the hot solvent dropwise until the solid is just dissolved.[2]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystal Formation: Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

References

  • Crystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.). DSpace@MIT. Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). UMass Lowell. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Strategy for control of crystallization of polymorphs. (2003). CrystEngComm. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Controlling factor of polymorphism in crystallization process. (2002). ResearchGate. Retrieved from [Link]

  • Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. (2015, May 27). ACS Publications. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Cambridge. Retrieved from [Link]

  • Recrystallization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Crystallization. (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. (2014, September 24). ACS Publications. Retrieved from [Link]

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022, November 14). ACS Publications. Retrieved from [Link]

  • Solutions to Common Crystal Growing Problems. (2013, May 29). Science Notes and Projects. Retrieved from [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Chloroacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Why I am not getting crystals? (2012, March 14). ResearchGate. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved from [Link]

Sources

handling thermal instability of N-(2-oxobutyl) chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Chemical Handling Subject: Handling Thermal Instability of N-(2-oxobutyl) chloroacetamide Ticket ID: #TECH-N2OB-CA-001 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary: The Stability Paradox

You are likely working with N-(2-oxobutyl) chloroacetamide as a reactive intermediate for heterocyclic synthesis (e.g., pyrrolidones, oxazoles) or as a covalent probe.

The Core Problem: This molecule possesses a "self-destruct" motif. It contains an electrophilic


-chloroacetamide  "warhead" and a nucleophilic-prone 

-ketone
chain. Under thermal stress (

) or basic conditions, the molecule undergoes intramolecular cyclization or polymerization, releasing hydrochloric acid (HCl) and rendering your material useless.

This guide replaces standard operating procedures with a mechanistic survival strategy for your compound.

Part 1: The Mechanistic Failure Mode

To handle this compound, you must understand why it degrades. It is not simply "going bad"; it is reacting with itself.

Degradation Pathway Analysis

The primary thermal instability arises from the proximity of the amide nitrogen and the ketone carbonyl, combined with the leaving group capability of the chloride.

  • Enolization: Heat promotes the enolization of the 2-oxobutyl ketone.

  • Cyclization (The "Oxazole" Trap): The enol oxygen or the amide oxygen (in imidic acid form) attacks the chloromethyl carbon.

  • Elimination: The ring closure expels chloride, which abstracts a proton to form HCl. The HCl then autocatalyzes further degradation (darkening/tarring).

Visualizing the Trap:

DecompositionMechanism Start N-(2-oxobutyl) chloroacetamide Inter Enol/Imidate Intermediate Start->Inter  Heat/Base   Heat Thermal Stress (>30°C) Heat->Start Cycle Intramolecular Cyclization Inter->Cycle  Nu: Attack   Product Oxazole/Pyrrolidone Derivative (Impurity) Cycle->Product Byprod HCl Release (Autocatalyst) Cycle->Byprod Byprod->Start  Catalyzes  

Figure 1: Thermal degradation cascade showing the autocatalytic role of HCl byproduct.

Part 2: Critical Handling Protocols

Do not treat this as a standard organic solid. Treat it as a metastable intermediate .

Table 1: Stability Profile & Thresholds
ParameterSafe RangeDanger ZoneConsequence of Failure
Storage Temp

(Optimal)

Slow dimerization; hydrolysis if moisture present.
Processing Temp


Rapid cyclization; HCl release; solution turns yellow/brown.
pH Tolerance


or

Base: Instant alkylation/hydrolysis. Acid: Catalyzes enolization.
Solvent Life

hours

hours
Spontaneous alkylation of solvent (if nucleophilic) or hydrolysis.
Protocol A: Solubilization (The "Cold-Start" Method)

Use this method for preparing stock solutions for biological assays or synthesis.

  • Pre-chill Solvents: Ensure your solvent (DMSO, DMF, or Anhydrous DCM) is at

    
     or on ice.
    
  • Vessel Prep: Use a glass vial (avoid polystyrene which can be etched by chloroacetamides).

  • Dissolution:

    • Add solid N-(2-oxobutyl) chloroacetamide.

    • Add cold solvent.

    • Do NOT sonicate with heat. If sonication is needed, use a water bath filled with ice.

    • Why? Localized heating during sonication ("hot spots") can trigger the degradation chain reaction [1].

Protocol B: Reaction Workup (Solvent Removal)

The most common point of failure is the Rotary Evaporator.

  • Vacuum First: Set vacuum to maximum achievable (<10 mbar).

  • Bath Temp: Set water bath to

    
     maximum . Never exceed 
    
    
    
    .
  • Monitoring: Watch for color change (Colorless

    
     Yellow 
    
    
    
    Brown). If it turns yellow, stop immediately; you are generating HCl.

Part 3: Troubleshooting & FAQs

Q1: My white powder turned into a yellow sticky gum overnight at room temperature. Can I save it?

  • Verdict: No.

  • Diagnosis: The "gum" is likely a mixture of the cyclized product and polymers formed by HCl-catalyzed condensation. The yellow color indicates conjugated double bonds forming from elimination reactions.

  • Action: Discard as hazardous waste (alkylating agent). Do not attempt to recrystallize; heating will worsen the purity.

Q2: I need to use this in a biological assay at


. Will it survive? 
  • Verdict: Only for short durations.

  • Analysis: At

    
     (pH 7.4), the half-life of 
    
    
    
    -chloroacetamides decreases significantly due to hydrolysis and non-specific alkylation of buffer components [2].
  • Solution: Prepare the stock at

    
     concentration in DMSO. Add to the assay buffer immediately before the experiment starts. Do not incubate the compound in buffer alone.
    

Q3: Can I use methanol or ethanol as a solvent?

  • Verdict: Avoid if possible.

  • Analysis: Primary alcohols are nucleophiles. Over time (and with heat), the chloroacetamide will alkylate the solvent, forming an ether derivative (

    
    ) [3].
    
  • Recommendation: Use Acetonitrile (ACN) or Dichloromethane (DCM) for synthesis; DMSO for bio-assays.

Part 4: Emergency Workflow Visualization

Follow this decision tree when handling the compound to prevent data loss.

HandlingWorkflow Receipt Receive Compound (Check Color: Must be White) Storage Store at -20°C (Desiccated) Receipt->Storage Usage Ready to Use? Storage->Usage Solvent Select Solvent: Anhydrous DCM, ACN, or DMSO Usage->Solvent TempCheck Check Temp: Is T > 30°C? Solvent->TempCheck Stop STOP: Cool Down Use Ice Bath TempCheck->Stop Yes Proceed Proceed with Reaction (Monitor pH) TempCheck->Proceed No Stop->Proceed After Cooling Quench Quench Excess: Add Cysteine/DTT Proceed->Quench Post-Exp

Figure 2: Operational decision tree for minimizing thermal degradation risks.

References

  • Thermo Fisher Scientific. Chloroacetamide, No-Weigh™ Format Product Information. (General handling of chloroacetamides and temperature sensitivity).

  • Sigma-Aldrich. 2-Chloroacetamide Safety Data Sheet (SDS). (Decomposition temperature and hazards).[1]

  • Eshak, E. A., et al.Reaction, Reactivity and Behaviour of

    
    -Chloroacetamides in the Synthesis of Acrylamide Derivatives. Research Square, 2024. (Mechanistic insight into chloroacetamide reactivity and alcoholysis).
    
    
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, 2-Chloroacetamide. (Chemical and Physical Properties).[1][2][3][4][5]

Sources

Technical Support Center: Optimizing H-Hantzsch Synthesis with Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis, with a specialized focus on optimizing reaction times when utilizing chloroacetamides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and outcomes of their Hantzsch reactions. Here, we will delve into common challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower you in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that can arise during the Hantzsch synthesis with chloroacetamides, offering detailed explanations and actionable solutions.

Q1: My Hantzsch reaction with a chloroacetamide is proceeding very slowly or not at all. What are the likely causes and how can I accelerate it?

Several factors can contribute to sluggish reaction rates in the Hantzsch synthesis. Let's break down the potential culprits and their remedies:

  • Inadequate Activation of Reactants: The classical Hantzsch synthesis often benefits from acidic or basic catalysis to facilitate the key condensation steps.[1][2] The chloroacetamide, in particular, may require activation.

    • Solution: Introduce a suitable catalyst. For reactions involving chloroacetamides, a Brønsted or Lewis acid can activate the carbonyl group of the aldehyde and the β-ketoester.[3] Modern heterogeneous catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have demonstrated exceptional performance, driving reactions to near-quantitative yields in under 30 minutes.[3]

  • Suboptimal Reaction Temperature: Conventional Hantzsch syntheses often require prolonged heating under reflux.[4][5]

    • Solution 1: Increase Thermal Energy: If your reaction is being conducted at room temperature, gradually increasing the temperature to the reflux point of your solvent (e.g., ethanol at ~80°C) can significantly increase the reaction rate.[6]

    • Solution 2: Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Hantzsch reaction.[4][7] Microwave irradiation can dramatically reduce reaction times from hours to minutes.[8][9] For instance, some protocols report high yields within 3-8 minutes under solvent and catalyst-free conditions using microwave radiation.[8]

  • Inappropriate Solvent Choice: The polarity of the solvent plays a crucial role in the Hantzsch reaction.

    • Solution: Employ polar protic solvents like ethanol or water.[1][10] Water, in particular, has been shown to be an excellent medium for this reaction, often leading to improved selectivity and yields.[11] Solvent-free conditions have also been successfully employed, offering a greener and often faster alternative.[12][13]

Q2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity for the desired dihydropyridine product?

Byproduct formation is a common challenge, often arising from competing reaction pathways.

  • Understanding the Mechanism: The Hantzsch synthesis proceeds through a series of intermediates, including an α,β-unsaturated carbonyl compound (from Knoevenagel condensation) and a β-enamino ester.[1][14] Side reactions can occur if these intermediates react in unintended ways.

    • Solution 1: Catalyst Selection: The choice of catalyst can influence the reaction pathway. Green catalysts like tannic acid have demonstrated high efficacy in aqueous media.[3]

    • Solution 2: Control of Reaction Conditions: Carefully controlling the temperature and reaction time is crucial. Over-heating or extended reaction times can lead to the formation of oxidation byproducts (pyridines) or other undesired species.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[12][15]

    • Solution 3: Alternative Energy Sources: Ultrasound irradiation has been shown to promote the Hantzsch synthesis, often leading to higher yields and shorter reaction times by enhancing mass transfer and creating localized high-pressure and temperature zones.[16][17][18]

Q3: The purification of my dihydropyridine product is proving difficult. What strategies can I employ for a cleaner product?

Purification can be challenging due to the potential for multiple products and unreacted starting materials.

  • Initial Isolation: In many cases, the dihydropyridine product will precipitate from the reaction mixture upon cooling or by adding the mixture to cold water.[6][19]

    • Procedure: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water with stirring to induce precipitation. The crude product can then be collected by vacuum filtration.[6]

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of Hantzsch esters.[12] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, promoting the formation of pure crystals.

  • Chromatography: If recrystallization is insufficient, column chromatography may be necessary.

    • Stationary and Mobile Phases: A silica gel stationary phase is typically used. The mobile phase (eluent) will depend on the polarity of your specific dihydropyridine derivative. A common starting point is a mixture of hexane and ethyl acetate.[6]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of the Hantzsch synthesis with chloroacetamides.

Q: What are the key advantages of using microwave irradiation for the Hantzsch synthesis? A: Microwave-assisted synthesis offers several significant advantages, including drastically reduced reaction times (from hours to minutes), often higher yields, and improved product purity.[4][8][20] This is due to the efficient and uniform heating of the reaction mixture.

Q: Are there any "green" or environmentally friendly approaches to the Hantzsch synthesis? A: Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing solvent-free reaction conditions, and utilizing reusable heterogeneous catalysts.[10][11][12][21] Ultrasound-assisted synthesis is also considered a green technique as it can reduce energy consumption and reaction times.[16][18]

Q: What is the role of the catalyst in the Hantzsch synthesis? A: The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in activating the substrates.[3] It facilitates the initial Knoevenagel condensation between the aldehyde and the β-ketoester and the subsequent steps leading to the cyclized dihydropyridine product.[1][3]

Q: Can I use other nitrogen sources besides ammonia or ammonium acetate? A: While ammonium acetate is a common and reliable nitrogen source, other sources like aqueous ammonia have been used.[11][19] However, ammonium acetate is often preferred for its convenience and reliability.[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis (General Procedure)

This protocol provides a general guideline for a microwave-assisted Hantzsch synthesis. Note that optimal conditions may vary depending on the specific substrates.

  • Reactant Mixture: In a microwave-safe reaction vial, combine the aldehyde (1 mmol), the β-ketoester (2 mmol), the chloroacetamide (or other active methylene compound), and the nitrogen source (e.g., ammonium acetate, 1.5-2 mmol).[12]

  • Catalyst (Optional): Add the chosen catalyst (e.g., a catalytic amount of an acid or a heterogeneous catalyst).

  • Solvent (Optional): If a solvent is used, add a minimal amount (e.g., 1-2 mL of ethanol).[4] Many microwave-assisted procedures are successful under solvent-free conditions.[8]

  • Microwave Irradiation: Seal the vial and place it in a single-mode microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 3-15 minutes).[4][8][20] Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be isolated by filtration. Otherwise, an appropriate extraction procedure should be followed.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[12]

Data Summary

Catalyst TypeSolventTemperature (°C)TimeYield (%)Reference
No CatalystEthanolReflux8 h65[3]
p-TSAEthanolReflux6 h82[3]
Tannic AcidH₂O801 h94[3]
Fe₃O₄@SiO₂-SO₃HEthanol6030 min96[3]
γ-Al₂O₃ nanoparticlesSolvent-free90shorthigh[12]
MWCNTs@meglumineN/A (Ultrasound)Room Tempshorthigh[16]
HPW/PEG-400PEG-40080 (Microwave)20 mingood-excellent[20]

Visualizing the Workflow

Hantzsch Synthesis Troubleshooting Flowchart

Hantzsch_Troubleshooting start Slow or No Reaction catalyst Inadequate Catalyst? start->catalyst temperature Suboptimal Temperature? catalyst->temperature No add_catalyst Add Acid/Heterogeneous Catalyst catalyst->add_catalyst Yes solvent Improper Solvent? temperature->solvent No increase_temp Increase Temperature/Reflux temperature->increase_temp Yes use_mw Use Microwave/Ultrasound temperature->use_mw Consider change_solvent Switch to Polar Protic Solvent (Ethanol/Water) or Solvent-Free solvent->change_solvent Yes success Optimized Reaction solvent->success No add_catalyst->success increase_temp->success use_mw->success change_solvent->success byproducts Byproduct Formation control_conditions Control Temp & Time byproducts->control_conditions monitor_tlc Monitor by TLC control_conditions->monitor_tlc monitor_tlc->success purification Purification Issues precipitate Precipitate/Recrystallize purification->precipitate chromatography Column Chromatography precipitate->chromatography If needed chromatography->success

Caption: Troubleshooting workflow for Hantzsch synthesis.

References

  • A Comparative Guide to Catalysts for the Hantzsch Dihy-dropyridine Synthesis. Benchchem.
  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. PMC.
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE.
  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation.
  • Ultrasound-promoted green synthesis of 1,4-dihydropyridines using fuctionalized MWCNTs as a highly efficient heterogeneous catalyst. Taylor & Francis.
  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. PMC.
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers.
  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis.
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI.
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Hantzsch pyridine synthesis. Wikipedia.
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC.
  • Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PMC.
  • A Simple Synthesis of Hantzsch Esters Derivatives as Proton Donors in The Hydrogenation Transfer Reaction. AIP Publishing.
  • Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. ResearchGate.
  • Hantzsch pyridine synthesis. Grokipedia.
  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction.
  • An efficient one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation using a heterogeneous catalyst under. Semantic Scholar.
  • Ultrasound-assisted Hantzsch cyclization used for the construction of... ResearchGate.
  • An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™.
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University.
  • Optimization of the reaction conditions for the Hantzsch condensation... ResearchGate.
  • Ultrasound Assisted Synthesis of Substituted 1,4 Dihydropyridines in Aqueous Medium Using Phase Tran. YouTube.
  • Learning from the Hantzsch synthesis.
  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. ACS Publications.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
  • Application Notes and Protocols for Hantzsch Reaction Derivatives. Benchchem.
  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals.
  • Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem.

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Validation & Comparative

A Senior Scientist's Guide to the Structural Elucidation of 2-chloro-N-(2-oxobutyl)acetamide: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. Compounds such as 2-chloro-N-(2-oxobutyl)acetamide, belonging to the class of α-haloacetamides, are of significant interest as versatile synthetic intermediates and potential covalent modifiers in targeted therapeutic design.[1][2] Their reactivity and biological activity are intrinsically linked to their precise chemical structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-chloro-N-(2-oxobutyl)acetamide, contextualizing it within a broader, multi-technique analytical workflow. We will explore not just the data but the causality behind the spectral features, offering a practical framework for researchers in the field.

Part 1: Predictive ¹H NMR Analysis of 2-chloro-N-(2-oxobutyl)acetamide

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the preeminent tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons. For a molecule like 2-chloro-N-(2-oxobutyl)acetamide, which lacks a readily available reference spectrum, we can predict its ¹H NMR profile with high accuracy by dissecting its electronic and structural features.

Molecular Structure and Proton Environments:

The structure below highlights the five distinct proton environments in 2-chloro-N-(2-oxobutyl)acetamide.

An analysis of each proton environment leads to the following spectral predictions:

  • Protons (a): Methylene adjacent to Chlorine (Cl-CH₂-)

    • Predicted Chemical Shift (δ): ~4.1 ppm. These protons are alpha to two electron-withdrawing groups: the chlorine atom and the amide carbonyl group. This dual deshielding effect shifts the signal significantly downfield. For comparison, the analogous protons in 2-chloroacetamide appear at 4.02 ppm.[3]

    • Predicted Multiplicity: Singlet. In an aprotic solvent like CDCl₃, these protons have no adjacent protons to couple with, resulting in a sharp singlet.

  • Proton (b): Amide Proton (-NH-)

    • Predicted Chemical Shift (δ): 5.5 - 8.5 ppm. The chemical shift of amide protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4]

    • Predicted Multiplicity: Broad Singlet or Triplet. This signal is often broadened due to restricted rotation around the C-N amide bond and quadrupole effects from the nitrogen atom.[5] If coupling to the adjacent methylene protons (c) is resolved, it would appear as a triplet (J ≈ 5-7 Hz).

  • Protons (c): Methylene adjacent to Amide Nitrogen (-NH-CH₂-)

    • Predicted Chemical Shift (δ): ~4.2 ppm. These protons are attached to a carbon that is alpha to both the amide nitrogen and a ketone carbonyl group. This environment is strongly deshielded, placing the signal downfield.

    • Predicted Multiplicity: Doublet or Singlet. This signal will appear as a doublet if it couples with the amide proton (b). If the amide proton exchange is rapid or decoupling occurs, it will collapse into a singlet.

  • Protons (d): Methylene adjacent to Ketone Carbonyl (-CO-CH₂-)

    • Predicted Chemical Shift (δ): ~2.5 ppm. Protons on a carbon alpha to a ketone carbonyl typically resonate in the 2.1-2.4 ppm range.[4][6]

    • Predicted Multiplicity: Quartet. These two protons are coupled to the three adjacent methyl protons (e), resulting in a quartet based on the n+1 rule (3+1=4). The typical coupling constant (³J) for free-rotating alkyl chains is ~7 Hz.

  • Protons (e): Terminal Methyl Group (-CH₃)

    • Predicted Chemical Shift (δ): ~1.1 ppm. This is a standard aliphatic methyl group, appearing in the typical upfield region. Its position beta to the ketone results in a slight downfield shift compared to a simple alkane.[7]

    • Predicted Multiplicity: Triplet. These three protons are coupled to the two adjacent methylene protons (d), resulting in a triplet (2+1=3) with a coupling constant (³J) of ~7 Hz.

Data Summary: Predicted ¹H NMR Parameters
Proton LabelChemical Structure FragmentPredicted Shift (δ, ppm)MultiplicityIntegrationKey Influences
a Cl-CH₂-CO~4.1Singlet (s)2HElectronegative Cl and C=O group
b -CO-NH-5.5 - 8.5Broad Singlet (br s) or Triplet (t)1HH-bonding, solvent effects, C-N rotation
c -NH-CH₂-CO~4.2Doublet (d) or Singlet (s)2HAmide N and Ketone C=O group
d -CO-CH₂-CH₃~2.5Quartet (q)2HKetone C=O group, coupling to (e)
e -CH₂-CH₃~1.1Triplet (t)3HStandard alkyl, coupling to (d)

Part 2: A Multi-faceted Approach: Comparison with Complementary Spectroscopic Techniques

While ¹H NMR is remarkably informative, its data should be corroborated by other techniques for absolute structural validation, a principle central to regulatory submissions and high-impact research.

Analytical TechniqueInformation Provided for 2-chloro-N-(2-oxobutyl)acetamideStrengthsLimitations
¹H NMR Spectroscopy Provides proton count, chemical environment, and connectivity (proton-proton coupling).High resolution; provides detailed structural map of the H-framework; quantitative.Can have overlapping signals in complex molecules; sensitive to solvent and purity.
¹³C NMR Spectroscopy Reveals the number of unique carbon environments and their electronic nature (sp³, sp²).Complements ¹H NMR by showing the carbon backbone; good spectral dispersion.Inherently low sensitivity (¹³C is only 1.1% abundant); typically not quantitative without special setup.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns for structural clues.[8]Extremely high sensitivity; confirms molecular formula (with HRMS); isotopic pattern for Cl is a key identifier.Isomeric compounds can be difficult to distinguish; provides no direct information on atom connectivity.
Infrared (IR) Spectroscopy Identifies key functional groups by their characteristic vibrational frequencies.[9]Fast and simple; confirms presence of C=O (amide and ketone) and N-H bonds.Provides limited information on the overall molecular skeleton; spectrum can be complex.

The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) in mass spectrometry would provide a definitive confirmation of its presence. Similarly, IR spectroscopy would show two distinct carbonyl (C=O) stretches—one for the amide (around 1650-1680 cm⁻¹) and one for the ketone (around 1715 cm⁻¹)—as well as an N-H stretch (around 3300 cm⁻¹).[5]

Part 3: Experimental Design and Integrated Workflow

Trustworthy data originates from robust protocols. The following section details a standard operating procedure for acquiring a high-quality ¹H NMR spectrum and illustrates how this data integrates into a comprehensive analytical workflow.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 2-chloro-N-(2-oxobutyl)acetamide directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. TMS provides the reference signal at 0.00 ppm.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is critical.

  • Instrument Setup & Data Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire a standard one-dimensional proton spectrum using the following typical parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust based on sample concentration)

      • Spectral Width: 0-12 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode with a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different protons.

    • Analyze the peak multiplicities and measure coupling constants (J-values) to establish proton connectivity.

Integrated Structural Elucidation Workflow

A holistic approach is essential for irrefutable structure confirmation. The workflow below illustrates how different analytical techniques are synergistically employed.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_conclusion Validation Compound Synthesized Compound (2-chloro-N-(2-oxobutyl)acetamide) HNMR 1H NMR (Proton Framework) Compound->HNMR CNMR 13C NMR (Carbon Backbone) Compound->CNMR MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR Integration Data Integration & Structure Hypothesis HNMR->Integration CNMR->Integration MS->Integration IR->Integration Confirmation Structure Confirmed Integration->Confirmation Hypothesis matches all data

Caption: Integrated workflow for unambiguous structural confirmation.

Conclusion

The structural analysis of 2-chloro-N-(2-oxobutyl)acetamide serves as an excellent model for the rigorous scientific process required in modern chemistry. While a predictive ¹H NMR analysis provides an unparalleled window into the molecular architecture, it represents one pillar of a broader analytical foundation. By integrating data from ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can build a self-validating case for their proposed structure, ensuring the integrity and reproducibility of their work. This multi-technique synergy is not merely best practice; it is the standard for producing authoritative and trustworthy scientific outcomes.

References

  • Vaia. (n.d.). The ¹H-NMR spectrum of 2-chloroacetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Science. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. The amide proton region of the ¹H NMR spectra: in DMSO-d6 of.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]

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characteristic IR bands for 2-chloro-N-(2-oxobutyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Infrared Spectroscopy of 2-chloro-N-(2-oxobutyl)acetamide: A Comparative Analysis

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and drug development, providing a molecular fingerprint based on the vibrational frequencies of chemical bonds. This guide offers an in-depth analysis of the characteristic IR absorption bands of 2-chloro-N-(2-oxobutyl)acetamide, a molecule featuring a secondary amide, a ketone, and an alpha-chloro substitution. Understanding the IR spectrum of this compound is crucial for its synthesis, identification, and quality control in research and pharmaceutical settings.

This guide will deconstruct the expected IR spectrum of 2-chloro-N-(2-oxobutyl)acetamide by comparing its functional groups to simpler, related molecules. This comparative approach, supported by established spectroscopic principles, provides a robust framework for spectral interpretation. We will explore the subtle yet significant shifts in vibrational frequencies caused by the interplay of electronic and steric effects within the molecule.

Molecular Structure and Key Functional Groups

To interpret its IR spectrum, we must first identify the key vibrational units within 2-chloro-N-(2-oxobutyl)acetamide.

Figure 1. Molecular structure of 2-chloro-N-(2-oxobutyl)acetamide highlighting its key functional groups.

The molecule contains three critical functionalities that produce characteristic IR signals:

  • Secondary Amide: Gives rise to N-H stretching and bending (Amide II), and C=O stretching (Amide I) vibrations.

  • Ketone: Contains a carbonyl (C=O) group whose stretching frequency is sensitive to its electronic environment.

  • α-Chloro Alkane: The electronegative chlorine atom attached to the carbon adjacent (alpha) to the amide carbonyl influences the electronic distribution and, consequently, the vibrational frequencies of nearby bonds.

Predicted IR Absorption Bands and Comparative Analysis

The IR spectrum of 2-chloro-N-(2-oxobutyl)acetamide is a composite of the absorptions from its constituent parts. The presence of two carbonyl groups and an electronegative halogen creates a unique spectral signature. The table below outlines the expected absorption bands and compares them with simpler molecules to rationalize the predicted frequencies.

Vibrational Mode Functional Group Expected Range (cm⁻¹) for Topic Molecule Comparative Molecule Observed Range (cm⁻¹) in Comparative Molecule Justification for Frequency Shift
N-H StretchSecondary Amide3350 - 3250N-methylacetamide3300 - 3270The N-H stretching frequency is sensitive to hydrogen bonding, which is expected to be significant in the condensed phase, leading to a broadened absorption in this region.
C-H StretchAlkyl (CH₃, CH₂)3000 - 2850Butane2960 - 2870These bands are characteristic of sp³ C-H bonds and are reliably found in this region, though often complex.
C=O Stretch (Ketone)α-Chloro Ketone1745 - 17252-Butanone1715The electronegative chlorine atom on the adjacent carbon withdraws electron density from the ketone carbonyl, strengthening the C=O bond and increasing its stretching frequency (inductive effect).
C=O Stretch (Amide I)Secondary Amide1680 - 1650N-methylacetamide1650The Amide I band is primarily due to C=O stretching. It occurs at a lower frequency than ketones due to the resonance effect, where the nitrogen lone pair donates electron density to the carbonyl carbon, weakening the C=O bond.
N-H Bend (Amide II)Secondary Amide1570 - 1515N-methylacetamide1570 - 1560This band arises from a coupling of the N-H in-plane bend and C-N stretching vibrations. It is a hallmark of secondary amides.
C-Cl StretchHalogenated Alkane800 - 6001-Chloropropane730 & 650The C-Cl stretch is often found in the fingerprint region and can be weak. Its exact position can be influenced by the conformation of the molecule.

Table 1. Comparative analysis of expected IR absorption bands for 2-chloro-N-(2-oxobutyl)acetamide.

Experimental Protocol: Acquiring the IR Spectrum

This section details the standard procedure for obtaining a high-quality IR spectrum of a solid sample like 2-chloro-N-(2-oxobutyl)acetamide using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a preferred method for its simplicity and minimal sample preparation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Start Place a small, solid sample on the ATR crystal. Pressure Apply pressure to ensure good contact. Start->Pressure Clean Ensure the ATR crystal is clean before use. Clean->Start Background Collect a background spectrum (no sample). Pressure->Background SampleScan Collect the sample spectrum (typically 16-32 scans). Background->SampleScan Correction Perform ATR and baseline corrections. SampleScan->Correction Label Identify and label significant peaks. Correction->Label End Export and analyze the final spectrum. Label->End

Figure 2. Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal (typically diamond or germanium) must be meticulously cleaned. Wipe the crystal surface with a solvent-moistened, lint-free cloth (e.g., using isopropanol or acetone) and allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid 2-chloro-N-(2-oxobutyl)acetamide powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

  • Applying Pressure: Use the instrument's pressure arm to apply consistent and firm pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.

  • Sample Spectrum Collection: Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction algorithm to flatten the spectral baseline if necessary.

  • Peak Analysis: Use the software's tools to identify the wavenumbers of the major absorption peaks. Compare these experimental values to the predicted values and reference spectra to confirm the sample's identity and purity.

Interpreting the Spectrum: A Self-Validating System

The trustworthiness of an IR spectral interpretation lies in its internal consistency. For 2-chloro-N-(2-oxobutyl)acetamide, the identification is validated by observing the complete set of characteristic bands, not just one or two in isolation.

Logical Validation Pathway:

Start Observe Spectrum NH_Stretch Broad peak at ~3300 cm⁻¹? Start->NH_Stretch CH_Stretch Sharp peaks at ~2950 cm⁻¹? NH_Stretch->CH_Stretch Yes Fail Inconsistent Spectrum. Re-evaluate structure or purity. NH_Stretch->Fail No Ketone_CO Strong, sharp peak at ~1735 cm⁻¹? CH_Stretch->Ketone_CO Yes CH_Stretch->Fail No Amide_I Strong, sharp peak at ~1670 cm⁻¹? Ketone_CO->Amide_I Yes Ketone_CO->Fail No Amide_II Strong peak at ~1550 cm⁻¹? Amide_I->Amide_II Yes Amide_I->Fail No Conclusion High confidence in identifying 2-chloro-N-(2-oxobutyl)acetamide. Amide_II->Conclusion Yes Amide_II->Fail No

Figure 3. A logical flowchart for the self-validating interpretation of the IR spectrum.

A confident assignment requires the simultaneous presence of:

  • A broad N-H stretch around 3300 cm⁻¹.

  • Two distinct and strong C=O stretches: one for the ketone (~1735 cm⁻¹, shifted high) and one for the amide (~1670 cm⁻¹, shifted low). The separation and positions of these two bands are highly diagnostic.

  • A strong Amide II band around 1550 cm⁻¹, confirming the secondary amide structure.

The absence of any of these key signals, or the appearance of unexpected strong bands (e.g., a broad -OH stretch at ~3400 cm⁻¹), would suggest an incorrect structure, the presence of impurities, or sample degradation. This cross-validation approach ensures a trustworthy and authoritative spectral assignment.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

  • Reusch, W. Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • BYJU'S. Infrared Spectroscopy - Principle, Working, Instrumentation & Applications. [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-oxobutyl) chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-(2-oxobutyl) chloroacetamide. In the absence of a published spectrum for this specific molecule, we will deduce its fragmentation pathways by applying fundamental principles of mass spectrometry and comparing them to the known fragmentation of related compounds. This approach not only predicts the expected mass spectrum but also provides a logical framework for interpreting spectra of novel, multifunctional molecules in drug development and chemical research.

Introduction: The Logic of Molecular Fragmentation

Mass spectrometry is a cornerstone of molecular analysis, providing crucial information about molecular weight and structure.[1] In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards a molecule, ejecting an electron to form a positively charged radical cation, known as the molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes a series of predictable fragmentation reactions, creating a unique fingerprint of fragment ions that allows for detailed structural elucidation.[1]

N-(2-oxobutyl) chloroacetamide possesses three key functional groups that will dictate its fragmentation behavior: a ketone, a secondary amide, and a chloroalkyl moiety. The stability of the resulting fragment ions and neutral losses governs the preferred cleavage pathways. This guide will dissect these pathways, predict the prominent peaks, and compare them to the fragmentation of simpler molecules containing these individual functional groups.

The molecular formula for N-(2-oxobutyl) chloroacetamide is C₆H₁₀ClNO₂. Due to the presence of chlorine, we anticipate two molecular ion peaks corresponding to the two stable isotopes, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1.

  • M⁺• (with ³⁵Cl): m/z = 163

  • [M+2]⁺• (with ³⁷Cl): m/z = 165

The presence of a single nitrogen atom also dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[2][3]

Predicted Fragmentation Pathways

The fragmentation of N-(2-oxobutyl) chloroacetamide is expected to be a competition between pathways initiated by its different functional groups. The primary mechanisms at play will be alpha-cleavage (α-cleavage) adjacent to the carbonyl and amide groups, and the McLafferty rearrangement initiated by the ketone.

Alpha-Cleavage Reactions

Alpha-cleavage is the homolytic cleavage of a bond adjacent to a functional group, driven by the stabilization of the resulting cation.[1][3]

  • α-Cleavage adjacent to the Ketone: Cleavage of the C-C bonds next to the ketone carbonyl is a classic fragmentation pathway.[4][5]

    • Cleavage 'a': Loss of an ethyl radical (•C₂H₅) results in a stable acylium ion at m/z 134/136 .

    • Cleavage 'b': Loss of the entire N-substituted chloroacetamide radical results in an acylium ion at m/z 57 . This is often a very prominent peak for butyl ketones.

  • α-Cleavage adjacent to the Amide: Amides can cleave on either side of the carbonyl group or at the C-N bond.[6]

    • Cleavage 'c': Cleavage of the N-CO bond is a characteristic fragmentation for amides, leading to the formation of a resonance-stabilized acylium ion.[6] In this case, it would lead to the chloroacetyl cation (m/z 77/79) and the 2-aminobutan-2-one radical.

    • Cleavage 'd': Cleavage of the C-N bond can lead to a fragment at m/z 86 , corresponding to the [C₄H₈NO]⁺ ion.

Below is a diagram illustrating these primary alpha-cleavage pathways.

G cluster_alpha Alpha-Cleavage Pathways M N-(2-oxobutyl) chloroacetamide M⁺• m/z 163/165 F1 Loss of •C₂H₅ (Cleavage 'a') M->F1 F2 Loss of •CH₂C(O)NHCH(CH₃)C(O)CH₂CH₃ (Cleavage 'b') M->F2 F3 Loss of •NHCH(CH₃)C(O)CH₂CH₃ (Cleavage 'c') M->F3 F4 Loss of •CH₂Cl (Amide C-CO Cleavage) M->F4 R1 Acylium Ion m/z 134/136 F1->R1 R2 Butanoyl Cation m/z 57 F2->R2 R3 Chloroacetyl Cation m/z 77/79 F3->R3 R4 Acylium Ion m/z 114 F4->R4

Caption: Predicted alpha-cleavage fragmentation pathways for N-(2-oxobutyl) chloroacetamide.

The McLafferty Rearrangement

The McLafferty rearrangement is a hallmark of ketones, aldehydes, esters, and amides that possess an accessible gamma-hydrogen (γ-H).[1][2] The ketone in N-(2-oxobutyl) chloroacetamide has a γ-H on the ethyl group. This rearrangement involves the transfer of the γ-H to the carbonyl oxygen, followed by cleavage of the α,β-bond, resulting in the expulsion of a neutral alkene (ethene in this case) and the formation of an odd-electron fragment ion.[7]

  • McLafferty Rearrangement: This pathway will lead to the loss of ethene (C₂H₄, 28 Da) and the formation of a prominent odd-electron ion at m/z 135/137 . Ketones are well-known to produce a characteristic fragment at m/z 58 via this mechanism, but in this molecule, the rearrangement occurs on the other side of the amide linkage.[5][7]

G cluster_mclafferty McLafferty Rearrangement M N-(2-oxobutyl) chloroacetamide M⁺• m/z 163/165 Process γ-Hydrogen Transfer + Loss of Ethene (C₂H₄) M->Process Result Odd-Electron Ion m/z 135/137 Process->Result

Sources

A Head-to-Head Comparison: Unpacking the Reactivity of 2-Chloro- vs. 2-Bromo-N-(2-oxobutyl)acetamide for Covalent Targeting

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Haloacetamide Warhead

For researchers in chemical biology and drug development, the strategic selection of a covalent warhead is paramount to achieving desired potency and selectivity. Among the arsenal of electrophiles, α-haloacetamides are prized for their ability to form stable, irreversible bonds with nucleophilic residues, most notably cysteine. This guide provides an in-depth comparison of the reactivity profiles of two closely related haloacetamides: 2-chloro-N-(2-oxobutyl)acetamide and its bromo-analog. By delving into the fundamental chemical principles and presenting actionable experimental protocols, this document serves as a practical resource for making informed decisions in covalent ligand design.

The Underlying Mechanism: A Tale of Nucleophilic Substitution

The reactivity of both 2-chloro- and 2-bromo-N-(2-oxobutyl)acetamide is governed by a bimolecular nucleophilic substitution (SN2) reaction.[1] In a biological context, the key nucleophile is often the thiolate anion of a deprotonated cysteine residue. The thiolate attacks the electrophilic α-carbon (the carbon adjacent to the carbonyl group), displacing the halide ion (chloride or bromide) as a leaving group. This forms a stable thioether bond, covalently linking the molecule to the protein.

The efficiency of this reaction hinges on several factors, but the most critical differentiator between our two subject molecules is the nature of the leaving group .

Figure 1. General SN2 mechanism for cysteine alkylation by a haloacetamide.

Head-to-Head Comparison: The Decisive Role of the Leaving Group

The fundamental difference in reactivity between the chloro- and bromo- analogs lies in the leaving group ability of the halide. A good leaving group is one that can stabilize the negative charge it acquires upon departing. This stability is inversely related to its basicity; weaker bases are better leaving groups.[2][3]

The order of leaving group ability for halogens in SN2 reactions is well-established: I⁻ > Br⁻ > Cl⁻ > F⁻ .[2][4] This is because iodide (I⁻) is the largest and most polarizable of the common halide ions, allowing it to distribute the negative charge over a larger volume, making it a very stable and weak base. Bromide (Br⁻) is a weaker base and thus a better leaving group than chloride (Cl⁻).

This theoretical principle translates directly to the reactivity of haloacetamides. The carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond, facilitating a faster reaction rate for the bromo- analog.

Property2-Chloro-N-(2-oxobutyl)acetamide2-Bromo-N-(2-oxobutyl)acetamideRationale
Relative Reactivity LowerHigherBromide is a better leaving group than chloride.[2][4]
C-X Bond Energy ~339 kJ/mol (C-Cl)~285 kJ/mol (C-Br)The weaker C-Br bond requires less energy to break.
Conjugate Acid pKa pKa(HCl) ≈ -7pKa(HBr) ≈ -9The conjugate acid of bromide (HBr) is stronger, meaning bromide is a weaker base.[4]
Specificity Potentially HigherPotentially LowerHigher reactivity can lead to increased off-target reactions with other nucleophiles.[5][6]
Stability in Solution More StableLess StableThe more reactive bromo- analog may have a shorter half-life in aqueous buffers.[5]

Practical Implications for Researchers

The choice between the chloro- and bromo- analog is not merely about maximizing reaction speed; it's a strategic decision based on the experimental goals.

  • Choose 2-Bromo-N-(2-oxobutyl)acetamide when:

    • High Potency is Required: The enhanced reactivity can lead to more rapid and complete labeling of the target protein, which is advantageous for achieving lower IC50 values in inhibitor screening.

    • Target Cysteine is Less Nucleophilic: If the target cysteine is in a sterically hindered environment or has a higher pKa (making it less likely to be in the reactive thiolate form), the higher intrinsic reactivity of the bromo- analog can overcome these barriers.

    • Rapid Kinetics are Necessary: For applications like pulse-chase experiments or when rapid target engagement is critical.

  • Choose 2-Chloro-N-(2-oxobutyl)acetamide when:

    • Higher Selectivity is the Goal: While still highly reactive, the slightly attenuated reactivity of the chloro- analog can provide a wider therapeutic window, reducing the likelihood of off-target modifications with other cellular nucleophiles like lysine or histidine.[5][6] Chloroacetamides are often used in fragment-based screening for this reason.[7][8]

    • Greater Stability is Needed: For longer incubation times or when working with complex biological systems, the greater stability of the chloroacetamide in solution can be a significant advantage.[6]

    • A "Tunable" Starting Point is Desired: Chloroacetamides often represent a good balance of reactivity and stability, making them an excellent starting point for medicinal chemistry optimization campaigns.[9]

Reagent_Selection Start What is the primary goal? HighPotency Is the target cysteine poorly reactive? Start->HighPotency High Potency / Rapid Labeling HighSelectivity Are off-target effects a major concern? Start->HighSelectivity High Selectivity / Stability UseBromo Strongly consider 2-Bromo-N-(2-oxobutyl)acetamide HighPotency->UseBromo Yes ConsiderBromo 2-Bromo-N-(2-oxobutyl)acetamide is a good candidate. Monitor for off-targets. HighPotency->ConsiderBromo No UseChloro Strongly consider 2-Chloro-N-(2-oxobutyl)acetamide HighSelectivity->UseChloro Yes ConsiderChloro 2-Chloro-N-(2-oxobutyl)acetamide is a good starting point. Assess reactivity. HighSelectivity->ConsiderChloro No

Figure 2. Decision tree for selecting the appropriate haloacetamide reagent.

Experimental Protocols for Comparative Analysis

To empirically validate the reactivity differences, researchers can employ a suite of biochemical and analytical techniques. The following protocols provide a framework for a direct, head-to-head comparison.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Reactivity Assays cluster_analysis Data Analysis Protein Purified Target Protein Incubate Incubate Protein + Reagent (Time course: 0, 5, 15, 30, 60 min) Protein->Incubate Reagents Chloro- & Bromo- Analogs (Stock solutions in DMSO) Reagents->Incubate Quench Quench Reaction (e.g., add excess DTT or acid) Incubate->Quench IntactMS Intact Protein LC-MS Analysis Quench->IntactMS PeptideMap Optional: LC-MS/MS Peptide Mapping (Confirm modification site) Quench->PeptideMap for site validation Deconvolution Deconvolute Mass Spectra (Quantify % Labeled vs. Unlabeled) IntactMS->Deconvolution Kinetics Calculate k_obs or k_inact/Ki Deconvolution->Kinetics

Sources

Technical Comparison Guide: TLC Visualization of Alpha-Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Visualization Methods for Alpha-Chloroacetamides Content Type: Technical Comparison Guide

Executive Summary

Alpha-chloroacetamides (


-Cl-acetamides) are critical electrophilic motifs in medicinal chemistry, often serving as "warheads" for covalent inhibitors (e.g., targeted covalent drugs) or as versatile intermediates in heterocycle synthesis. Their detection on Thin Layer Chromatography (TLC) plates presents a unique challenge: while the amide backbone is stable, the alkyl chloride moiety is the reactive center that defines their biological and chemical utility.

This guide compares the three primary visualization methodologies: biomimetic alkylation (NBP) , halide precipitation (


) , and general oxidative staining . Unlike generic guides, this document focuses on the causality of detection—linking the chemical reactivity of the 

-chloroacetamide "warhead" to the visualization mechanism.

Part 1: The Gold Standard – 4-(p-Nitrobenzyl)pyridine (NBP)

Best For: Confirming alkylating activity (functional "warhead" validation).

The NBP stain is the most specific method for


-chloroacetamides. It is a biomimetic  reagent that mimics the N7-alkylation of guanine in DNA. A positive test indicates not just the presence of the compound, but its capability to act as an alkylating agent.
Mechanism of Action

The pyridine nitrogen of NBP acts as a nucleophile, displacing the chloride in an


 reaction (accelerated by heat). Subsequent treatment with a base deprotonates the benzylic position, creating a highly conjugated zwitterion that absorbs strongly in the visible spectrum (blue/purple).

NBP_Mechanism NBP NBP Reagent (Colorless) Intermediate Pyridinium Salt (Colorless) NBP->Intermediate Heat (100°C) SN2 Alkylation Electrophile α-Chloroacetamide (Analyte) Electrophile->Intermediate Product Zwitterionic Adduct (Vibrant Blue/Purple) Intermediate->Product Deprotonation Base Base Spray (NaOH/TEA) Base->Product

Figure 1: Reaction pathway for NBP staining. The final deprotonation step is critical for chromophore generation.

Experimental Protocol
  • Reagent A (Dip): Dissolve 2 g of 4-(p-nitrobenzyl)pyridine in 100 mL of acetone (or acetonitrile).

  • Reagent B (Spray): 10% aqueous NaOH (or 10% Triethylamine in acetone).

Workflow:

  • Elute the TLC plate and dry it completely (residual acid from mobile phase can inhibit the reaction).

  • Dip the plate into Reagent A .

  • Heat the plate at 110°C for 2–5 minutes . Note: The spots will remain colorless at this stage.

  • While the plate is still warm, spray lightly with Reagent B .

  • Observation: Intense blue/purple spots appear immediately against a white background.

Pros/Cons:

  • (+) High Specificity: Only alkylating agents stain; background remains clear.

  • (+) Sensitivity: Detects <1 µg of material.

  • (-) Stability: The blue color fades rapidly (minutes to hours) as the zwitterion decomposes or reprotonates. Circle spots immediately.

Part 2: The Halide Specific – Silver Nitrate ( )

Best For: Confirming the presence of halogen atoms (Cl, Br, I).[1][2][3]

Silver nitrate utilizes the precipitation of silver halides.[3] While typically associated with


 reactivity (which is slow for primary halides like 

-chloroacetamides), the thin layer of silica and UV exposure facilitates the reaction.
Mechanism of Action

Silver ions (


) coordinate with the halogen, promoting leaving group departure. The resulting Silver Chloride (

) precipitates within the silica matrix. Upon exposure to UV light, the silver ions are photoreduced to metallic silver (

), appearing as dark grey/black spots.
Experimental Protocol
  • Reagent: Dissolve 1 g of

    
     in 1 mL of water, then dilute to 100 mL with acetone. Store in an amber bottle.
    

Workflow:

  • Elute and dry the TLC plate.[4]

  • Spray the plate with the

    
     solution.
    
  • Expose the plate to short-wave UV light (254 nm) for 5–10 minutes or bright sunlight.

  • Observation: White spots may initially form (AgCl), which darken to grey/black upon light exposure.

Pros/Cons:

  • (+) Element Specific: Confirms the halogen is present.

  • (-) Sensitivity: Generally lower sensitivity for chlorides compared to bromides/iodides.

  • (-) Background: The background can darken over time, reducing contrast.

Part 3: General Visualization Methods

While specific stains provide functional data, general methods are the first line of defense.

UV Fluorescence (254 nm)[5]
  • Applicability: Limited.

    
    -Chloroacetamides are only UV active if the "R" group contains a chromophore (e.g., aromatic ring). The amide bond itself has weak absorbance at 254 nm and is often insufficient for low concentrations.
    
  • Observation: Dark spots on a green fluorescent background (quenching).

Phosphomolybdic Acid (PMA) / Hanessian’s Stain
  • Applicability: Universal oxidative stain.[4]

  • Mechanism: Molybdenum(VI) is reduced to Molybdenum(V) (molybdenum blue) by the organic analyte upon heating.

  • Protocol: Dip in 10% PMA in ethanol; heat at 150°C until spots appear.

  • Observation: Dark blue/green spots on a yellow background.

  • Note: Less specific; stains lipids, solvents, and impurities.

Part 4: Comparative Analysis Summary

The following table contrasts the performance of each method specifically for an


-chloroacetamide analyte.
FeatureNBP (Alkylation)Silver Nitrate (Halide)PMA (Oxidative)Iodine (

)
Selectivity Excellent (Alkylators only)High (Halides only)Low (Universal)Low (Universal)
Sensitivity High (<1 µg)Moderate (Cl < Br < I)ModerateModerate
Color Stability Low (Fades in mins)High (Permanent)High (Permanent)Low (Reversible)
Heating Required Yes (Critical)No (UV required)Yes (Charring)No
Inference "This is an alkylator""This contains a halogen""This is organic""This is organic"
Visualization Decision Tree

Decision_Tree Start Start: Analyte on TLC UV_Check Step 1: UV (254 nm) Start->UV_Check UV_Res Visible? UV_Check->UV_Res Is_Alkylator Goal: Confirm Warhead Activity? UV_Res->Is_Alkylator Yes/No NBP Method: NBP Stain (Blue/Purple Spot) Is_Alkylator->NBP Yes (Activity Check) AgNO3 Method: Silver Nitrate (Grey/Black Spot) Is_Alkylator->AgNO3 No (Halide Check) PMA Method: PMA/Hanessian's (General Char) Is_Alkylator->PMA No (General Check)

Figure 2: Workflow for selecting the appropriate visualization method.

Part 5: Troubleshooting & Self-Validation

The "False Negative" on NBP
  • Symptom: No blue spot appears for a known

    
    -chloroacetamide.
    
  • Cause: Incomplete heating or insufficient base. The alkylation step (heating) requires energy to overcome the activation barrier.

  • Fix: Ensure the plate reaches >100°C. Re-spray with base if the plate was too dry. Ensure the acetone in Reagent A hasn't evaporated, changing the concentration.

The "Black Background" on Silver Nitrate
  • Symptom: The entire plate turns grey/black.

  • Cause: Chloride contamination in the silica gel or use of tap water in reagent preparation.

  • Fix: Use only distilled/Milli-Q water. Pre-wash TLC plates with methanol if contamination is suspected.

Rapid Fading (NBP)
  • Symptom: The spot disappears before it can be documented.

  • Fix: This is inherent to the zwitterion stability. Photograph immediately. Alternatively, keep the plate in a basic atmosphere (e.g., a jar with a few drops of ammonia) to prolong the color.

References

  • Detection of Alkylating Agents (NBP Method)

    • Preussmann, R., et al. "Identification of alkylating agents. II. Identification of different classes of alkylating agents by a modification of the color reaction with 4-(4-nitrobenzyl)-pyridine (NBP)." Arzneimittelforschung, 1969.
  • Silver Nitrate Visualization

    • Touchstone, J. C. "Practice of Thin Layer Chromatography." John Wiley & Sons, 3rd Edition.
  • General TLC Staining Protocols

    • University of Washington Department of Chemistry. "TLC Stains and Recipes."[4][5]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of Ketone and Chloromethyl Carbons

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for two pivotal functional groups in organic chemistry and drug development: the ketone carbonyl and the chloromethyl group. By understanding the fundamental principles that govern their spectral positions, researchers can more accurately elucidate molecular structures and verify synthetic outcomes. We will explore the key factors influencing these shifts, present comparative experimental data, and provide a robust protocol for data acquisition.

The Foundational Principles of ¹³C NMR Chemical Shifts

¹³C NMR spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, where signal integration is quantitative, the peak intensities in a standard broadband-decoupled ¹³C spectrum are generally not proportional to the number of carbons, due to long relaxation times and the Nuclear Overhauser Effect (NOE).[1][3] However, the chemical shift (δ), reported in parts per million (ppm) relative to a standard (typically tetramethylsilane, TMS), is exquisitely sensitive to the local electronic environment of each carbon nucleus.[1][4]

The chemical shift of a carbon is primarily dictated by the degree of "shielding" from the spectrometer's main magnetic field. Electron density shields a nucleus, causing it to resonate at a higher field (lower ppm value). Conversely, factors that withdraw electron density "deshield" the nucleus, causing it to resonate at a lower field (higher ppm value).[5] Key factors influencing these shifts include:

  • Hybridization: sp² hybridized carbons are significantly more deshielded than sp³ carbons.[1][6]

  • Electronegativity: Attachment to electronegative atoms (like O, N, halogens) withdraws electron density via the inductive effect, causing a downfield shift.[1][5][7]

  • Anisotropic and Resonance Effects: Pi systems (C=C, C=O, aromatic rings) can induce both shielding and deshielding effects depending on the carbon's position relative to the pi-electron cloud.

Ketone vs. Chloromethyl Carbons: A Tale of Two Environments

The ketone and chloromethyl carbons represent distinct electronic environments, resulting in characteristic and well-separated regions in the ¹³C NMR spectrum.

  • Ketone Carbonyl Carbons (C=O): These are among the most deshielded carbons found in organic molecules, typically resonating in the 190-220 ppm range.[6][7][8] This extreme downfield shift is a direct consequence of two powerful deshielding factors:

    • sp² Hybridization: The carbon is sp² hybridized, which inherently places it further downfield than sp³ carbons.[1][5]

    • Electronegativity and Resonance: The carbon is double-bonded to a highly electronegative oxygen atom. The oxygen atom's inductive effect and its role in the carbonyl's resonance structure strongly polarize the C=O bond, leaving the carbonyl carbon with a significant partial positive charge and thus, highly deshielded.[4]

  • Chloromethyl Carbons (-CH₂Cl): These sp³ hybridized carbons are found significantly upfield from ketones, typically in the 35-50 ppm range.[7][8][9] The primary influence on their chemical shift, relative to a simple alkane (10-35 ppm), is the inductive effect of the attached chlorine atom. Chlorine's electronegativity withdraws electron density from the carbon, causing a moderate downfield shift.[5][7]

The following diagram illustrates the primary factors influencing the chemical shifts of these two functional groups.

G cluster_ketone Ketone Carbon (C=O) cluster_chloro Chloromethyl Carbon (-CH₂Cl) Ketone Ketone Carbon (190-220 ppm) K_Hybrid sp² Hybridization Deshielding_K Strong Deshielding (Downfield Shift) K_Hybrid->Deshielding_K K_EN High Electronegativity of Oxygen K_EN->Deshielding_K K_Res Resonance Polarization (C⁺-O⁻) K_Res->Deshielding_K Deshielding_K->Ketone Chloro Chloromethyl Carbon (35-50 ppm) C_Hybrid sp³ Hybridization Shielding_C Baseline Shielding C_Hybrid->Shielding_C C_EN Electronegativity of Chlorine Deshielding_C Moderate Deshielding (Downfield Shift) C_EN->Deshielding_C Shielding_C->Chloro Deshielding_C->Chloro

Caption: Factors influencing ketone and chloromethyl ¹³C chemical shifts.

Comparative Analysis: Substituent and Environmental Effects

While the fundamental differences in hybridization and electronegativity set the stage, a deeper comparison reveals how structural and environmental changes modulate these chemical shifts.

Data Summary Tables

The following tables provide experimental data for direct comparison. All shifts are in ppm relative to TMS.

Table 1: General ¹³C NMR Chemical Shift Ranges

Carbon TypeChemical Shift (δ) Range (ppm)
Ketone (C=O) 205 - 220 [7][8]
Aldehyde (C=O)190 - 200[7][8]
Carboxylic Acid & Ester (C=O)160 - 185[6][10]
Aromatic / Alkene (sp²)110 - 160[6]
Alkyne (sp)67 - 85[8]
C-O (Alcohol, Ether)50 - 90[10]
C-Cl (Chloromethyl) 40 - 45 [7][8]
C-N (Amine)37 - 45[8]
Alkane (sp³)10 - 35[8]

Table 2: Comparative ¹³C Chemical Shifts of Ketone Carbons

CompoundStructureCarbonyl Carbon (C=O) Shift (ppm)Notes on Influencing Factors
AcetoneCH₃-C(=O)-CH₃206.7Simple aliphatic ketone, baseline value.
2-ButanoneCH₃-C(=O)-CH₂CH₃207.5Minor downfield shift due to α-substitution.
CyclohexanoneC₆H₁₀O212.0Ring strain and substitution pattern influence the shift.
AcetophenonePh-C(=O)-CH₃197.7Upfield shift . Conjugation with the phenyl ring delocalizes positive charge from the carbonyl carbon, increasing its shielding.[11]
3-Buten-2-oneCH₂=CH-C(=O)-CH₃198.1Upfield shift . Similar to acetophenone, α,β-unsaturation allows for resonance, which shields the carbonyl carbon.[7]

Table 3: Comparative ¹³C Chemical Shifts of Chloromethyl Carbons

CompoundStructureChloromethyl Carbon (-CH₂Cl) Shift (ppm)Notes on Influencing Factors
ChloroethaneCH₃-CH₂-Cl39.9Baseline value for a primary chloroalkane.
1-ChloropropaneCH₃CH₂-CH₂-Cl46.5β-carbon substitution causes a slight downfield shift.
1-Chloro-2-methylpropane(CH₃)₂CH-CH₂-Cl52.1Increased branching at the β-position leads to a further downfield shift.
Benzyl ChloridePh-CH₂-Cl46.3The aromatic ring has a deshielding effect compared to a simple alkyl group.
1,3-DichloroacetoneClCH₂-C(=O)-CH₂Cl49.5The powerful electron-withdrawing effect of the adjacent carbonyl group causes a significant downfield shift compared to a typical chloroalkane.

Advanced Considerations: Solvent and Substituent Effects

  • Solvent Effects: The choice of NMR solvent can subtly alter chemical shifts, particularly for polar functional groups like ketones.[12][13] Protic or hydrogen-bond-donating solvents (like CDCl₃) can interact with the lone pairs on the ketone oxygen.[12] This interaction can further polarize the C=O bond, leading to a slight downfield shift of the carbonyl carbon compared to its position in a non-polar solvent like CCl₄ or benzene.[12][14][15] Chloromethyl groups are less susceptible to strong solvent effects, though minor shifts can arise from dipole-dipole interactions.[16]

  • Substituent Effects: For ketones, electron-withdrawing substituents on the α-carbon generally cause a downfield shift of the carbonyl carbon signal, while electron-donating groups have a less predictable effect.[17][18] For chloromethyl groups, the electronic nature of the rest of the molecule has a more attenuated impact, though strongly electron-withdrawing groups will generally shift the -CH₂Cl carbon further downfield.[19]

Standard Experimental Protocol for ¹³C NMR Acquisition

This protocol outlines the standard procedure for acquiring a high-quality, broadband proton-decoupled ¹³C NMR spectrum.

Methodology Workflow

Caption: Workflow for acquiring a standard ¹³C NMR spectrum.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 10-50 mg of the solid sample or measure 10-25 µL of a liquid sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

    • If the solvent does not contain TMS, a small drop can be added as an internal reference.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

    • Locking: The instrument "locks" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[2]

    • Tuning: The probe must be tuned to the specific frequencies of ¹³C and ¹H for the given sample to ensure maximum signal transfer.[20][21]

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process maximizes spectral resolution and line shape.[2]

  • Acquisition Parameter Selection:

    • Load a standard carbon-observe, proton-decouple pulse program (often called zgpg30 or similar on Bruker instruments).[21]

    • Number of Scans (ns): Due to the low natural abundance (1.1%) of ¹³C, multiple scans must be signal-averaged.[4] A typical starting point is 128 or 256 scans, increasing as needed for dilute samples.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard. This allows nuclei to return to equilibrium between pulses. Note that quaternary carbons, such as many ketone carbonyls, have very long relaxation times (T₁) and may appear weak or be completely absent with short delays.[3] For quantitative analysis, much longer delays (5x the longest T₁) are required.[3]

    • Broadband Proton Decoupling: During acquisition, the entire proton frequency range is irradiated. This collapses all C-H coupling, resulting in a simplified spectrum where each unique carbon appears as a singlet.[1][4] It also provides a sensitivity enhancement via the NOE.

  • Data Acquisition & Processing:

    • Start the acquisition. The instrument will collect the specified number of scans.

    • Once complete, the raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform (FT) .

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are upright and symmetrical. The baseline is corrected to be flat.[21]

    • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm or by referencing the known solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[20][22]

Conclusion

The ¹³C NMR chemical shifts of ketone and chloromethyl carbons occupy distinct and predictable regions of the spectrum, governed primarily by hybridization and electronegativity. Ketone carbons are highly deshielded (190-220 ppm) due to their sp² nature and the strong polarization of the C=O bond. Chloromethyl carbons are moderately deshielded (35-50 ppm) by the inductive effect of the chlorine atom on an sp³ carbon framework.

Comparative analysis demonstrates that conjugation significantly shields ketone carbons, shifting them upfield. Conversely, the presence of adjacent electron-withdrawing groups, such as a carbonyl, can deshield a chloromethyl carbon. By leveraging this detailed understanding and applying rigorous experimental protocols, researchers can confidently use ¹³C NMR spectroscopy as a cornerstone of structural elucidation in modern chemistry.

References

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • University of Regensburg. C13 NMR List of Chemical Shifts. [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 42(7), 1563-1576. [Link]

  • University of Missouri-St. Louis. 13-C NMR Protocol for beginners AV-400. [Link]

  • Starkey, L. S. 13C NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Maciel, G. E., & Ruben, G. C. (1973). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Journal of the American Chemical Society, 95(14), 4498–4500. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Facey, G. (2007). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

  • Miller, A.-F. (2010). Running 13C spectra. University of Kentucky. [Link]

  • EPFL. 13C NMR. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • University of Michigan Chemistry. (2024). C13 Setup Acquisition & Processing. YouTube. [Link]

  • Butin, A. V., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2069. [Link]

  • Oldfield, E., et al. (2010). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Journal of the American Chemical Society, 132(31), 10847-10859. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 13835-13844. [Link]

  • Bakiri, A., et al. (2021). Database-Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 187-197. [Link]

  • Lin, C.-H., et al. (2012). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. Magnetic Resonance in Chemistry, 50(2), 106-113. [Link]

  • Lee, J.-H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]

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A Comparative Guide to HPLC Method Development for Purity Determination of N-Substituted Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted chloroacetamides are a critical class of intermediates and active pharmaceutical ingredients (APIs) whose purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis, yet developing a robust, stability-indicating method for this diverse compound family presents unique challenges. This guide provides an in-depth, comparative analysis of strategies for developing such methods. We will explore the causal relationships behind chromatographic choices, present a systematic workflow based on Analytical Quality by Design (AQbD) principles, and offer detailed experimental protocols. By comparing different chromatographic conditions and approaches, this guide equips researchers, scientists, and drug development professionals with the expertise to develop and validate reliable purity methods for N-substituted chloroacetamides.

Introduction: The Analytical Imperative for N-Substituted Chloroacetamides

N-substituted chloroacetamides are characterized by a reactive chloroacetyl group, making them valuable synthons but also susceptible to degradation.[1][2] The primary analytical challenge is to develop a stability-indicating HPLC method capable of separating the main component from a range of potential impurities. These impurities can arise from the synthesis process (e.g., starting materials, by-products) or from degradation under stress conditions (e.g., hydrolysis, oxidation).[3][4][5]

A robust purity method must provide accurate and precise quantification of the API and its impurities, ensuring that the drug substance meets the stringent quality standards set by regulatory bodies.[6][7][8] This guide focuses on a systematic approach to method development, moving beyond a "one-factor-at-a-time" (OFAT) strategy to a more holistic and efficient process.[9]

Foundational Strategy: A Systematic Approach to Method Development

Developing a successful HPLC method requires a deep understanding of the analyte's physicochemical properties and a structured experimental plan.[10][11] We advocate for an Analytical Quality by Design (AQbD) approach, which begins with defining the analytical goal and systematically exploring chromatographic variables to achieve it.[9][12]

The overall workflow for developing a stability-indicating HPLC method is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Scoping cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Finalization ATP Define Analytical Target Profile (ATP) Knowledge Analyte Characterization (pKa, logP, solubility) ATP->Knowledge Impurity Identify Potential Impurities Knowledge->Impurity Screening Initial Screening (Column, Mobile Phase) Impurity->Screening Input Optimization Parameter Optimization (Gradient, Temp, pH) Screening->Optimization ForcedDeg Forced Degradation Study Optimization->ForcedDeg Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation Input Finalize Finalize Method & System Suitability Validation->Finalize

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis of Chromatographic Parameters

The success of an HPLC separation hinges on the judicious selection and optimization of several key parameters.[13][14] For N-substituted chloroacetamides, which can range from moderately polar to non-polar, reversed-phase (RP) HPLC is typically the most effective technique.[14][15][16][17]

Stationary Phase Selection: A Comparative Overview

The column is the heart of the HPLC system, and its selection has the most significant impact on separation selectivity.[11][12] A screening of different stationary phases is a critical first step.

Stationary PhasePrimary Interaction MechanismBest Suited ForRationale for N-Substituted Chloroacetamides
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsBroad range of non-polar to moderately polar compoundsThe workhorse of RP-HPLC; an excellent starting point for most N-substituted chloroacetamides due to its versatility.[14][18]
C8 (Octylsilane) Hydrophobic (less retentive than C18)More polar or moderately retained compoundsUseful if the analyte is too strongly retained on a C18 column, allowing for faster elution with weaker mobile phases.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic or unsaturated compoundsOffers alternative selectivity, especially for aromatic N-substituted chloroacetamides, by interacting with the phenyl ring.
Polar-Embedded Hydrophobic & polar interactionsPolar compounds, stable in highly aqueous mobile phasesCan provide unique selectivity for more polar chloroacetamides or impurities and prevents phase collapse in low organic conditions.[18]

Experimental Insight: For a novel N-substituted chloroacetamide, a scouting run on a C18 column is the most logical starting point. If peak shape is poor (e.g., tailing), especially for basic analytes, interactions with residual silanols on the silica backbone may be the cause.[18] In such cases, a column with end-capping or a different base silica can offer significant improvement.

Mobile Phase Optimization: A Balancing Act

The mobile phase composition dictates the retention and elution of analytes.[12] For RP-HPLC, this typically involves a mixture of water (or an aqueous buffer) and an organic modifier.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) is generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[19] Methanol (MeOH) can offer different selectivity and is a suitable, greener alternative.[19] A comparison of both solvents is recommended during initial development.

  • Aqueous Phase pH: The pH of the mobile phase is critical for ionizable compounds. Many N-substituted chloroacetamides may have amide or other functional groups that are sensitive to pH. Adjusting the pH can significantly alter retention times and improve peak shape. A buffer (e.g., phosphate, formate, or acetate) should be used to maintain a consistent pH.

  • Gradient vs. Isocratic Elution: Isocratic elution (constant mobile phase composition) is simpler but often fails to elute all impurities with good resolution in a reasonable time.[14] Gradient elution (composition varies over time) is superior for purity analysis as it can resolve early-eluting polar impurities and later-eluting non-polar impurities within a single run.[12]

Case Study: Method Development for "Compound X"

To illustrate the process, we present a hypothetical case study for a novel N-substituted chloroacetamide, "Compound X," and its potential impurities.

  • Compound X: N-(4-bromophenyl)-2-chloroacetamide

  • Potential Impurities:

    • Impurity A: 4-bromoaniline (Starting material)

    • Impurity B: Chloroacetic acid (By-product)

    • Impurity C: N-(4-bromophenyl)-2-hydroxyacetamide (Hydrolytic degradant)

Experimental Protocol: Initial Screening

The objective of the initial screening is to find a suitable column and mobile phase combination that shows retention for Compound X and separation from its key impurities.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of Compound X reference standard (1.0 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Prepare individual stock solutions of Impurities A, B, and C (0.1 mg/mL) in the same diluent.

    • Create a resolution solution by spiking the Compound X stock solution with each impurity to a final concentration of 0.1% relative to the main peak.

  • Initial Chromatographic Conditions:

    • Columns to Screen: C18 (e.g., 150 x 4.6 mm, 5 µm), Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Results and Comparison of Initial Screening

The following table summarizes the hypothetical results from the initial screening runs.

ParameterC18 Column PerformancePhenyl-Hexyl Column PerformanceAnalysis
Resolution (Compound X / Impurity C) 1.82.5Phenyl-Hexyl provides better separation for the critical hydrolytic degradant.
Resolution (Impurity A / Impurity B) 1.2 (Co-elution)2.1The C18 column fails to separate the starting material and by-product.
Peak Shape (Compound X) Symmetrical (As = 1.1)Symmetrical (As = 1.0)Both columns provide good peak shape for the API.
Retention Time (Compound X) 12.5 min11.8 minSimilar retention times.

Method Optimization and Forced Degradation

With a suitable column and mobile phase system selected, the next step is to optimize the method to ensure it is "stability-indicating." This is confirmed through forced degradation studies.[3][20] The drug substance is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.[3][5] The method must be able to separate these newly formed degradants from the main peak and from each other.

Optimization Strategy: The gradient slope, flow rate, and temperature are fine-tuned to achieve optimal resolution of all peaks (including those from forced degradation) in the shortest possible run time.

Final Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7][8] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the application.[14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The development of a robust, stability-indicating HPLC method for the purity determination of N-substituted chloroacetamides is a systematic process that relies on a thorough understanding of chromatographic principles and a structured, comparative approach. By employing an AQbD framework, beginning with a comprehensive screening of columns and mobile phases, and culminating in rigorous validation, researchers can develop high-quality analytical methods. The comparative data presented demonstrates that initial column selection is paramount, with alternative selectivities like those offered by Phenyl-Hexyl columns often providing superior resolution for complex impurity profiles. This guide provides the foundational knowledge and practical protocols necessary to confidently tackle this critical analytical task in drug development.

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A Researcher's Guide to Elemental Analysis Standards for C6H10ClNO2 Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of scientific research and pharmaceutical development, the precise characterization of novel chemical entities is paramount. For organic molecules such as those with the formula C6H10ClNO2, elemental analysis serves as a fundamental tool for confirming empirical formulas, assessing purity, and ensuring consistency between batches. This guide provides an in-depth comparison of the standards and methodologies crucial for obtaining accurate and reliable elemental analysis data for such compounds, tailored for researchers, scientists, and drug development professionals.

The inherent complexity of a molecule containing carbon, hydrogen, chlorine, nitrogen, and oxygen necessitates a multi-faceted analytical approach. The selection of appropriate analytical techniques and reference standards is not merely a procedural step but a critical decision that underpins the validity of subsequent research and development activities.

Comparative Analysis of Analytical Techniques

The determination of the elemental composition of C6H10ClNO2 requires a combination of techniques, as no single method is optimal for all five elements. The most prevalent methods are combustion analysis for carbon, hydrogen, and nitrogen, and specific techniques for chlorine and oxygen.

Technique Principle Elements Determined Advantages Disadvantages
Combustion Analysis (CHNS/O) The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO2, H2O, N2, SO2) are separated and quantified by gas chromatography with a thermal conductivity detector.[1][2] For oxygen analysis, the sample is pyrolyzed, and the resulting CO is measured.[3][4]C, H, N, S, OHigh precision and accuracy for C, H, N.[1] Small sample size required (typically 1-3 mg).[2] Well-established and reliable method.Indirect determination of oxygen. Halogens can interfere with the analysis and require special handling or scrubbers.
Combustion Ion Chromatography (CIC) The sample is combusted, and the resulting gases are passed through an absorption solution. The halide ions (e.g., Cl-) are then quantified by ion chromatography.[5][6]Halogens (F, Cl, Br, I), SulfurHigh sensitivity and specificity for halogens.[5] Can simultaneously determine multiple halogens and sulfur.[5]Requires specialized equipment combining a combustion system with an ion chromatograph.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) The sample is introduced into an argon plasma, which excites the atoms. The emitted light at characteristic wavelengths is measured to quantify the elements.[7]Wide range of elements, including Cl (with limitations) and other potential metallic impurities.Multi-element capability.[7] Robust and tolerant to various sample matrices.[8]Lower sensitivity for halogens compared to other methods. Spectral interferences can be a challenge.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Similar to ICP-OES, but ions are passed into a mass spectrometer for detection.Wide range of elements at trace and ultra-trace levels, including Cl.Extremely high sensitivity.[8] Can perform isotopic analysis.More susceptible to matrix effects than ICP-OES. Higher instrumentation cost.

The Critical Role of Certified Reference Materials (CRMs)

The accuracy of any elemental analysis is fundamentally tied to the quality of the calibration and validation standards used. Certified Reference Materials (CRMs) are indispensable for method validation, instrument calibration, and routine quality control.[9] These materials are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[10][11]

For a compound like C6H10ClNO2, a combination of CRMs is often necessary to cover all elements.

Comparison of Commercially Available Elemental Analysis Standards
Standard Type Examples Certified Elements Key Features Suppliers
Pure Organic Compounds Acetanilide, Sulfanilamide, Cystine, Benzoic AcidC, H, N, S, OHigh purity, well-defined stoichiometry. Used for daily instrument performance checks and calibration.Elemental Microanalysis[12], Sigma-Aldrich
Halogen-Containing Organic Standards S-Benzyl-thiouronium chloride, 2-Chloro-4-nitrobenzoic acidC, H, N, S, ClSpecifically designed for the calibration and validation of halogen determination methods.Elemental Microanalysis, Sigma-Aldrich
Multi-Element Standards Custom-synthesized or commercially available mixturesC, H, N, Cl, O and other elementsCan be tailored to closely match the matrix of the sample of interest.CPAChem[13], Agilent[9]
Matrix Reference Materials Soil, plant tissue, polymersVariousUsed to validate the analytical method in complex matrices, though less relevant for pure compound analysis.NIST[14], Elemental Microanalysis[12]

Experimental Workflow: A Hybrid Approach for C6H10ClNO2

A robust and reliable determination of the elemental composition of C6H10ClNO2 necessitates a hybrid approach, typically involving combustion analysis for C, H, and N, and a specific method for chlorine. The following protocol outlines a validated workflow.

Workflow Diagram

ElementalAnalysisWorkflow cluster_CHN CHN Analysis (Combustion) cluster_Cl Chlorine Analysis (CIC) cluster_O Oxygen Analysis (Pyrolysis) SamplePrep_CHN Sample Weighing (1-3 mg) Combustion High-Temp Combustion (~950°C) SamplePrep_CHN->Combustion GasSeparation GC Separation of CO2, H2O, N2 Combustion->GasSeparation Detection_CHN TCD Detection GasSeparation->Detection_CHN DataAnalysis_CHN Quantification Detection_CHN->DataAnalysis_CHN FinalReport Final Elemental Composition Report DataAnalysis_CHN->FinalReport SamplePrep_Cl Sample Weighing (1-5 mg) Combustion_Cl Combustion in O2 Stream SamplePrep_Cl->Combustion_Cl Absorption Absorption of HCl in Solution Combustion_Cl->Absorption IC_Injection Injection into Ion Chromatograph Absorption->IC_Injection IC_Separation Anion-Exchange Separation IC_Injection->IC_Separation Detection_Cl Conductivity Detection IC_Separation->Detection_Cl DataAnalysis_Cl Quantification of Cl- Detection_Cl->DataAnalysis_Cl DataAnalysis_Cl->FinalReport SamplePrep_O Sample Weighing (1-3 mg) Pyrolysis High-Temp Pyrolysis (~1120°C) SamplePrep_O->Pyrolysis CO_Conversion Conversion to CO Pyrolysis->CO_Conversion Detection_O TCD or IR Detection CO_Conversion->Detection_O DataAnalysis_O Quantification Detection_O->DataAnalysis_O DataAnalysis_O->FinalReport

Caption: Hybrid workflow for the elemental analysis of C6H10ClNO2.

Step-by-Step Protocol

Part 1: C, H, N Analysis by Combustion

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with known C, H, and N content (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the C6H10ClNO2 sample into a tin capsule using a microbalance.[2]

  • Combustion: Introduce the sample into the combustion furnace of the elemental analyzer, where it is combusted at approximately 950°C in a pure oxygen environment.

  • Gas Separation and Detection: The resulting combustion gases (CO2, H2O, and N2) are passed through a gas chromatography column for separation and subsequently detected by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

Part 2: Chlorine Analysis by Combustion Ion Chromatography (CIC)

  • Instrument Calibration: Calibrate the ion chromatograph using certified chloride standards of varying concentrations.

  • Sample Preparation: Weigh 1-5 mg of the C6H10ClNO2 sample into a combustion boat.

  • Combustion and Absorption: The sample is combusted in a stream of oxygen, and the resulting gases are passed through an absorption solution (typically a dilute hydrogen peroxide solution) to trap the generated hydrogen chloride as chloride ions.[5]

  • Ion Chromatography: An aliquot of the absorption solution is injected into the ion chromatograph. The chloride ions are separated from other anions on an anion-exchange column and detected by a conductivity detector.

  • Data Analysis: The concentration of chloride in the absorption solution is determined, and from this, the percentage of chlorine in the original sample is calculated.

Part 3: Oxygen Analysis by Pyrolysis

  • Instrument Calibration: Calibrate the oxygen analysis module using a certified organic standard with a known oxygen content (e.g., Benzoic Acid).

  • Sample Preparation: Accurately weigh 1-3 mg of the C6H10ClNO2 sample into a silver capsule.

  • Pyrolysis: The sample is pyrolyzed in a furnace at approximately 1120°C in an inert atmosphere. The oxygen in the sample is converted to carbon monoxide (CO).

  • Detection: The CO is detected by either a TCD or an infrared (IR) detector.

  • Data Analysis: The percentage of oxygen is calculated based on the detector response and the initial sample weight.

Data Interpretation and Acceptance Criteria

The generally accepted tolerance for elemental analysis data in academic publications and for pharmaceutical compound characterization is a deviation of ±0.4% from the theoretical values.[15] For instance, for a theoretical carbon content of 50.0%, an experimental value between 49.6% and 50.4% would be considered acceptable.

Potential Sources of Error:

  • Incomplete Combustion/Pyrolysis: This can lead to lower than expected values for all elements.

  • Sample Inhomogeneity: Particularly relevant for non-crystalline solids.

  • Hygroscopic or Volatile Samples: Can lead to inaccuracies in sample weighing.

  • Interferences: The presence of other elements (e.g., sulfur) can sometimes interfere with the detection of the elements of interest if the instrument is not properly configured.

  • Calibration Errors: Use of expired or improperly stored standards.

Conclusion

The elemental analysis of a heteroatom-containing organic compound like C6H10ClNO2 requires a thoughtful and well-validated analytical strategy. By combining robust techniques such as combustion analysis and combustion ion chromatography with the use of appropriate certified reference materials, researchers can ensure the accuracy and reliability of their data. This foundational information is critical for the confident progression of research and development activities in the chemical and pharmaceutical sciences.

References

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Spectroscopic Identification of Impurities in Chloroacetamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of Impurities in Chloroacetamide Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Chloroacetamides are ubiquitous intermediates in the synthesis of lidocaine-type anesthetics, herbicides, and protease inhibitors. However, their electrophilic nature—the very property that makes them valuable—renders them susceptible to side reactions such as dimerization (self-alkylation) and hydrolysis. Furthermore, as alkylating agents, many chloroacetamides are classified as Potentially Genotoxic Impurities (PGIs) , requiring trace-level detection limits often exceeding the capabilities of standard process controls.

This guide objectively compares the performance of High-Field NMR , LC-MS/MS , and HPLC-UV in identifying and quantifying critical impurities in chloroacetamide synthesis. It provides experimental protocols and mechanistic insights to help you select the right modality for your stage of development.

The Synthetic Context & Impurity Landscape

The standard synthesis involves the N-acylation of a primary or secondary amine with chloroacetyl chloride (CAC) in the presence of a base. While ostensibly simple, the reaction matrix is prone to specific competitive pathways.

The Reaction Pathways

The following diagram illustrates the formation of the target product and its primary "alternative" impurities: the Dimer (Bis-alkylation) and Hydrolysis products .

Chloroacetamide_Pathways Start Start: Amine (R-NH2) + Chloroacetyl Chloride Target TARGET PRODUCT: N-Substituted-2-Chloroacetamide (R-NH-CO-CH2-Cl) Start->Target Primary Acylation (Base, <0°C) Impurity_Hydro IMPURITY B: Chloroacetic Acid (HO-CO-CH2-Cl) Start->Impurity_Hydro Hydrolysis (Wet solvent/Base) Impurity_Dimer IMPURITY A (Critical): 'Dimer' / Amino-acetamide (R-NH-CO-CH2-NH-R) Target->Impurity_Dimer Over-Alkylation (Reaction with excess Amine)

Figure 1: Reaction network showing the genesis of critical impurities. The 'Dimer' formation is the most persistent synthetic challenge due to the reactivity of the α-chlorine.

Comparative Analysis of Analytical Modalities

We compare three primary techniques for their ability to distinguish the Target (Chloroacetamide) from the Dimer and Residual Amine .

FeatureHigh-Field NMR (

H)
LC-MS (Single Quad/Q-TOF) HPLC-UV (PDA)
Primary Utility Structural Confirmation & Gross Purity (>1%)Trace Quantification (PGI) & Impurity IDRoutine Process Control & QC
Differentiation Power High (Chemical Shift logic)High (Isotope Pattern & Mass)Medium (Retention Time only)
Sensitivity (LOD) Low (~0.1 - 0.5%)Very High (ppm/ppb levels)Medium (~0.05%)
Key Diagnostic

-CH

Shift (

ppm)
Chlorine Isotope Pattern (

Cl/

Cl)
Relative Retention Time (RRT)
Throughput Low (10-30 min/sample)High (5-10 min/sample)High (10-20 min/sample)
Cost High (Instrument/Solvent)High (Instrument)Low (Consumables)
Deep Dive: Spectroscopic Signatures
Technique A: NMR Spectroscopy (The Structural Truth)

NMR is the gold standard for distinguishing the Target from the Dimer during process optimization. The substitution of the electronegative Chlorine atom with a Nitrogen (in the dimer) causes a distinct upfield shift of the methylene protons.

  • Target (

    
    -CH
    
    
    
    -Cl):
    The methylene protons appear as a singlet typically between 4.0 – 4.2 ppm (in CDCl
    
    
    or DMSO-
    
    
    ). The electronegativity of Cl deshields these protons significantly.
  • Dimer (

    
    -CH
    
    
    
    -N):
    When the Cl is displaced by an amine, the methylene signal shifts upfield to 3.2 – 3.5 ppm . This ~0.7 ppm difference is diagnostic and allows for integration-based quantification of gross impurity levels (1-10%).

Expert Insight: In aromatic chloroacetamides (e.g., N-phenyl-2-chloroacetamide), the amide NH proton also shifts. The Target NH is typically sharper and further downfield (~10 ppm in DMSO) compared to the amine NH of the dimer.

Technique B: LC-MS (The Safety Shield)

For genotoxic impurity screening (PGI), NMR sensitivity is insufficient. LC-MS utilizes the unique isotopic signature of Chlorine.

  • Target (Contains Cl): Displays a characteristic 3:1 intensity ratio for the

    
     and 
    
    
    
    peaks due to natural abundances of
    
    
    Cl (75%) and
    
    
    Cl (25%).
  • Dimer (No Cl): The dimer (R-NH-CO-CH

    
    -NH-R) lacks chlorine. Its mass spectrum will show a clean molecular ion 
    
    
    
    with no significant M+2 peak (only small
    
    
    C contributions).
  • Differentiation: A "Dimer" peak can be instantly flagged by the absence of the Cl isotope pattern, even if it co-elutes with the product.

Detailed Experimental Protocols
Protocol 1: Synthesis of Matrix (for Method Validation)

To validate your analytical method, you must generate the impurities.

  • Standard Synthesis: Dissolve Aniline (10 mmol) in DCM (20 mL) with TEA (11 mmol). Cool to 0°C. Add Chloroacetyl Chloride (10 mmol) dropwise. Stir 1h. Wash with water.[1]

  • Forced Dimerization (Impurity Generation): Take 1g of the crude product. Add 0.5 eq of Aniline and 1 eq of TEA. Reflux in Toluene for 4 hours. This forces the displacement of Cl by aniline, enriching the "Dimer" impurity for spectral characterization.

Protocol 2: LC-MS Screening Method
  • Instrument: Agilent 1290 Infinity II / 6470 QQQ or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar amine salts)

    • 1-6 min: 5% -> 95% B (Elution of Target and Dimer)

    • 6-8 min: 95% B (Wash)

  • MS Parameters: ESI Positive Mode. Scan range 100-600 m/z.

    • Target Monitoring: Extract Ion Chromatogram (EIC) for

      
       AND 
      
      
      
      . Confirm 3:1 ratio.
    • Dimer Monitoring: EIC for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . (Roughly: 
      
      
      
      ).
Protocol 3: NMR Quantification
  • Sample Prep: Dissolve ~10 mg sample in 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    for solubility of polar dimers).
  • Acquisition: 16 scans, relaxation delay (

    
    ) > 5s to ensure quantitative integration.
    
  • Analysis: Integrate the singlet at ~4.1 ppm (Target) and the singlet at ~3.4 ppm (Dimer).

  • Calculation:

    
    .
    
Analytical Decision Tree

Use this workflow to determine the appropriate method for your specific impurity challenge.

Analytical_Workflow Start Impurity Identification Goal Q1 Is the impurity expected at trace levels (<0.1%)? Start->Q1 Branch_Trace Yes (PGI Screening) Q1->Branch_Trace Safety/Tox Branch_Gross No (Process Optimization) Q1->Branch_Gross Yield/Purity Method_LCMS METHOD: LC-MS/MS (Look for Cl Isotope Pattern) Branch_Trace->Method_LCMS Method_NMR METHOD: 1H NMR (Compare CH2 Shifts) Branch_Gross->Method_NMR Result_Cl Isotope Ratio 3:1? YES: Chlorinated Impurity NO: Dimer/Hydrolysis Method_LCMS->Result_Cl Result_Shift Shift at 4.1 ppm? YES: Target Shift at 3.4 ppm? YES: Dimer Method_NMR->Result_Shift

Figure 2: Decision matrix for selecting the analytical modality based on sensitivity requirements and impurity type.

References
  • Synthesis & Side Reactions: Organic Syntheses, Coll. Vol. 1, p. 153 (1941); Vol. 7, p. 108 (1927). Link

  • Genotoxic Impurities (PGIs): European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006). Link

  • NMR Chemical Shifts: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. Link

  • LC-MS Isotope Patterns: McLafferty, F. W., Tureček, F. Interpretation of Mass Spectra, 4th Ed. University Science Books, 1993.
  • Chloroacetamide Toxicity: Scientific Committee on Consumer Safety (SCCS). Opinion on Chloroacetamide. (2011).[2] Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-chloro-N-(2-oxobutyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

2-chloro-N-(2-oxobutyl)acetamide is a potent alkylating agent belonging to the


-chloroacetamide class. It poses significant risks of contact dermatitis, respiratory sensitization, and potential reproductive toxicity.

Core Disposal Rule: This compound must be managed as Halogenated Organic Waste . Under no circumstances should it be discharged into municipal sewage systems or mixed with non-halogenated solvents (e.g., acetone, ethanol) without explicit compatibility verification.

Immediate Safety Profile:

  • Primary Hazard: Skin/Respiratory Sensitizer & Alkylating Agent.

  • Reactivity: Reacts exothermically with nucleophiles (amines, thiols) and strong bases.

  • Disposal Stream: High-Temperature Incineration (with HCl scrubbing).

Chemical Profile & Hazard Logic

To handle this chemical safely, one must understand why it is hazardous. The toxicity is not random; it is structural.

Structure-Activity Relationship (SAR)

The molecule contains an electron-withdrawing chlorine atom adjacent to a carbonyl group. This polarization weakens the C-Cl bond, making the methylene carbon highly electrophilic.

  • Mechanism of Toxicity: The electrophilic carbon attacks nucleophilic centers in biological macromolecules (DNA, proteins). This "alkylation" is the driver for its mutagenic potential and skin sensitization properties.

  • Reactivity Implication: Because it seeks nucleophiles, never dispose of this chemical in a waste container containing free amines (e.g., triethylamine, piperidine). Doing so can trigger an uncontrolled exothermic alkylation reaction inside the waste drum—a classic "trash can chemistry" incident.

Physical Properties (Estimated)
PropertyValue / CharacteristicOperational Note
State Solid or Viscous LiquidDepends on purity/isomers; treat spills as solid dust or liquid.
Solubility Moderate (Organic/Polar)Soluble in DCM, DMSO, Methanol.
Flash Point >110°C (Predicted)Combustible but not highly flammable.
Stability Moisture SensitiveHydrolyzes slowly to release HCl; keep waste dry.

Disposal Decision Workflow

The following diagram outlines the logical decision tree for disposing of 2-chloro-N-(2-oxobutyl)acetamide.

DisposalWorkflow Start Waste Generation: 2-chloro-N-(2-oxobutyl)acetamide StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid Segregation CRITICAL SEGREGATION: Is the waste stream free of Amines, Strong Bases, and Oxidizers? Liquid->Segregation Solid->Segregation Treat Pre-Treatment: Neutralize Amines separately or designate separate waste stream. Segregation->Treat No (Incompatible) ContainerL Container: HDPE or Glass Carboy (Vented Cap Recommended) Segregation->ContainerL Yes (Compatible) ContainerS Container: Wide-mouth HDPE Jar Double-bagged Segregation->ContainerS Yes (Compatible) Treat->Segregation Label Labeling: 'Hazardous Waste - Toxic' 'Halogenated Organic' ContainerL->Label ContainerS->Label Final Transfer to EHS/Vendor for Incineration Label->Final

Figure 1: Decision tree ensuring chemical compatibility prior to waste consolidation.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Solutions/Mother Liquors)

Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.

  • Compatibility Check: Ensure the "Halogenated Waste" carboy does not contain strong bases (NaOH, KOH) or reactive amines.

  • Solvent Selection: If dissolving pure material for disposal, use a non-reactive solvent like Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols if possible to prevent slow transesterification/solvolysis over long storage.

  • Transfer:

    • Use a funnel with a splash guard.

    • Pour slowly to avoid splashing.

    • PPE: Butyl rubber or Silver Shield gloves are preferred over standard Nitrile for prolonged handling of halogenated acetamides.

  • Labeling: Mark the container clearly:

    • Contains: Halogenated Solvents, 2-chloro-N-(2-oxobutyl)acetamide.

    • Hazard Codes: Toxic, Irritant.[1][2][3][4]

Protocol B: Solid Waste (Pure Substance/Spill Cleanup)

Applicability: Expired stocks, contaminated weighing boats, spill debris.

  • Primary Containment: Place the solid material into a clear polyethylene bag or a screw-top wide-mouth jar.

  • Deactivation (Spills only):

    • If a spill occurs, do not simply wipe up.[5]

    • Cover with a mixture of soda ash or sodium bicarbonate to neutralize potential HCl generation.

    • Absorb with vermiculite.

  • Secondary Containment: Place the primary bag/jar into the lab's solid hazardous waste drum.

  • Sharps: If the chemical is in a syringe, dispose of the entire assembly into a Sharps container labeled for "Cytotoxic/Chemical Hazards" (often Yellow or White bins, depending on local regulations), not standard biohazard (Red).

Compatibility & Segregation Matrix

Failure to segregate is the leading cause of laboratory waste accidents. Consult this matrix before consolidating waste.

Chemical ClassCompatibilityRisk Analysis
Halogenated Solvents (DCM, Chloroform)Compatible Ideal carrier solvents for incineration.
Non-Halogenated Solvents (Acetone, Hexane)Conditional Safe chemically, but mixing increases disposal costs (halogenates the entire volume).
Amines (Triethylamine, Pyridine)INCOMPATIBLE High Risk. Causes exothermic alkylation (quaternization). May pressurize container.
Strong Bases (NaOH, KOH)INCOMPATIBLE Causes rapid hydrolysis and heat generation.
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Potential for violent oxidation of the alkyl chain; formation of toxic chloramines.

Regulatory Classification

Proper classification ensures compliance with EPA (USA) and local environmental laws.

  • RCRA (USA):

    • While not explicitly "P" or "U" listed by specific name, it must be characterized by the generator.

    • Characteristic Codes: Likely D001 (if in flammable solvent) or Toxic (if TCLP is performed, though rarely done for intermediates).

    • F-Codes: If spent solvents (e.g., DCM) are present, apply F001/F002 .

  • Best Practice Classification:

    • Waste Profile Name: "Waste Toxic Solids/Liquids, Organic, N.O.S. (Contains 2-chloro-N-(2-oxobutyl)acetamide)"

    • DOT Shipping Name (for vendor): UN 2811, Toxic solids, organic, n.o.s. (or UN 2810 for liquids).

Emergency Contingencies

  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature allows rapid absorption; do not use solvent to wash skin.

  • Eye Contact: Flush with water for 15 minutes. Seek medical attention immediately (corneal damage risk).[4]

  • Spill (Large): Evacuate area. Do not attempt cleanup without SCBA if dust is airborne. Contact EHS.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). 2-Chloroacetamide Compound Summary (Parent Structure Analysis). National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

A Guide to the Safe Handling and Disposal of 2-chloro-N-(2-oxobutyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-chloro-N-(2-oxobutyl)acetamide. This guide is based on the well-documented hazards of the closely related compound, 2-chloroacetamide. The chloroacetamide functional group is the primary determinant of the hazardous characteristics of these molecules. Therefore, a conservative approach is recommended, treating 2-chloro-N-(2-oxobutyl)acetamide with the same precautions as 2-chloroacetamide.

This document provides crucial safety and logistical information for researchers, scientists, and professionals in drug development who handle 2-chloro-N-(2-oxobutyl)acetamide. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Immediate Safety Considerations

Before working with 2-chloro-N-(2-oxobutyl)acetamide, it is imperative to understand its potential hazards. Based on data for 2-chloroacetamide, this compound should be regarded as toxic if swallowed, a potential skin sensitizer, and is suspected of damaging fertility.[1][2] Inhalation of dust or direct contact with skin and eyes must be avoided.[3][4]

In Case of Exposure:

  • Ingestion: If swallowed, immediately call a poison control center or doctor.[1][5] Rinse the mouth with water. Do not induce vomiting.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling 2-chloro-N-(2-oxobutyl)acetamide:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene)To prevent skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling the compound.[4]
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from splashes or airborne particles of the compound.[4]
Body Protection A lab coat or chemical-resistant apronTo protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filterRequired when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[8]

Operational Plan: Safe Handling and Storage

All manipulations of 2-chloro-N-(2-oxobutyl)acetamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure that all necessary PPE is correctly worn and that an emergency eyewash station and safety shower are accessible.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to control dust. Use appropriate tools to handle the material and avoid creating airborne dust.

  • In Use: Keep containers of the compound sealed when not in use. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage:

Store 2-chloro-N-(2-oxobutyl)acetamide in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials and foodstuffs.

Disposal Plan

Proper disposal of 2-chloro-N-(2-oxobutyl)acetamide and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, typically via incineration.[4] Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of 2-chloro-N-(2-oxobutyl)acetamide.

Workflow for 2-chloro-N-(2-oxobutyl)acetamide cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in a Fume Hood prep1->prep2 handle1 Weigh and Transfer prep2->handle1 handle2 Keep Container Sealed handle1->handle2 handle3 Wash Hands After Use handle2->handle3 disp1 Collect in Hazardous Waste handle3->disp1 disp2 Segregate Waste disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of 2-chloro-N-(2-oxobutyl)acetamide.

References

  • Eurofins USA. (n.d.). 2-Chloroacetamide Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. [Link]

  • Australian Government Department of Health. (2016). Acetamide, 2-chloro-: Human health tier II assessment. [Link]

  • LookChem. (n.d.). 2-Chloro-N-isobutyl-acetamide Safety Data Sheets(SDS). [Link]

Sources

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Top-N result to add to graph 6

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2-chloro-N-(2-oxobutyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.